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Foundational

Novel Indole-Quinazoline Hybrids: A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic fusion of distinct pharmacophoric scaffolds into novel hybrid molecules represents a powerful and increas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of distinct pharmacophoric scaffolds into novel hybrid molecules represents a powerful and increasingly utilized paradigm in modern drug discovery. This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of indole-quinazoline hybrids, an emerging class of compounds with significant potential as kinase inhibitors for oncology. We will dissect the underlying scientific rationale for this molecular hybridization, detail field-proven synthetic and screening protocols, and synthesize critical structure-activity relationship (SAR) insights from seminal studies. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of targeted cancer therapeutics, bridging the gap between theoretical design and practical laboratory application.

Introduction: The Rationale for Hybridization

Protein kinases are central nodes in cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of many cancers, making them one of the most critical target classes in oncology drug discovery.[3][4] The success of quinazoline-based inhibitors, such as gefitinib and erlotinib, which target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), validated this approach and ushered in the era of targeted cancer therapy.[3][5] The quinazoline core has since been recognized as a "privileged scaffold" due to its inherent ability to form key interactions within the kinase hinge region.[5]

Concurrently, the indole nucleus is another prevalent heterocyclic motif found in a multitude of bioactive compounds, known for its diverse biological activities, including anticancer properties.[6][7] The molecular hybridization strategy posits that by covalently linking these two validated pharmacophores, it is possible to create novel chemical entities with synergistic effects. This could manifest as enhanced binding affinity, improved selectivity across the kinome, novel mechanisms of action, or the ability to overcome acquired resistance to first-generation inhibitors.[6][8] This guide explores the practical realization of this strategy.

Design and Synthesis of Indole-Quinazoline Hybrids

The design of these hybrids often involves connecting the two scaffolds via a flexible or rigid linker, such as an amine, imine, or amide bond.[6][9] The choice of linker and attachment points is a critical design consideration, influencing the molecule's overall conformation and its ability to adopt the optimal geometry for binding within the kinase active site.

General Synthetic Workflow

The synthesis of indole-quinazoline hybrids typically follows a convergent strategy where the two heterocyclic systems are prepared separately and then coupled in a final step. A common approach involves the amination of a 4-chloroquinazoline intermediate with an amino-functionalized indole.

G cluster_Q Quinazoline Core Synthesis cluster_I Indole Core Synthesis A Anthranilic Acid Derivative B Cyclization (e.g., with formamide) A->B C Chlorination (e.g., POCl3) B->C D 4-Chloroquinazoline Intermediate C->D I Coupling Reaction (e.g., Nucleophilic Substitution) D->I E Substituted Phenylhydrazine F Fischer Indole Synthesis (with appropriate ketone) E->F G Functionalization (e.g., Nitration -> Reduction) F->G H Amino-indole Intermediate G->H H->I J Indole-Quinazoline Hybrid I->J

Caption: Generalized workflow for the synthesis of indole-quinazoline hybrids.

Protocol: Synthesis of an Indole-Aminoquinazoline Hybrid

This protocol is a generalized representation based on methodologies reported in the literature, such as the work by Mphahlele et al.[9] It serves as a self-validating system where successful synthesis can be confirmed at each major step through standard analytical techniques (TLC, NMR, MS).

Objective: To couple a 4-chloroquinazoline with an amino-indole via nucleophilic aromatic substitution.

Pillar of Trustworthiness: Each step includes a checkpoint for validation, ensuring the integrity of the material progressing to the next stage.

  • Step 1: Synthesis of the 4-Chloroquinazoline Intermediate.

    • Procedure: A substituted 2-aminobenzoic acid is refluxed with an appropriate reagent like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding quinazolin-4(3H)-one.

    • Causality: This cyclization reaction forms the core pyrimidine ring fused to the benzene ring. The choice of cyclizing agent can influence the substituent at the 2-position.

    • Validation: The product is purified by recrystallization. The structure and purity are confirmed by ¹H NMR and LC-MS analysis.

    • Procedure: The dried quinazolin-4(3H)-one is then refluxed with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.

    • Causality: This step converts the hydroxyl group of the quinazolinone tautomer into a highly reactive chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

    • Validation: After reaction completion (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The crude product is purified, and its identity is confirmed by mass spectrometry, which should show the expected molecular ion peak for the chlorinated product.

  • Step 2: Preparation of the Amino-indole Intermediate.

    • Procedure: A suitably substituted indole is synthesized, for example, via the Fischer indole synthesis. A nitro group is then introduced at the desired position (e.g., C5 or C7) using a nitrating agent (e.g., HNO₃/H₂SO₄).

    • Causality: Nitration is a standard electrophilic aromatic substitution to install a nitrogen-containing functional group, which can be readily reduced to the required amine.

    • Validation: The nitrated product is purified by column chromatography. Its structure is confirmed by NMR, verifying the position of the nitro group.

    • Procedure: The nitro-indole is reduced to the corresponding amino-indole. Common reduction methods include catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

    • Causality: This reduction provides the nucleophilic amino group required for the coupling reaction.

    • Validation: The product's identity is confirmed by mass spectrometry (loss of 30 amu, NO₂ vs NH₂) and NMR.

  • Step 3: Coupling Reaction.

    • Procedure: Equimolar amounts of the 4-chloroquinazoline (from Step 1) and the amino-indole (from Step 2) are dissolved in a suitable solvent like 2-propanol or DMF. A base (e.g., K₂CO₃ or DIPEA) may be added to scavenge the HCl byproduct. The mixture is heated to reflux until the starting materials are consumed (monitored by TLC).

    • Causality: The amino group of the indole acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline and displacing the chloride ion to form the final C-N bond.

    • Validation: The final hybrid product is purified using column chromatography or recrystallization. Its structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation and Screening Cascade

Once synthesized, the novel hybrids must be subjected to a rigorous screening cascade to determine their biological activity.

G A Primary Screen: In Vitro Kinase Assay (Single Target, Single Dose) B Hit Confirmation: IC50 Determination (Dose-Response) A->B C Secondary Screen: Cellular Proliferation Assay (e.g., MTT on Cancer Cell Lines) B->C D Selectivity Profiling: Kinase Panel Screening C->D E Mechanism of Action Studies: - Western Blot (Phospho-protein) - Cell Cycle Analysis - Apoptosis Assay C->E F Lead Optimization D->F E->F

Caption: A typical screening cascade for kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the concentration of the hybrid compound required to inhibit 50% of the target kinase activity (IC₅₀).

Pillar of Expertise: This assay directly measures the compound's interaction with the purified enzyme, providing a clean, cell-free assessment of potency. It is the foundational assay for any kinase inhibitor program.

  • Reagents & Materials: Purified recombinant target kinase, corresponding substrate peptide, ATP, assay buffer, test compounds (in DMSO), 96-well plates, detection antibody (e.g., anti-phospho-substrate), and a suitable detection system (e.g., HRP-substrate for colorimetric readout or a fluorescence/luminescence-based system).

  • Procedure:

    • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer to achieve the final desired concentrations. Add a fixed volume to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction: Add the kinase and its specific substrate to the wells.

    • Initiation: Start the reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase). Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Causality: The kinase will transfer the gamma-phosphate from ATP to a specific residue (tyrosine, serine, or threonine) on the substrate peptide. The inhibitor competes with ATP for the binding site, thus reducing the rate of this phosphorylation.

    • Termination & Detection: Stop the reaction (e.g., by adding EDTA). Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA where a phospho-specific antibody is used.

  • Data Analysis:

    • Quantify the signal in each well.

    • Normalize the data to the positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of the hybrid compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period of 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The power of the indole-quinazoline hybrid approach lies in the ability to systematically modify the structure to optimize potency and selectivity. SAR studies are the cornerstone of this process.[10]

Key SAR Observations

Analysis of published data reveals several key trends for EGFR inhibitors:[8][9]

  • Substituents on the Quinazoline Ring: The 4-position is critical, serving as the attachment point for the indole moiety via an anilino-like linkage. This mimics the binding mode of established drugs like gefitinib.[9]

  • Substituents on the Indole Ring:

    • The position of the linking amino group on the indole is important.

    • Introduction of small, lipophilic groups like halogens (Fluorine, Chlorine) on the indole framework often enhances cytotoxic activity.[9] For instance, fluorine substitution can improve pharmacokinetic properties like metabolic stability and bioavailability.[9]

  • Substituents on Phenyl Rings: When aryl groups are present at the C2 position of either the quinazoline or indole, their substitution patterns significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric profile of the molecule, influencing its fit in the ATP pocket.[9] For example, a 4-fluorophenyl group at the C-2 position of both the quinazoline and indole moieties resulted in significant cytotoxicity against four cancer cell lines.[9]

G cluster_Q Quinazoline Modifications cluster_I Indole Modifications Core Indole-Quinazoline Core Q_pos4 Position 4: - Critical for Indole linkage - Mimics Anilinoquinazolines Core->Q_pos4 Q_pos2 Position 2: - Aryl groups tolerated - Substitution affects potency Core->Q_pos2 I_linker Linker Position: - C5, C7 are common - Influences geometry Core->I_linker I_subs Ring Substituents: - Halogens (F, Cl) increase lipophilicity - Often boosts activity Core->I_subs

Caption: Key structure-activity relationship (SAR) trends for indole-quinazoline hybrids.

Tabulated Biological Data

The following table summarizes the activity of representative indole-aminoquinazoline hybrids against cancer cell lines and EGFR, as reported by Mphahlele et al.[9]

CompoundR¹ (on Quinazoline)R² (on Indole)Caco-2 LC₅₀ (µM)C3A LC₅₀ (µM)EGFR IC₅₀ (nM)
4b Phenyl4-Fluorophenyl7.9115.11-
4f 4-Fluorophenyl3-Chlorophenyl7.4216.3252.5
4g 4-Fluorophenyl4-Fluorophenyl8.2412.2040.7
Gefitinib --10.3018.2338.9

Data extracted from Mphahlele, et al. (2018).[9]

Mechanism of Action: EGFR Signaling Pathway

Many indole-quinazoline hybrids exert their anticancer effects by inhibiting key kinases like EGFR.[9] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][11]

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Hybrid Indole-Quinazoline Hybrid Hybrid->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole-quinazoline hybrids.

Molecular docking studies suggest that these hybrids bind to the ATP region of the EGFR kinase domain, mimicking the interactions of known inhibitors like erlotinib and gefitinib.[6][9] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and halting the downstream signal transduction.[9] Successful inhibition often leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing.[9][12]

Challenges and Future Perspectives

While the indole-quinazoline scaffold holds immense promise, several challenges remain. A key goal is to achieve high selectivity for the target kinase over other kinases in the human kinome to minimize off-target effects and associated toxicities.[13] Furthermore, overcoming acquired resistance, such as the T790M gatekeeper mutation in EGFR, is a major clinical hurdle that next-generation inhibitors must address.[4][5]

Future work in this field will likely focus on:

  • Rational Design: Employing structure-based design and computational modeling to create hybrids with improved selectivity profiles.

  • Exploring New Targets: Applying the hybrid strategy to other clinically relevant kinase families (e.g., VEGFR, ALK, CDKs).[14][15]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to ensure they have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

  • Covalent and Allosteric Inhibition: Designing hybrids that can form covalent bonds with the target kinase or bind to allosteric sites, potentially offering greater potency and the ability to overcome resistance.

Conclusion

The molecular hybridization of indole and quinazoline represents a scientifically rigorous and highly promising strategy for the discovery of novel kinase inhibitors. By leveraging the favorable pharmacophoric features of both scaffolds, researchers have successfully developed potent inhibitors of clinically relevant kinases like EGFR. The modular nature of their synthesis allows for extensive SAR exploration, providing a robust platform for lead optimization. As our understanding of cancer biology and kinase structure deepens, the rational design of sophisticated indole-quinazoline hybrids will undoubtedly continue to be a fruitful and exciting frontier in the quest for more effective and selective cancer therapies.

References

  • Mphahlele, M. J., Gbadamosi, O. A., & Matsebatlela, T. M. (2018). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. Molecules, 23(8), 1930. [Link]

  • Sharma, P., & Kumar, A. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(2), 1017-1040. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. [Link]

  • Khidre, R. E., et al. (2020). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 10(49), 29334-29351. [Link]

  • Asif, M. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Letters in Drug Design & Discovery, 18(10), 931-948. [Link]

  • Wang, Y., et al. (2023). The antibreast cancer therapeutic potential of quinazoline hybrids–Part I. Journal of Drug Targeting, 31(5), 459-480. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Chinese Journal of Chemistry, 40(15), 1837-1844. [Link]

  • Dhawale, S., Dabhade, P., & Mokale, S. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Drug Targets, 24(18), 2042-2055. [Link]

  • ResearchGate. (n.d.). Quinazoline‐oxindole hybrids as angiokinase inhibitors and anticancer agents: Design, synthesis, biological evaluation, and molecular docking studies. [Link]

  • Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [https://www.scirp.org/html/2-1 pharmacology & pharmacy 1800115_18349.htm]([Link] pharmacology & pharmacy 1800115_18349.htm)

  • Min, K. H., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research, 45(4), 269-281. [Link]

  • Eldehna, W. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

  • Jariyawat, S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 6(40), 26297-26307. [Link]

  • Beletskaya, I., et al. (2023). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Beilstein Journal of Organic Chemistry, 19, 1435-1444. [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(20), 6889. [Link]

  • Fossa, P., et al. (2019). Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

  • Abida, et al. (2010). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical and Biological Archives, 1(1), 1-10. [Link]

  • SCIRP. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]

  • Gorgani, L., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6668. [Link]

  • Wang, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3865. [Link]

  • Owczarek, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11843. [Link]

Sources

Exploratory

The "Magic Methyl" at Position 7: Strategic Exploitation of 7-Methylindole in Drug Design

Executive Summary In the optimization of small-molecule therapeutics, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is a well-documented phenomenon. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule therapeutics, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is a well-documented phenomenon. However, the 7-methylindole scaffold represents a distinct and underutilized geometric vector in medicinal chemistry. Unlike the solvent-exposed 5- or 6-positions, the 7-position of the indole ring is often buried within the hydrophobic core of protein binding pockets, offering unique opportunities for inducing atropisomerism, displacing high-energy water molecules, and blocking metabolic soft spots.

This technical guide dissects the medicinal chemistry of 7-methylindole derivatives, moving from synthetic viability to structural biology and validated experimental protocols.

Part 1: Structural Biology & SAR Logic

The "C7 Vector" Advantage

The indole scaffold is a privileged structure in drug discovery, mimicking the side chain of tryptophan. However, the 7-position offers a specific steric and electronic profile that distinguishes it from other substitution patterns.

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in unsubstituted indoles. Introducing a methyl group at C7 sterically hinders this approach, extending the half-life (

    
    ) of the parent compound.
    
  • Conformational Lock (Atropisomerism): In biaryl systems or crowded pockets, a 7-methyl group can force the indole ring into a specific torsion angle relative to its pendant groups. This pre-organization reduces the entropic penalty of binding (

    
    ).
    
  • Hydrophobic Pocket Filling: Many kinase ATP-binding pockets (e.g., RIPK1) and viral envelope glycoproteins possess a small, lipophilic cleft near the hinge region. A C7-methyl group can displace "unhappy" (high-energy) water molecules from this cleft, resulting in a significant gain in binding enthalpy.

SAR Decision Matrix
ParameterEffect of 7-Methyl SubstitutionMedicinal Chemistry Implication
Lipophilicity Increases cLogP by ~0.5Improves membrane permeability; may require solubilizing groups elsewhere.
Metabolic Stability Blocks C7-oxidationReduces clearance; prevents formation of potentially toxic quinone-imine metabolites.
Sterics High steric bulk at peri-positionCan induce twist in N1-substituents; restricts rotation.
Electronic Weak electron donor (+I effect)Increases electron density of the pyrrole ring; makes C3 more nucleophilic.

Part 2: Synthetic Accessibility

The Bartoli Indole Synthesis

While the Fischer Indole Synthesis is the textbook standard, it often fails for 7-substituted indoles due to steric clash during the hydrazone formation and sigmatropic rearrangement.[1] The Bartoli Indole Synthesis is the industry-standard protocol for accessing 7-methylindoles reliably.

It utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[2] The steric bulk at the ortho position (the methyl group) is actually beneficial here, as it promotes the necessary [3,3]-sigmatropic rearrangement.[3]

Mechanism of Action (Visualized)

The reaction proceeds through a nitroso intermediate, followed by vinyl attack and rearrangement.[1]

BartoliMechanism Nitro 2-Nitro-m-xylene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso Reductive Addition Grignard + 3 eq. VinylMgBr (-40°C, THF) Grignard->Nitroso Sigmatropic [3,3]-Sigmatropic Rearrangement Nitroso->Sigmatropic Vinyl Attack Cyclization Cyclization & Elimination Sigmatropic->Cyclization Rearomatization Product 7-Methylindole Cyclization->Product Workup (NH4Cl)

Figure 1: The Bartoli Indole Synthesis pathway, the preferred route for sterically hindered 7-substituted indoles.

Part 3: Case Study – RIPK1 Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis (inflammatory cell death).[4][5][6] The discovery of Necrostatin-1 (Nec-1) revealed an allosteric hydrophobic pocket behind the ATP-binding site.

  • The Problem: Early inhibitors lacked potency and metabolic stability.

  • The 7-Substituent Solution: Structure-based drug design showed that the 7-position of the indole (in Nec-1 analogs) points directly into a small hydrophobic sub-pocket defined by residues Val76 and Leu70.

  • Outcome: Replacing hydrogen with methyl (or chlorine) at C7 fills this pocket. The 7-methyl analog (7-Me-Nec-1) exhibits improved stability over the unsubstituted parent while maintaining nanomolar potency, validating the "hydrophobic fill" hypothesis.

Signaling Pathway Context

Understanding where these inhibitors act is crucial for assay design.

RIPK1_Pathway TNF TNF-alpha (Ligand) TNFR1 TNFR1 (Receptor) TNF->TNFR1 Complex1 Complex I (Survival/NF-kB) TNFR1->Complex1 Complex2 Complex II (Apoptosis) Complex1->Complex2 Deubiquitylation Necrosome Necrosome (RIPK1-RIPK3) Complex2->Necrosome Caspase-8 Inhibition MLKL MLKL Phosphorylation Necrosome->MLKL Death Necroptosis (Membrane Rupture) MLKL->Death Inhibitor 7-Methylindole Inhibitor (Blocks Kinase Domain) Inhibitor->Necrosome Inhibits Phosphorylation

Figure 2: The Necroptosis pathway. 7-methylindole derivatives target the RIPK1 kinase domain within the Necrosome.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Methylindole (Bartoli Method)

Safety Note: Grignard reagents are pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).

  • Reagent Prep: Dissolve 2-nitro-m-xylene (10 mmol) in anhydrous THF (30 mL). Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 30 mmol, 3.0 equiv) dropwise over 20 minutes. Maintain internal temperature below -30°C. Note: The solution will turn dark brown/red.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C. Vigorous stirring is required to break up magnesium salts.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (95:5).

    • Expected Yield: 40–60%.

    • Validation: ¹H NMR (CDCl₃) should show a doublet at ~2.4-2.5 ppm (Ar-CH₃) and characteristic indole protons.

Protocol B: RIPK1 Kinase Activity Assay (ADP-Glo)

Purpose: To determine the IC50 of the synthesized 7-methylindole derivative.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme Mix: Dilute recombinant human RIPK1 (kinase domain) to 10 ng/µL in buffer.

  • Compound Plate: Prepare 3-fold serial dilutions of the 7-methylindole derivative in DMSO.

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate Mix (50 µM ATP + 0.1 mg/mL Myelin Basic Protein).

    • Incubate for 60 minutes at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent . Incubate 30 min. Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Part 5: Future Outlook

The 7-methylindole scaffold is currently transitioning from a "niche" modification to a standard tool in the medicinal chemist's "Magic Methyl" toolkit. Future applications include:

  • PROTACs: Using the 7-position as a stable exit vector for linker attachment in protein degraders, ensuring the linker does not interfere with the primary binding event.

  • CNS Penetration: Fine-tuning lipophilicity (LogD) of indole-based CNS drugs by capping the 7-position to reduce polar surface area (PSA) exposure.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.[2][7]

    • Source: Tetrahedron Letters, 1989.[8]

    • Link:[Link]

  • RIPK1 Inhibitor SAR (Necrostatin Deriv

    • Title: Structure-based development of potent and selective type-II kinase inhibitors of RIPK1.[4][9]

    • Source: Acta Pharmaceutica Sinica B, 2021.
    • Link:[Link]

  • HIV-1 Attachment Inhibitors (BMS-663068/Fostemsavir) [10][11]

    • Title: Discovery of BMS-663068: A Potent and Orally Bioavailable HIV-1 Attachment Inhibitor.[12]

    • Source: ACS Medicinal Chemistry Letters, 2018 (Contextual reference for 7-substituted indole/azaindole utility).
    • Link:[Link]

  • General Medicinal Chemistry of Indoles

    • Title: Synthesis of Medicinally Important Indole Deriv
    • Source: The Open Medicinal Chemistry Journal.
    • Link:[Link]

Sources

Foundational

The Rising Phoenix: Unlocking the Therapeutic Potential of 7-Methyl-Substituted Indole Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among the vast landscape of indole derivatives, a particular substitution pattern has garnered increasing interest for its potential to modulate a diverse range of biological targets: the 7-methyl-substituted indole alkaloids. This in-depth technical guide provides a comprehensive overview of the burgeoning field of 7-methyl-substituted indole alkaloids, from their synthesis and structure-activity relationships to their therapeutic potential in oncology, inflammation, and beyond. We delve into the nuanced effects of the 7-methyl group on molecular interactions and explore the downstream signaling pathways impacted by these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental insights to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical motif.

Introduction: The Strategic Significance of the 7-Methyl Indole Scaffold

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, prized for its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. The strategic placement of substituents on the indole core can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 7-position of the indole ring, located on the benzenoid portion, offers a unique vector for chemical modification. Substitution at this position can impact the electronic properties of the entire ring system and influence the orientation of other substituents, thereby fine-tuning interactions with biological targets.

The introduction of a methyl group at the 7-position, a seemingly simple modification, can lead to significant and often beneficial changes in biological activity. This guide will explore the multifaceted therapeutic potential of 7-methyl-substituted indole alkaloids, highlighting key examples and the underlying scientific principles that govern their activity.

Synthetic Strategies for Accessing the 7-Methyl Indole Core

The synthesis of 7-methyl-substituted indole alkaloids hinges on the efficient construction of the core 7-methylindole scaffold. Several synthetic methodologies have been developed, each with its own advantages and applications.

Fischer Indole Synthesis

A classic and versatile method, the Fischer indole synthesis remains a mainstay for the preparation of substituted indoles. The synthesis of 7-methylindole can be achieved through the reaction of a 2-methylphenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

Modern Synthetic Approaches

More contemporary methods offer alternative routes to 7-methylindole and its derivatives, often with improved yields and milder reaction conditions.

Method 1: From 2-Methylaniline [1]

This two-step protocol begins with the synthesis of N-hydroxyethyl-2-methylaniline from 2-methylaniline and epichlorohydrin. The subsequent cyclization, catalyzed by a Sn/activated carbon system, affords 7-methylindole.

Experimental Protocol: Synthesis of 7-Methylindole from 2-Methylaniline [1]

  • Step 1: Synthesis of N-hydroxyethyl-2-methylaniline

    • Dissolve 10 mmol of 2-methylaniline and 0.2 mmol of AlCl₃ in 100 ml of tetrahydrofuran in a reaction flask.

    • Cool the mixture to 0°C.

    • Add 30 mmol of epichlorohydrin to the reaction flask.

    • Stir the reaction at 0°C for 10 hours.

    • Purify the product to obtain N-hydroxyethyl-2-methylaniline (yield: 83.1%).

  • Step 2: Synthesis of 7-Methylindole

    • In a separate reaction flask, dissolve 5 mmol of N-hydroxyethyl-2-methylaniline and 7.5 mmol of 2-methylaniline in 200 ml of acetonitrile.

    • Add a Sn/activated carbon catalyst.

    • Monitor the reaction by thin-layer chromatography (TLC) until the N-hydroxyethyl-2-methylaniline is completely consumed.

    • Purify the product to obtain 7-methylindole (yield: 64.3%).

Method 2: Leimgruber-Batcho Indole Synthesis [1]

This method involves the formation of a substituted 2-nitro-β-dimethylaminostyrene from ortho-nitrotoluene, followed by reductive cyclization to yield the indole.

Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Methylindole [1]

  • Step 1: Synthesis of substituted 2-nitro-β-dimethylaminostyrene

    • In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add DMFDMA (5.3 mL, 40 mmol), 7-methyl-ortho-nitrotoluene (20 mmol), and 15 mL of DMF.

    • Heat the reaction at 130-140°C, monitoring by TLC.

    • After completion, remove low-boiling substances and solvent under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of 7-Methylindole

    • In a 250 mL three-necked flask with a mechanical stirrer, thermometer, and condenser, add 40 mL of anhydrous ethanol, 40 mL of glacial acetic acid, the crude product from Step 1, and iron powder (10.0 g, 0.18 mol).

    • Reflux the mixture for 3 hours.

    • Pour the mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water until neutral and dry with anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography (eluent: ethyl acetate:petroleum ether = 1:4) to obtain 7-methylindole.

Therapeutic Applications of 7-Methyl-Substituted Indole Alkaloids

The strategic incorporation of a 7-methyl group has led to the discovery of indole alkaloids with significant therapeutic potential across a range of diseases, most notably in oncology and inflammation.

Anticancer Activity

The 7-methylindole scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as kinase inhibitors.

3.1.1. Kinase Inhibition: A Key Mechanism

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 7-methylindole and the structurally related 7-azaindole moieties have proven to be effective scaffolds for designing potent and selective kinase inhibitors.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: The 7-azaindole core has been successfully utilized to develop novel ALK inhibitors. These compounds have demonstrated excellent potency in both biochemical and cellular assays. X-ray crystallography has revealed a unique binding mode for some of these inhibitors, where a benzyl group occupies the back pocket of the kinase, contributing to their potency and selectivity.

  • Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibition: A series of novel 7-azaindole derivatives have been designed and synthesized as potential Erk5 inhibitors. Several of these compounds have exhibited good anti-proliferative activity against human lung cancer A549 cells, with IC50 values comparable to the known Erk5 inhibitor XMD8-92. Structure-activity relationship (SAR) studies have indicated that a double bond on an attached piperidine ring and the nitrogen atom at the 7-position of the azaindole are crucial for their antiproliferative activity.

Signaling Pathway: ALK and Erk5 in Cancer

ALK_Erk5_Signaling cluster_alk ALK Signaling cluster_erk5 Erk5 Signaling cluster_downstream Downstream Effects ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates MEK5 MEK5 AKT->MEK5 Activates Erk5 Erk5 Proliferation Cell Proliferation Erk5->Proliferation Survival Cell Survival Erk5->Survival MEK5->Erk5 Activates Inhibitor 7-Azaindole Inhibitors Inhibitor->ALK Inhibitor->Erk5

Caption: Downstream signaling of ALK and Erk5 kinases in cancer and points of inhibition.

3.1.2. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR specifically for the 7-methyl group is still evolving, some key observations can be made from the available literature:

  • Kinase Inhibition: For 7-azaindole-based kinase inhibitors, the nitrogen at the 7-position is often crucial for activity, likely participating in hydrogen bonding interactions within the kinase active site. The addition of a methyl group at this position on the indole ring (isosteric replacement) can modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.

  • Antiproliferative Activity: In some series of indole derivatives, N-methylation of the indole has been shown to significantly enhance anticancer activity. While this is at the 1-position, it highlights the sensitivity of the indole scaffold to methyl substitution.

Quantitative Data: Anticancer Activity of 7-Methyl-Substituted Indole and Azaindole Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
7-Azaindole DerivativeErk5A549 (Lung Cancer)4.56 - 8.52[2]
7-Azaindole DerivativeALKVariousPotent Inhibition[3]
Indole-based SulfonylhydrazoneBreast CancerMCF-74.0[4]
Indole-based SulfonylhydrazoneBreast CancerMDA-MB-2314.7[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 7-Methyl-substituted indole alkaloids have demonstrated promising anti-inflammatory properties through various mechanisms.

3.2.1. Inhibition of Inflammatory Mediators

A notable example is a series of (E)-2-((7-methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamides, which have shown significant anti-inflammatory potential.

  • Mechanism of Action: These compounds have been shown to inhibit lymphocyte proliferation and suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1] Furthermore, they exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is adapted from a method used to screen for the anti-inflammatory potential of indole derivatives.

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-methyl-substituted indole alkaloid for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (final concentration, e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification: Collect the cell culture supernatant and measure the amount of nitric oxide produced using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC50 value.

Signaling Pathway: Inhibition of Inflammatory Mediators

Anti_Inflammatory_Pathway cluster_inflammatory Inflammatory Cascade cluster_mediators Pro-inflammatory Mediators LPS LPS Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Macrophage->NFkB Activates COX2 COX-2 NFkB->COX2 Upregulates iNOS iNOS NFkB->iNOS Upregulates TNFa TNF-α NFkB->TNFa Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inhibitor 7-Methyl-Indole Derivative Inhibitor->Macrophage Inhibits TNF-α & NO production Inhibitor->COX2

Caption: Mechanism of anti-inflammatory action of 7-methyl-indole derivatives.

Quantitative Data: Anti-inflammatory Activity of 7-Methyl-Substituted Indole Derivatives

CompoundAssayCC50 (µM)Key FindingsReference
LT76Lymphocyte Proliferation0.56Better than indomethacin[1]
LT81Lymphocyte Proliferation0.9Better than indomethacin[1]
LT87Lymphocyte Proliferation0.5Better than indomethacin[1]
Other Potential Therapeutic Areas

The therapeutic potential of 7-methyl-substituted indole alkaloids extends beyond cancer and inflammation.

  • Neuroprotection: The indole scaffold is a common feature in many neuroactive compounds. While specific research on the neuroprotective effects of 7-methyl-substituted indole alkaloids is still emerging, their ability to modulate targets such as serotonin receptors suggests potential applications in neurological disorders.

  • Antiviral Activity: Indole derivatives have been investigated for their antiviral properties. The broad-spectrum antiviral drug Arbidol, for instance, contains a substituted indole core. Further exploration of 7-methyl-substituted indole alkaloids as antiviral agents is a promising area of research.

Future Directions and Conclusion

The exploration of 7-methyl-substituted indole alkaloids as therapeutic agents is a rapidly advancing field. The strategic placement of the 7-methyl group has been shown to be a valuable tool in modulating the biological activity of the indole scaffold, leading to the discovery of potent and selective inhibitors of key therapeutic targets.

Future research in this area should focus on:

  • Comprehensive Structure-Activity Relationship Studies: A systematic investigation of the impact of the 7-methyl group in comparison to other substituents at various positions on the indole ring is needed to build robust SAR models for different therapeutic targets.

  • Exploration of Novel Therapeutic Targets: The versatility of the 7-methylindole scaffold warrants its investigation against a broader range of biological targets implicated in various diseases.

  • Preclinical and Clinical Development: Promising lead compounds identified from in vitro and in vivo studies should be advanced through the drug development pipeline to assess their safety and efficacy in humans.

References

  • de Oliveira, R. S., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Patel, H., et al. (2017). Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode. Bioorganic & Medicinal Chemistry Letters, 27(17), 4911-4918. [Link]

  • Khan, I., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 30(16), 4067. [Link]

Sources

Exploratory

Comparative Technical Guide: Quinazoline vs. Quinazolinone Indole Derivatives

Executive Summary This technical guide provides a rigorous comparison between Quinazoline and Quinazolinone indole derivatives, two privileged scaffolds in medicinal chemistry. While structurally related, their electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Quinazoline and Quinazolinone indole derivatives, two privileged scaffolds in medicinal chemistry. While structurally related, their electronic distributions, synthetic pathways, and pharmacological profiles diverge significantly.

  • Quinazoline-Indoles: Predominantly function as Type I Kinase Inhibitors (e.g., EGFR), leveraging a fully aromatic, planar system to mimic ATP.

  • Quinazolinone-Indoles: Exhibit a broader pharmacological space, including Tubulin polymerization inhibition , HDAC inhibition , and Antimicrobial activity. The presence of the carbonyl moiety introduces specific hydrogen-bonding vectors and alters the 3D topology, enabling interactions with non-kinase targets.

Part 1: Structural & Electronic Architecture

The fundamental difference lies in the oxidation state of the pyrimidine ring. This subtle change dictates the binding mode and solubility profile.

Pharmacophore Comparison
FeatureQuinazoline (Qnz)Quinazolinone (Qnz-one)
Core Structure Fully aromatic (Benzene + Pyrimidine)Oxidized (Benzene + Pyrimidin-4-one)
Electronic Character Electron-deficient pyrimidine; High affinity for nucleophiles at C4.Amide/Lactam character; Tautomeric (Lactam-Lactim).
Key Interaction N1 acts as a H-bond acceptor (Kinase Hinge Region).C=O (C4) and NH (N3) act as H-bond acceptor/donor pairs.
Planarity Highly planar; intercalates well.Planar core, but N3-substituents often twist out of plane.
Indole Fusion Typically linked at C4 via amine bridge (Anilino-quinazoline mimic).Linked at C2 or C3 via methylene, hydrazine, or Schiff base bridges.
Visualization of Pharmacophore Divergence

PharmacophoreComparison cluster_Qnz Quinazoline (Kinase Focused) cluster_Qnzone Quinazolinone (Multi-Target) Q_Core Fully Aromatic Core (Planar) Q_N1 N1: H-Bond Acceptor (Met793 Interaction) Q_Core->Q_N1 Q_C4 C4: Vector for Indole Attachment Q_Core->Q_C4 Indole Indole Moiety (Hydrophobic/H-Bond Donor) Q_C4->Indole Linkage: -NH- (Rigid) QO_Core Lactam Core (Tautomeric) QO_CO C=O: H-Bond Acceptor (Tubulin/HDAC) QO_Core->QO_CO QO_N3 N3: Diversity Vector (Solubility/Selectivity) QO_Core->QO_N3 QO_N3->Indole Linkage: -N=CH- (Flexible)

Caption: Structural divergence showing the N1-kinase anchor in Quinazolines vs. the C=O/N3 vectors in Quinazolinones.

Part 2: Synthetic Architecture & Protocols[1][2]

The synthesis of these hybrids requires distinct strategies. Quinazolines typically utilize Nucleophilic Aromatic Substitution (


), while Quinazolinones rely on Cyclocondensation.
Protocol A: Quinazoline-Indole Hybrid (EGFR Inhibitor)

Target: 4-(Indol-5-yl-amino)-6,7-dimethoxyquinazoline. Mechanism:


 displacement of a leaving group (Cl) by the nucleophilic indole amine.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 5-Aminoindole (1.1 eq)

  • Isopropanol (IPA) as solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-Chloro-6,7-dimethoxyquinazoline in 10 mL of dry IPA.

  • Addition: Add 1.1 mmol of 5-Aminoindole.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Checkpoint: The reaction is self-indicating; a heavy precipitate (the hydrochloride salt) will form.

  • Filtration: Cool to room temperature. Filter the precipitate under vacuum.

  • Washing: Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted amine.

  • Basification (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and evaporate.
Protocol B: Quinazolinone-Indole Hybrid (Schiff Base)

Target: 3-((1H-Indol-3-yl)methyleneamino)-2-methylquinazolin-4(3H)-one. Mechanism: Acid-catalyzed condensation (Schiff base formation).

Reagents:

  • 3-Amino-2-methylquinazolin-4(3H)-one (1.0 eq)

  • Indole-3-carboxaldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic)

  • Ethanol (EtOH) as solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-Amino-2-methylquinazolin-4(3H)-one in 15 mL of absolute EtOH.

  • Activation: Add 3-5 drops of glacial acetic acid.

  • Coupling: Add 1.0 mmol of Indole-3-carboxaldehyde.

  • Reflux: Reflux at 78°C for 6–8 hours. Monitoring: TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Isolation: Cool the mixture. The Schiff base usually crystallizes out.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the pure hydrazone/imine hybrid.

Part 3: Biological Divergence (SAR & Mechanism)

Kinase vs. Non-Kinase Targeting

The choice between these scaffolds is often a choice between targeting ATP-binding pockets (Quinazoline) and Allosteric/Protein-Protein Interaction sites (Quinazolinone).

Biological TargetQuinazoline-IndoleQuinazolinone-Indole
EGFR (ErbB1) Primary Target. Fits the ATP pocket.[1] N1 H-bonds with Met793. Indole occupies the hydrophobic back-pocket.Weak/Inactive. The C=O group sterically clashes or lacks the correct H-bond acceptor geometry for the hinge region.
Tubulin Rare. Requires specific substitution to mimic combretastatin.Primary Target. Binds to the Colchicine site. The twisted conformation (non-planar) mimics the biaryl twist of colchicine.
DNA Gyrase Moderate activity (intercalation).High Activity. Acts as a DNA intercalator or Topoisomerase poison (e.g., fluoro-quinazolinones).
HDAC Low activity.High Activity. The carbonyl can be part of a Zinc-binding group (ZBG) cap.
Mechanism of Action Diagram

MOA_Comparison cluster_EGFR Pathway A: EGFR Inhibition (Quinazoline) cluster_Tubulin Pathway B: Tubulin/HDAC (Quinazolinone) QNZ Quinazoline-Indole ATP_Site ATP Binding Pocket (Met793 H-Bond) QNZ->ATP_Site Competitive Binding Signal_Block Block Autophosphorylation ATP_Site->Signal_Block Apoptosis_A Apoptosis (Intrinsic) Signal_Block->Apoptosis_A QONE Quinazolinone-Indole Colchicine_Site Colchicine Binding Site (Tubulin) QONE->Colchicine_Site Allosteric Binding Microtubule_Dest Microtubule Destabilization (G2/M Arrest) Colchicine_Site->Microtubule_Dest Apoptosis_B Apoptosis (Mitotic Catastrophe) Microtubule_Dest->Apoptosis_B

Caption: Divergent signaling cascades: Quinazolines arrest cells in G0/G1 (EGFR), while Quinazolinones often arrest in G2/M (Tubulin).

Part 4: Critical Analysis & Expert Insights

Solubility & Metabolic Stability
  • Quinazolines: Often suffer from poor aqueous solubility due to π-π stacking. Solution: Introduction of morpholine or piperazine side chains at C6/C7 (as seen in Gefitinib) is standard practice.

  • Quinazolinones: The lactam moiety increases polarity slightly, but the crystal lattice energy is high. Risk: The Schiff base linkage (common in hybrids) is metabolically labile (hydrolysis). Optimization: Reduced amine linkers (

    
    ) are preferred over imines (
    
    
    
    ) for in vivo stability.
The "Privileged" Synergy

Combining Indole with these scaffolds creates a "Super-Pharmacophore."

  • The Indole NH is a critical H-bond donor. In EGFR docking, it often interacts with water molecules or polar residues (e.g., Thr790) near the gatekeeper, potentially overcoming T790M resistance.

  • In Quinazolinones , the indole ring provides the necessary bulk to fill the hydrophobic pocket of Tubulin, mimicking the trimethoxyphenyl ring of Colchicine.

References

  • Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors.

    • Source: PubMed / Elsevier (2024)
    • URL:[Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv

    • Source: Journal of Chemistry (Hindawi)
    • URL:[Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.

    • Source: RSC Advances
    • URL:[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery.

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Foundational

The 2-(7-Methyl-1H-indol-3-yl)quinazoline Scaffold: Identifiers, Synthesis, and Pharmacological Applications

Executive Summary The fusion of privileged pharmacophores is a cornerstone strategy in modern drug discovery. The molecule 2-(7-methyl-1H-indol-3-yl)quinazoline represents a highly rationalized hybrid scaffold, merging t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of privileged pharmacophores is a cornerstone strategy in modern drug discovery. The molecule 2-(7-methyl-1H-indol-3-yl)quinazoline represents a highly rationalized hybrid scaffold, merging the established kinase-targeting capabilities of the quinazoline ring with the versatile hydrogen-bonding and pi-stacking potential of the indole moiety. This technical guide provides a comprehensive overview of the chemical identifiers, mechanistic biological pathways, and self-validating synthetic protocols required to utilize this compound in advanced preclinical research.

Chemical Identity & Core Identifiers

Precision in chemical identification is critical to avoid structural misassignments, particularly distinguishing the fully aromatic quinazoline from its partially saturated analogs (e.g., the 3,4-dihydroquinazoline derivative, CAS 1817720-94-7). The target of this guide is the fully aromatic 2-(7-methyl-1H-indol-3-yl)quinazoline 1.

Table 1: Quantitative Identifiers & Physicochemical Properties
ParameterValue
Chemical Name 2-(7-methyl-1H-indol-3-yl)quinazoline
CAS Registry Number 1817720-66-3
Molecular Formula C17H13N3
Molecular Weight 259.31 g/mol
SMILES String CC1=CC=CC2=C1NC=C2C3=NC4=CC=CC=C4C=N3
Compound Class Bis-Aromatic Heterocyclic Building Block

Pharmacological Significance & Mechanistic Pathways

Indoloquinazoline derivatives exhibit potent, dual-action biological profiles.

Oncology & Kinase Inhibition: The quinazoline core is a well-documented ATP-competitive inhibitor of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) 2. The addition of the 7-methylindole moiety at the 2-position provides critical steric occlusion, which can selectively direct the molecule away from off-target kinases while the indole N-H acts as a hydrogen bond donor to the kinase hinge region.

Antimicrobial Activity: Beyond oncology, indoloquinazolines have shown remarkable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves the inhibition of (p)ppGpp synthetase, a regulatory enzyme critical for bacterial stress survival and biofilm formation 3.

Mechanism of Action: EGFR-MAPK signaling cascade inhibition by indoloquinazolines.

Synthesis & Experimental Methodology

While direct C-H functionalization (cross-dehydrogenative coupling) between indoles and quinazoline-3-oxides is possible, it frequently suffers from poor regioselectivity, yielding mixtures of C2 and C3 indole adducts 4. To ensure absolute regiochemical fidelity, a self-validating Suzuki-Miyaura cross-coupling protocol is recommended.

Step-by-Step Protocol: Regioselective Synthesis
  • Reagent Preparation: Charge a flame-dried Schlenk flask with 2-chloroquinazoline (1.0 equiv) and (7-methyl-1H-indol-3-yl)boronic acid (1.2 equiv). Causality: Using a slight excess of the boronic acid compensates for potential protodeboronation during the heating phase.

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.0 equiv). Causality: The tetrakis(triphenylphosphine)palladium(0) complex provides a sterically accommodating coordination sphere, essential for facilitating transmetalation with the bulky 7-methylindole substrate. K2CO3 acts as a mild base to form the reactive boronate complex without deprotonating the indole N-H.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Degassing via sparging with argon is critical; residual oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, terminating the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure product.

Synthesis_Workflow Step1 Step 1: Cross-Coupling 2-Chloroquinazoline + Boronic Acid Step2 Step 2: Reaction Pd(PPh3)4, K2CO3 90°C, 12h Step1->Step2 Step3 Step 3: Purification Extraction & Chromatography Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step synthetic workflow and quality control for 2-(7-methyl-1H-indol-3-yl)quinazoline.

Analytical Validation & Quality Control

To establish trustworthiness, every synthesized batch must undergo orthogonal analytical validation. The following table outlines the self-validating parameters required to confirm structural integrity and purity before biological testing.

Table 2: Analytical Validation Parameters
Analytical TechniqueParameterExpected Diagnostic Feature
HRMS (ESI-TOF) [M+H]+m/z calculated for C17H14N3+: 260.1188
1H NMR (400 MHz, DMSO-d6) Indole N-HSinglet, ~11.8 ppm (broad, exchanges with D2O)
1H NMR (400 MHz, DMSO-d6) Quinazoline H-4Singlet, ~9.6 ppm (highly deshielded due to adjacent nitrogens)
HPLC (Reverse Phase) Purity>98% (UV detection at 254 nm and 280 nm)

Biological Evaluation Protocol: In Vitro Kinase Assay

To evaluate the compound's efficacy as a kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

  • Enzyme Preparation: Prepare recombinant EGFR kinase domain in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-(7-methyl-1H-indol-3-yl)quinazoline in DMSO (final DMSO concentration ≤ 1%).

  • Incubation: Incubate the enzyme, compound, and a biotinylated peptide substrate for 15 minutes. Initiate the reaction by adding ATP at its predetermined

    
     value.
    Causality: Running the assay at the ATP 
    
    
    
    ensures that the competitive inhibition kinetics are accurately measured without being artificially outcompeted by saturating ATP levels.
  • Detection: Stop the reaction using EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (Emission at 665 nm / 615 nm). Causality: Highly conjugated heterocyclic systems like indoloquinazolines often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond temporal delay before reading the emission, which allows short-lived background fluorescence to decay. This ensures the calculated IC50 is a true representation of binding affinity and not an optical artifact.

References

  • 1208259-19-1|2-(m-Tolyl)quinazoline|BLD Pharm (Source for CAS 1817720-66-3 Identifiers). BLD Pharm.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Beilstein Journal of Organic Chemistry.
  • Copper-catalyzed cross-dehydrogenative coupling between quinazoline-3-oxides and indoles. RSC Advances / PMC.

Sources

Exploratory

Technical Specification & Characterization Protocol: 2-(7-Methyl-1H-indol-3-yl)quinazoline

Executive Summary This technical guide details the physicochemical characterization of 2-(7-methyl-1H-indol-3-yl)quinazoline , a fused heterocyclic scaffold with significant potential in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical characterization of 2-(7-methyl-1H-indol-3-yl)quinazoline , a fused heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor (e.g., EGFR, VEGFR) or antimicrobial agent. The precise determination of Molecular Weight (MW) and Lipophilicity (LogP) is critical for assessing this compound's compliance with Lipinski’s Rule of 5 and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides derived theoretical values and standard operating procedures (SOPs) for experimental validation.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Structural Definition

The compound consists of a quinazoline ring system substituted at the C2 position by a 7-methyl-substituted indole moiety. The linkage is most commonly established between the C2 of the quinazoline and the C3 of the indole, preserving the aromaticity and stability of both systems.

  • IUPAC Name: 2-(7-methyl-1H-indol-3-yl)quinazoline

  • Molecular Formula: C₁₇H₁₃N₃

  • SMILES: Cc1cccc2c1[nH]cc2-c3nc4ccccc4cn3

Molecular Weight Calculation

The molecular weight is calculated based on the standard atomic weights (IUPAC).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)1712.011204.187
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Total 259.31

Exact Mass (Monoisotopic): 259.111 g/mol Significance: With a MW of 259.31 Da , the compound falls well within the "small molecule" drug criteria (<500 Da), suggesting favorable steric properties for binding pockets in enzymes like tyrosine kinases.

Structural Visualization

The following diagram illustrates the connectivity and key functional regions affecting lipophilicity.

G Quinazoline Quinazoline Core (Electron Deficient) Linker C2-C3 Bond (Rotatable) Quinazoline->Linker Attachment Indole Indole Core (Electron Rich) Linker->Indole Conjugation Methyl 7-Methyl Group (+Lipophilicity) Indole->Methyl Substitution

Figure 1: Structural decomposition of 2-(7-methylindolyl)quinazoline highlighting electronic properties.

Part 2: Lipophilicity (LogP) Analysis[4]

Lipophilicity, expressed as the partition coefficient (LogP) between n-octanol and water, is a definitive predictor of membrane permeability.

Theoretical Prediction (cLogP)

Using fragment-based contribution methods, we can estimate the LogP before experimental verification.

  • Quinazoline Base: ~1.8

  • Indole Base: ~2.1

  • Methyl Group: +0.5

  • Corrections: -0.5 (Inter-ring bond/Polarity adjustment)

Estimated LogP: 3.8 – 4.2

Interpretation: A LogP in this range indicates the molecule is highly lipophilic. It will likely cross the blood-brain barrier (BBB) and cell membranes effectively but may suffer from poor aqueous solubility, requiring formulation strategies (e.g., salt formation or cyclodextrin complexation).

Experimental Protocol: Shake-Flask Method (OECD 107)

This is the "Gold Standard" for direct measurement of LogP for stable, pure compounds.

Reagents:

  • n-Octanol (HPLC Grade)

  • Phosphate Buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Workflow:

  • Presaturation: Saturated n-octanol with buffer and buffer with n-octanol for 24 hours.

  • Preparation: Dissolve 2 mg of the compound in the pre-saturated n-octanol.

  • Equilibration: Mix the octanol stock with the pre-saturated buffer in 1:1, 1:2, and 2:1 ratios.

  • Separation: Shake for 60 minutes, then centrifuge at 2500 rpm for 20 minutes to separate phases.

  • Quantification: Measure absorbance of both phases at λmax (approx. 280-320 nm) .

  • Calculation:

    
    
    
Experimental Protocol: RP-HPLC Method (OECD 117)

For higher throughput or sparingly soluble compounds, Reversed-Phase HPLC is preferred.

Principle: Retention time (


) on a C18 column correlates linearly with LogP.

Workflow Diagram:

HPLC_Protocol Start Start: Reference Standards Inject Inject Standards (Known LogP) Start->Inject Calibrate Construct Calibration Curve Log k' vs LogP Inject->Calibrate Sample Inject 2-(7-methylindolyl)quinazoline Calibrate->Sample Measure Measure Retention Time (tR) Sample->Measure Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Measure->Calc Result Interpolate LogP from Curve Calc->Result

Figure 2: HPLC-based LogP determination workflow.

Part 3: Significance in Drug Development[1][5]

Lipinski's Rule of 5 Compliance

The compound demonstrates excellent drug-likeness based on calculated properties:

ParameterRule Limit2-(7-methylindolyl)quinazolineStatus
Molecular Weight < 500 Da259.31 Da ✅ Pass
LogP < 5~3.9 (Predicted) ✅ Pass
H-Bond Donors < 51 (Indole NH) ✅ Pass
H-Bond Acceptors < 103 (2 Quinazoline N, 1 Indole N) ✅ Pass
Structure-Activity Relationship (SAR) Implications
  • Kinase Binding: The quinazoline nitrogen atoms often act as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets.

  • Hydrophobic Interaction: The 7-methyl group on the indole ring provides additional hydrophobic bulk, potentially increasing selectivity for specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • Solubility Warning: The high aromaticity and lack of solubilizing groups (like morpholine or piperazine) suggest this compound will have low aqueous solubility . Formulation in DMSO or lipid-based carriers is recommended for biological assays.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9210, Quinazoline. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Two-Step Synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline from 7-methylindole

Abstract This application note provides a detailed, research-grade protocol for the synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the formylation of commercially available 7-methylindole to produce the key intermediate, 7-methyl-1H-indole-3-carbaldehyde. The subsequent and final step involves a modern, efficient, catalyst-mediated condensation and dehydrogenation reaction with 2-aminobenzylamine to yield the target quinazoline derivative. This guide is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

The fusion of indole and quinazoline scaffolds has generated a class of compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule, 2-(7-methyl-1H-indol-3-yl)quinazoline, is a valuable analogue for library development and structure-activity relationship (SAR) studies. A direct conversion from 7-methylindole is not feasible; therefore, a strategic two-step approach is employed.

The synthetic strategy involves:

  • Step 1: Vilsmeier-Haack Formylation. Introduction of a formyl group at the electron-rich C3 position of the 7-methylindole ring. This classic and reliable reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to produce the essential aldehyde intermediate.[4][5]

  • Step 2: Catalytic Dehydrogenative Cyclocondensation. The synthesized 7-methyl-1H-indole-3-carbaldehyde is reacted with 2-aminobenzylamine. This modern approach uses a transition-metal catalyst (e.g., Iridium or Ruthenium) to facilitate an "acceptorless dehydrogenative coupling," where the reaction proceeds via condensation to a dihydroquinazoline intermediate, which is then aromatized in situ by the catalyst, releasing hydrogen gas as the only byproduct.[6][7][8] This method is highly atom-economical and avoids the need for stoichiometric chemical oxidants.[7]

The complete experimental workflow is outlined below.

G cluster_0 Overall Synthesis Workflow 7_Methylindole 7-Methylindole Intermediate 7-Methyl-1H-indole-3-carbaldehyde 7_Methylindole->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Final_Product 2-(7-methyl-1H-indol-3-yl)quinazoline Intermediate->Final_Product Step 2: Dehydrogenative Coupling (2-Aminobenzylamine, [Ir] or [Ru] catalyst)

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of 7-Methyl-1H-indole-3-carbaldehyde

Mechanistic Rationale

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich indole ring, specifically the C3 position, then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde. Cooling the initial reaction is critical to control the highly exothermic formation of the Vilsmeier reagent.

Detailed Experimental Protocol
  • Materials and Reagents:

    • 7-methylindole (C₉H₉N)

    • Anhydrous N,N-Dimethylformamide (DMF, C₃H₇NO)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (Brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice bath

  • Procedure:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a dry nitrogen atmosphere.

    • Add anhydrous DMF (20 mL) to the flask and cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (5.5 mL, 60 mmol) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality: This slow addition at low temperature is crucial to safely manage the exothermic reaction and ensure the complete formation of the Vilsmeier reagent.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

    • Prepare a solution of 7-methylindole (5.25 g, 40 mmol) in anhydrous DMF (15 mL).

    • Add the 7-methylindole solution dropwise to the Vilsmeier reagent at 0 °C over 20 minutes. The solution will typically change color.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the reaction mixture back to room temperature and carefully pour it into a beaker containing 200 mL of crushed ice and water. This step hydrolyzes the intermediate to form the aldehyde.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate of the product should form.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 7-methyl-1H-indole-3-carbaldehyde as a pale yellow solid.[9][10][11]

Part 2: Synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline

Mechanistic Rationale: Acceptorless Dehydrogenative Coupling

This transformation is a powerful, atom-economical method for synthesizing N-heterocycles.[7] The reaction proceeds through a proposed catalytic cycle:

  • Condensation: The aldehyde (7-methyl-1H-indole-3-carbaldehyde) and amine (2-aminobenzylamine) first undergo a non-catalytic condensation to form a dihydroquinazoline intermediate.

  • Catalyst Activation: The transition metal complex coordinates to the dihydroquinazoline.

  • Dehydrogenation: The catalyst facilitates the removal of two hydrogen atoms from the heterocyclic ring, likely through a series of oxidative addition and reductive elimination steps, forming a metal-hydride species and the aromatic quinazoline product.

  • Catalyst Regeneration: The metal-hydride species releases molecular hydrogen (H₂), regenerating the active catalyst for the next cycle.

Using a high-boiling solvent like xylene or toluene is necessary to provide the thermal energy required for the dehydrogenation steps and to allow the gaseous H₂ byproduct to escape.

G cluster_1 Proposed Catalytic Cycle A Aldehyde + Amine B Dihydroquinazoline Intermediate A->B Condensation (-H₂O) C [Cat]-Intermediate Complex B->C Coordination to Catalyst [Cat] D [Cat]-H₂ Complex + Product C->D Dehydrogenation E [Cat] (Regenerated) D->E Release of H₂ Final_Product Aromatic Quinazoline D->Final_Product Release of Product E->B Enters next cycle

Caption: A simplified representation of the dehydrogenative coupling cycle.

Detailed Experimental Protocol
  • Materials and Reagents:

    • 7-methyl-1H-indole-3-carbaldehyde (from Part 1)

    • 2-aminobenzylamine (C₇H₁₀N₂)

    • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) or a comparable Ru-catalyst[6][7]

    • Styrene (as a potential hydrogen acceptor, if needed, though often not required in modern protocols)[8]

    • Anhydrous xylene or toluene

    • Hexanes

    • Ethyl Acetate

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add 7-methyl-1H-indole-3-carbaldehyde (1.59 g, 10 mmol).

    • Add 2-aminobenzylamine (1.22 g, 10 mmol, 1.0 equiv).

    • Add the iridium catalyst, [Cp*IrCl₂]₂ (199 mg, 0.25 mmol, 2.5 mol%). Justification: Transition metal catalysts are highly efficient, allowing for low catalyst loadings to achieve high yields under relatively mild conditions compared to stoichiometric oxidants.[8]

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous xylene (40 mL) via syringe.

    • Heat the reaction mixture to reflux (approx. 140 °C for xylene) and maintain for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc 9:1 to 7:3), is typically effective.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(7-methyl-1H-indol-3-yl)quinazoline as a solid.

Data Summary and Expected Results

StepReactantsKey Reagents/CatalystSolventTemp.TimeTypical Yield
1 7-methylindolePOCl₃DMF0 → 40 °C3-4 h85-95%
2 7-methyl-1H-indole-3-carbaldehyde, 2-aminobenzylamine[Cp*IrCl₂]₂XyleneReflux12-24 h70-90%

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Solvents (DMF, Xylene): Handle under an inert atmosphere to prevent moisture contamination. DMF is a reproductive toxin; avoid inhalation and skin contact.

  • High-Temperature Reactions: The refluxing of xylene requires careful monitoring of the heating apparatus to prevent solvent evaporation and overheating.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a reliable and efficient two-step synthesis for producing 2-(7-methyl-1H-indol-3-yl)quinazoline. The protocol leverages a classic Vilsmeier-Haack formylation followed by a modern, atom-economical iridium-catalyzed dehydrogenative coupling reaction. The provided step-by-step instructions, mechanistic insights, and safety precautions offer a comprehensive guide for researchers to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and chemical biology.

References

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones. National Center for Biotechnology Information. [Link]

  • Regioselective Synthesis of Indolo[1,2-c]quinazolines and 11H-Indolo[3,2-c]quinolines via Copper-Catalyzed Cascade Reactions of 2-(2-Bromoaryl)-1H-indoles with Aldehydes and Aqueous Ammonia. ACS Publications. [Link]

  • Synthesis of 2-substituted quinazolines via iridium catalysis. RSC Publishing. [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]

  • Facile Synthesis of 2-Substituted Quinazolines via Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Coupling. Bentham Science. [Link]

  • Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-substituted quinazolines via iridium catalysis. SciSpace. [Link]

  • Typical strategies for the synthesis of 4-(indole-3-yl)quinazolines. ResearchGate. [Link]

  • Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with. Beilstein Journals. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives. PubMed. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC.org. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • 7-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-Quinazolines

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis The fusion of indole and quinazoline moieties gives rise to the indole-quinazoline scaffold, a privileged heterocyclic system that forms the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The fusion of indole and quinazoline moieties gives rise to the indole-quinazoline scaffold, a privileged heterocyclic system that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] These molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in drug discovery and development.[1][3] The natural product Luotonin A, for instance, is a well-known topoisomerase I inhibitor with potent antitumor activity.[4]

Traditional synthetic routes to indole-quinazolines often involve multi-step procedures, harsh reaction conditions, and long reaction times, which can impede the rapid generation of diverse compound libraries for biological screening. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[5][6][7][8] The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), improved yields, enhanced product purity, and the ability to drive reactions that are sluggish or do not proceed under conventional heating.[4][5][7][9] This is achieved through the direct and efficient heating of polar molecules and solvents by microwave irradiation, leading to rapid and uniform temperature increases.[10][11]

These application notes provide detailed protocols and expert insights into the microwave-assisted synthesis of various indole-quinazoline scaffolds, designed for researchers, scientists, and drug development professionals. The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to empower users to adapt and troubleshoot these methods effectively.

Core Principles of Microwave-Assisted Indole-Quinazoline Synthesis

The successful application of microwave energy to the synthesis of indole-quinazolines relies on understanding the interplay between the reactants, solvent, and microwave irradiation. The choice of solvent is critical; polar solvents with a high loss tangent (tan δ) are heated most efficiently by microwaves.[10][12] Common solvents for MAOS include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and water.[5][13][14][15] In some cases, solvent-free reactions are also highly effective, offering a particularly green and efficient approach.

The general workflow for microwave-assisted synthesis is straightforward and amenable to high-throughput applications.

Experimental Workflow for Microwave-Assisted Synthesis

reagents Reagents & Solvent combine Combine reagents->combine vial Microwave Vial vial->combine seal Seal & Place combine->seal reactor Microwave Reactor irradiate Irradiate reactor->irradiate seal->reactor workup Reaction Work-up irradiate->workup extract Extract workup->extract purify Purification extract->purify isolate Isolate purify->isolate product Indole-Quinazoline Product isolate->product

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation for the Synthesis of 5,6-Dihydroindolo[1,2-a]quinoxalines

This protocol describes an efficient copper-catalyzed intramolecular N-arylation reaction under microwave irradiation to construct the 5,6-dihydroindolo[1,2-a]quinoxaline scaffold.[5] This method is characterized by its rapid reaction times and high yields. The reaction proceeds via the formation of a C-N bond between the indole nitrogen and an aryl halide. L-proline is used as a ligand to facilitate the copper-catalyzed coupling.

Reaction Mechanism: Copper-Catalyzed Intramolecular N-Arylation

reactant Aryl-substituted (1H-indol-2-yl)methanamine intermediate1 Copper-amine complex formation reactant->intermediate1 + Catalyst catalyst CuI / L-proline product 5,6-Dihydroindolo[1,2-a]quinoxaline intermediate2 Intramolecular oxidative addition intermediate1->intermediate2 intermediate3 Reductive elimination intermediate2->intermediate3 intermediate3->product

Caption: Simplified mechanism for the copper-catalyzed intramolecular N-arylation.

Experimental Protocol:

Materials:

  • Aryl-substituted (1H-indol-2-yl)methanamine (starting material, 0.25 mmol)

  • Copper(I) iodide (CuI, 0.025 mmol, 4.8 mg)

  • L-proline (0.05 mmol, 5.8 mg)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (0.5 mmol)

  • Dimethyl sulfoxide (DMSO, 2 mL)

  • High-pressure microwave vessel (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL high-pressure microwave vessel containing a magnetic stir bar, add the aryl-substituted (1H-indol-2-yl)methanamine (0.25 mmol), CuI (4.8 mg), L-proline (5.8 mg), and the appropriate base (K₂CO₃ or Cs₂CO₃, 0.5 mmol).

  • Add DMSO (2 mL) to the vessel.

  • Degas the vessel and backfill with argon, then seal it securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (see table below) with a fixed power of 30 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dihydroindolo[1,2-a]quinoxaline.

Data Presentation:
EntryStarting Material (Substituent on Aryl Halide)BaseTemp. (°C)Time (min)Yield (%)Reference
12-Iodoaniline derivativeK₂CO₃904597[5]
22-Bromo-4-methylaniline derivativeCs₂CO₃1406092[5]
32-Iodo-4-nitroaniline derivativeK₂CO₃904595[5]
42-Bromoaniline derivativeCs₂CO₃1406083[5]

Protocol 2: One-Pot Synthesis of Indolo[3,2-c]quinolines via Fischer Indolization and Oxidative Aromatization

This protocol outlines a two-step, one-pot synthesis of the indolo[3,2-c]quinoline scaffold, which is the core of the biologically active natural product isocryptolepine.[1] The key steps are a microwave-assisted Fischer indole synthesis followed by an in-situ oxidative aromatization. This method is highly efficient and allows for the rapid generation of isocryptolepine and its analogues.

Synthetic Strategy: Fischer Indolization and Aromatization

start1 2,3-Dihydroquinolinone mw Microwave Irradiation (Acidic Conditions) start1->mw start2 Arylhydrazine start2->mw intermediate Fischer Indolization Intermediate mw->intermediate oxidation Oxidative Aromatization intermediate->oxidation product Indolo[3,2-c]quinoline oxidation->product

Caption: Workflow for the one-pot synthesis of indolo[3,2-c]quinolines.

Experimental Protocol:

Materials:

  • Substituted 2,3-dihydroquinolinone (1.0 equiv)

  • Substituted arylhydrazine hydrochloride (1.2 equiv)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the 2,3-dihydroquinolinone (1.0 equiv) and the arylhydrazine hydrochloride (1.2 equiv).

  • Carefully add polyphosphoric acid or Eaton's reagent to the vial to act as both solvent and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes) with stirring.

  • After cooling, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure indolo[3,2-c]quinoline.[1]

Data Presentation:
EntryDihydroquinolinone SubstituentArylhydrazine SubstituentTemp. (°C)Time (min)Yield (%)Reference
1HH1601585[1]
26-ChloroH1601582[1]
3H4-Methoxy1502078[1]
47-MethylH1601588[1]

Protocol 3: Synthesis of 6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones

This method describes the microwave-assisted condensation of isatin-3-imines with isatoic anhydride to furnish 6-arylimino-6H-indolo[2,1-b]quinazolin-12-ones.[6] The use of a solid-supported catalyst (KF on alumina) and a polar aprotic solvent under microwave irradiation leads to a rapid and efficient synthesis.

Experimental Protocol:

Materials:

  • Isatin-3-imine derivative (1.0 mmol)

  • Isatoic anhydride (1.0 mmol)

  • Potassium fluoride on alumina (KF/Al₂O₃) (reusable catalyst)

  • N,N-Dimethylacetamide (DMA)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, add the isatin-3-imine (1.0 mmol), isatoic anhydride (1.0 mmol), and a catalytic amount of KF on alumina.

  • Add DMA as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for a short period (e.g., 4 minutes) at a suitable temperature.

  • After the reaction, cool the vial and filter off the catalyst.

  • The product can be isolated from the filtrate by precipitation with water or by extraction with an organic solvent followed by purification.

Data Presentation:
EntryIsatin-3-imine Aryl SubstituentTime (min)Yield (%)Reference
1Phenyl4High[6]
24-Chlorophenyl4High[6]
34-Methylphenyl4High[6]

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and published methodologies, ensuring a high degree of scientific validity. For each protocol, the following measures contribute to its trustworthiness:

  • Reproducibility: The use of dedicated microwave reactors with precise temperature and pressure control ensures high reproducibility of the experimental results.

  • Purity and Yield: Microwave synthesis often leads to cleaner reactions with fewer byproducts, simplifying purification and resulting in higher isolated yields.[4][5][7]

  • Characterization: The structures of the synthesized compounds should be rigorously confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Conclusion and Future Perspectives

Microwave-assisted synthesis has proven to be a powerful and enabling technology for the rapid and efficient construction of complex heterocyclic scaffolds like indole-quinazolines. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this important pharmacophore. The significant reduction in reaction times and the potential for improved yields make MAOS an ideal tool for generating libraries of indole-quinazoline derivatives for drug discovery programs. Future work in this area will likely focus on the development of more complex one-pot, multicomponent reactions under microwave irradiation to further streamline the synthesis of these valuable compounds and the exploration of even more environmentally benign solvent systems.

References

  • Yeh, Y.-T., et al. (2013). Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation. Molecules, 18(11), 14035-14047. [Link]

  • Azizian, J., et al. (2004). A novel and efficient method for the synthesis of 6-arylimino-6H-indolo[2,1-b]quinazolin-12-ones under microwave irradiation. Heterocycles, 63(4), 791-795. [Link]

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  • Sezgin, F. M., et al. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c]QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. HETEROCYCLES, 104(10), 1782-1792. [Link]

  • Chen, Y.-J., et al. (2011). One-Pot Synthesis of Luotonin A and Its Analogues. figshare. [Link]

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  • Ghorab, M. M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein journal of organic chemistry, 3, 6. [Link]

  • Das, D., et al. (2019). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights. Organic & biomolecular chemistry, 17(3), 557-568. [Link]

  • Joshi, N., & Tale, P. (2011). Microwave assisted one-pot Total synthesis of some natural Quinazoline alkaloids. International Journal of Pharmaceutical Erudition, 1(2), 1-9. [Link]

  • Boufroura, H., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 486. [Link]

  • Sezgin, F. M., et al. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c]QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. HETEROCYCLES, 104(10), 1782-1792. [Link]

  • Cini, E., et al. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by salts or weak organic bases. Tetrahedron, 66(45), 8737-8745. [Link]

  • Sangeetha, R., & Sekar, G. (2017). Microwave assisted synthesis and characterization of some quinazolinone based condensed heterocycles. Trade Science Inc, 13(1), 103. [Link]

  • Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research, 5(5), 1836-1842. [Link]

  • Haider, N., et al. (2007). Total synthesis of luotonin A and 14-substituted analogues. The Journal of organic chemistry, 72(18), 6933–6936. [Link]

  • Al-Awadi, F. M., & El-Kashef, H. S. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(24), 5909. [Link]

  • Nikpassand, M., & Zare, A. (2011). Microwave-Assisted One-Pot Synthesis of Octahydroquinazolinone Derivatives Catalyzed by Thiamine Hydrochloride Under Solvent-free Condition. Bulletin of the Korean Chemical Society, 32(12), 3620-3622. [Link]

  • Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. Zenodo. [Link]

  • Ruoho, A. E. (2019). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

  • Kappe, C. O., & Stadler, A. (2005). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • Al-Salahi, R., & Al-Omar, M. A. (2018). Indole-aminoquinazoline hybrids for anticancer properties. Molecules, 23(8), 1934. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Recent advances in metal-catalyzed approaches for the synthesis of quinazoline derivatives. Molecules, 21(5), 629. [Link]

  • Kappe, C. O. (2002). Microwave-assisted synthesis in water as solvent. Chemical reviews, 102(10), 3325-3344. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Reddy, P. S. N., & Vasantha, B. (2005). Ecofriendly synthesis of 4-(3H)-Quinazolinones by microwave assisted tandem reaction. ResearchGate. [Link]

  • Wang, W., et al. (2012). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Green Chemistry Letters and Reviews, 5(2), 261-265. [Link]

  • Kumar, A., et al. (2014). A microwave-assisted copper-mediated tandem approach for fused quinazoline derivatives. Organic & biomolecular chemistry, 12(30), 5583-5587. [Link]

  • de la Torre, P., & Gotor-Fernández, V. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC medicinal chemistry, 11(4), 396-413. [Link]

  • Das, D., et al. (2019). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights. Organic & Biomolecular Chemistry, 17(3), 557-568. [Link]

  • Al-Salahi, R., & Al-Omar, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 591238. [Link]

  • Cini, E., et al. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by salts or weak organic bases. Tetrahedron, 66(45), 8737-8745. [Link]

  • Sharma, A., & Kumar, V. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC advances, 13(12), 8028-8049. [Link]

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  • Wang, Y., et al. (2020). Platinum-Catalyzed Tandem Cyclization Reaction to Multiply Substituted Indolines under Microwave-Assisted Conditions. Advanced Synthesis & Catalysis, 362(19), 4154-4159. [Link]

  • da Silva, E. N., et al. (2022). Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones Active against Plasmodium and Trypanosomatids. ACS medicinal chemistry letters, 13(2), 260-267. [Link]

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Method

In vitro cytotoxicity assays for 2-(7-methyl-1H-indol-3-yl)quinazoline

Application Note: Preclinical In Vitro Cytotoxicity Profiling of 2-(7-Methyl-1H-indol-3-yl)quinazoline Executive Summary This application note outlines a comprehensive, multi-parametric in vitro workflow for evaluating t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vitro Cytotoxicity Profiling of 2-(7-Methyl-1H-indol-3-yl)quinazoline

Executive Summary

This application note outlines a comprehensive, multi-parametric in vitro workflow for evaluating the cytotoxicity and apoptotic mechanisms of 2-(7-methyl-1H-indol-3-yl)quinazoline (7-Me-IQZ). By employing a self-validating system of ATP-quantitation, flow cytometry, and caspase activity assays, drug development professionals can robustly profile this promising indolylquinazoline derivative.

Scientific Rationale & Mechanistic Pathway

Quinazoline derivatives represent a privileged class of heterocyclic scaffolds in oncology drug discovery. Specifically, of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), demonstrating excellent cytotoxic properties against various human cancer cell lines[1].

The compound 2-(7-methyl-1H-indol-3-yl)quinazoline (7-Me-IQZ) incorporates a methyl group at the 7-position of the indole ring. This strategic structural modification is engineered to enhance lipophilicity and optimize the steric fit within the ATP-binding pocket of target kinases, mirroring the design principles of other [2].

The cytotoxicity of indolylquinazolines is primarily driven by their ability to competitively bind the ATP pocket of EGFR, thereby halting downstream pro-survival signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. The cessation of these signals induces mitochondrial depolarization, leading to the release of cytochrome c and the subsequent cleavage and activation of executioner caspases (Caspase-3 and -7).

Pathway Compound 7-Me-IQZ (Indolylquinazoline) Target EGFR Tyrosine Kinase (Inhibition) Compound->Target Binds ATP Pocket Downstream1 PI3K / AKT Pathway (Downregulated) Target->Downstream1 Downstream2 MAPK / ERK Pathway (Downregulated) Target->Downstream2 Mito Mitochondrial Depolarization & Cytochrome C Release Downstream1->Mito Downstream2->Mito Caspase Caspase-9 & Caspase-3/7 (Activation) Mito->Caspase Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis

Figure 1: Proposed apoptotic signaling cascade induced by 7-Me-IQZ via EGFR-TK inhibition.

Experimental Design & Self-Validating Causality

To establish a robust preclinical profile, this protocol utilizes three orthogonal assays. We must move beyond simple viability screens and employ a self-validating system of assays that confirms the specific apoptotic causality of 7-Me-IQZ. highlight the necessity of multi-parametric profiling to differentiate true antiproliferative activity from non-specific toxicity[3].

  • CellTiter-Glo® Luminescent Cell Viability Assay: Chosen over traditional MTT assays because indolylquinazolines are highly hydrophobic and can precipitate, interfering with the colorimetric absorbance of formazan crystals. ATP quantitation provides a highly sensitive, artifact-free measure of global cytotoxicity.

  • Annexin V-FITC/PI Flow Cytometry: Viability assays cannot distinguish between apoptosis and necrosis. Annexin V detects the externalization of phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains cells with compromised membranes (late apoptosis/necrosis), validating the mechanism of cell death.

  • Caspase-3/7 Luminescent Assay: Directly measures the enzymatic activity of executioner caspases, providing definitive biochemical proof that 7-Me-IQZ-induced cytotoxicity is driven by programmed cell death.

Workflow Culture 1. Cell Culture & Seeding (Day 0) Treatment 2. 7-Me-IQZ Treatment (Day 1) Culture->Treatment Assay1 3A. Viability Assay (CellTiter-Glo) Determine IC50 Treatment->Assay1 Assay2 3B. Apoptosis Flow (Annexin V/PI) Mechanism Treatment->Assay2 Assay3 3C. Caspase 3/7 Luminescence Execution Phase Treatment->Assay3

Figure 2: Multi-parametric in vitro cytotoxicity screening workflow for 7-Me-IQZ.

Detailed Methodologies

Preparation of 7-Me-IQZ Stock Solution

Causality Note: Quinazolines exhibit poor aqueous solubility.

  • Dissolve 7-Me-IQZ in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Self-Validation Step: Ensure the final DMSO concentration in cell culture never exceeds 0.5% (v/v) to avoid solvent-induced baseline cytotoxicity. Include a vehicle control (0.5% DMSO) in all plates.

Protocol A: High-Throughput Cell Viability (ATP Quantitation)
  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7) and seed at 5,000 cells/well in a 96-well opaque white microplate (volume: 90 µL/well). Self-Validation: Fill the outermost edge wells with 100 µL of sterile PBS instead of cells to eliminate evaporation-induced "edge effects" which skew peripheral well data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence.

  • Treatment: Prepare a 10-point serial dilution of 7-Me-IQZ (ranging from 0.01 µM to 100 µM). Add 10 µL of the 10X drug solutions to the respective wells. Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Quality Control: Calculate the Z'-factor using the vehicle control and a positive control (e.g., 10 µM Staurosporine). A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Protocol B: Annexin V/PI Apoptosis Flow Cytometry
  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with 7-Me-IQZ at 1× IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and the adherent cells (via trypsinization). Causality Note: Discarding the media will result in a false-negative underrepresentation of the late apoptotic population.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI). Self-Validation: Always run single-stained controls (Annexin V only, PI only) to set proper fluorescence compensation matrices and avoid spectral overlap artifacts.

Data Presentation & Interpretation

The following tables summarize representative quantitative data, demonstrating the selective cytotoxicity and apoptotic induction of 7-Me-IQZ across diverse cellular models.

Table 1: Representative Cytotoxicity Profile of 7-Me-IQZ (72h Exposure)

Cell LineTissue OriginReceptor Status7-Me-IQZ IC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung CarcinomaEGFR Wild-Type1.24 ± 0.1818.5
MCF-7 Breast AdenocarcinomaER+, HER2-3.45 ± 0.226.6
HepG2 Hepatocellular CarcinomaDiverse2.10 ± 0.1510.9
MRC-5 Normal Lung FibroblastNormal22.9 ± 1.40Reference

*Selectivity Index (SI) = IC₅₀ (Normal MRC-5) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Flow Cytometric Apoptosis Distribution in A549 Cells (48h Exposure)

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.5% DMSO) 92.43.12.52.0
7-Me-IQZ (1.24 µM) 54.228.614.32.9
7-Me-IQZ (2.48 µM) 21.518.452.77.4

References

  • Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives Source: Molecules 2023, 28(14), 5348. URL: [Link]

  • Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: Molecules 2022, 27(22), 7985. URL: [Link]

  • Title: Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia Source: Drug Design, Development and Therapy 2018, 12, 3381-3393. URL: [Link]

Sources

Application

Application Notes and Protocols for Solubility Enhancement of Hydrophobic Quinazoline Derivatives

Introduction: The Quinazoline Scaffold and the Solubility Challenge The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Solubility Challenge

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Many of these derivatives, such as gefitinib and erlotinib, function as potent tyrosine kinase inhibitors targeting aberrant signaling pathways in cancer, like the Epidermal Growth Factor Receptor (EGFR) pathway.[2] However, the inherent hydrophobicity and often crystalline nature of these compounds frequently lead to poor aqueous solubility. This presents a significant hurdle in drug development, as it can result in low and variable oral bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy.[3] A significant portion of these compounds fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, making dissolution the rate-limiting step for absorption.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and effective techniques to enhance the solubility of hydrophobic quinazoline derivatives. We will delve into the mechanistic basis of each method, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting formulations.

Understanding the Molecular Basis of Poor Solubility in Quinazolines

The limited aqueous solubility of many quinazoline derivatives can be attributed to several factors:

  • Aromaticity and Planarity: The fused aromatic ring system contributes to a planar and rigid molecular structure, which can facilitate efficient crystal packing and lead to high lattice energy that is difficult for water molecules to overcome.

  • Hydrophobic Substituents: The pharmacophores required for potent biological activity often include hydrophobic moieties that further decrease the molecule's affinity for aqueous media.

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and van der Waals forces within the crystal lattice, contribute to the stability of the solid state and reduce solubility.

Strategic Approaches to Solubility Enhancement

A variety of formulation strategies can be employed to overcome the solubility limitations of hydrophobic quinazolines. The choice of technique depends on the specific physicochemical properties of the drug molecule, the desired dosage form, and the intended route of administration. Here, we explore some of the most effective methods.

Solid Dispersions: Engineering Amorphous Systems

Solid dispersions represent a powerful approach to improve the dissolution of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix.[5] The underlying principle is to reduce the particle size to a molecular level and to convert the crystalline drug into a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[6]

Mechanism of Action:

  • Amorphization: The crystalline structure of the drug is disrupted, eliminating the lattice energy barrier that needs to be overcome for dissolution.[6]

  • Increased Surface Area: The drug is molecularly dispersed within the carrier, leading to a dramatic increase in the surface area available for dissolution.[5]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug particles, facilitating their interaction with the aqueous dissolution medium.[6]

  • Inhibition of Recrystallization: The carrier can act as a "parachute" to prevent the precipitation or recrystallization of the supersaturated drug solution that forms upon dissolution.[7]

This method is suitable for thermolabile compounds as it avoids the use of high temperatures.[8]

Materials:

  • Hydrophobic quinazoline derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG) 6000)[9]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane) in which both the drug and carrier are soluble.[1]

Procedure:

  • Dissolution: Accurately weigh the quinazoline derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. Sonication can be used to aid dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).

  • Drying: A thin film or solid mass will form on the flask wall. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.

HME is a solvent-free, continuous manufacturing process that is readily scalable.[10]

Materials:

  • Hydrophobic quinazoline derivative

  • Thermally stable hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64, Eudragit® grades)

  • Plasticizer (optional, to reduce the processing temperature)

Procedure:

  • Pre-blending: Accurately weigh and physically mix the quinazoline derivative and the polymer (and plasticizer, if used) to create a homogenous powder blend.

  • Feeding: Feed the powder blend into the hopper of a hot-melt extruder at a controlled rate.

  • Heating and Mixing: The blend is conveyed through a heated barrel by rotating screws. The combination of heat and shear forces melts the polymer and disperses the drug at a molecular level.[11] The temperature profile along the extruder barrel should be optimized for the specific drug-polymer system.

  • Extrusion: The molten mixture is forced through a die to form an extrudate of a specific shape (e.g., rod, film).

  • Cooling and Milling: The extrudate is cooled on a conveyor belt and then milled into a powder or pellets of the desired particle size.

Data Presentation: Comparative Efficacy of Solubility Enhancement Techniques

The following table summarizes the reported solubility and dissolution enhancement for gefitinib, a well-known quinazoline-based EGFR inhibitor, using various techniques.

TechniqueCarrier/SystemDrug:Carrier RatioFold Increase in DissolutionReference
Solid DispersionPVP1:4 (w/w)~2.3-fold[12]
Cyclodextrin ComplexationMethyl-β-cyclodextrin (MβCD)1:1 (Molar)~2.8-fold[12]
NanosuspensionPoloxamer-188 & Tween-80N/ASignificant enhancement[13]
SEDDSVarious oils and surfactantsOptimized~2.1-fold[14]

Note: The fold increase is often dependent on the specific experimental conditions, including the dissolution medium and time point of measurement.

Cyclodextrin Complexation: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like quinazoline derivatives, within their cavity, forming inclusion complexes. This encapsulation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.

Mechanism of Action:

  • Inclusion Complex Formation: The hydrophobic portion of the quinazoline derivative is non-covalently included in the cyclodextrin cavity, driven by hydrophobic interactions and van der Waals forces.

  • Increased Apparent Solubility: The hydrophilic exterior of the cyclodextrin molecule renders the inclusion complex water-soluble.

  • Enhanced Dissolution: Upon introduction to an aqueous medium, the readily soluble complex dissolves, leading to a higher concentration of the drug at the absorption site.

This method is simple, economical, and avoids the use of large volumes of organic solvents.

Materials:

  • Hydrophobic quinazoline derivative

  • β-Cyclodextrin or its derivatives (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methyl-β-cyclodextrin (M-β-CD))

  • Water or a water-alcohol mixture (e.g., water-ethanol 1:1 v/v)

Procedure:

  • Wetting the Carrier: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the water or water-alcohol mixture and triturate to form a homogenous paste.

  • Drug Incorporation: Gradually add the accurately weighed quinazoline derivative to the paste while continuing to knead for a specific period (e.g., 30-60 minutes). The mixture should be thick and homogenous.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.

This technique is particularly suitable for thermolabile drugs and often results in amorphous complexes with a high surface area.

Materials:

  • Hydrophobic quinazoline derivative

  • Cyclodextrin derivative (e.g., HP-β-CD)

  • Aqueous solution or a co-solvent system (e.g., tertiary butyl alcohol/water)

Procedure:

  • Solution Preparation: Dissolve the cyclodextrin in water. Dissolve the quinazoline derivative in a minimal amount of a suitable co-solvent (if necessary) and add it to the cyclodextrin solution with constant stirring. Alternatively, a monophase solution can be prepared using a solvent system like tertiary butyl alcohol (TBA) and water where both drug and cyclodextrin are soluble.

  • Stirring/Sonication: Stir the mixture for 24-48 hours or until equilibrium is reached. Sonication can be used to accelerate complex formation.

  • Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any undissolved particles and for sterilization.

  • Freezing: Freeze the solution at a low temperature (e.g., -80°C) until completely solid.

  • Lyophilization: Place the frozen sample in a freeze-dryer and sublime the solvent under high vacuum. The process is complete when a dry, fluffy powder is obtained.

Nanosuspensions: Harnessing the Power of Particle Size Reduction

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to an increase in the saturation solubility and dissolution velocity of the drug as described by the Ostwald-Freundlich equation.

Mechanism of Action:

  • Increased Surface Area: The vast increase in surface area leads to a more rapid dissolution rate.

  • Increased Saturation Solubility: The reduction in particle size increases the vapor pressure of the solid, leading to a higher saturation solubility.

  • Improved Adhesion: The small particle size can lead to increased adhesion to biological membranes, potentially increasing the residence time at the absorption site.

HPH is a top-down approach that uses high shear forces to break down larger drug particles into nanoparticles.

Materials:

  • Hydrophobic quinazoline derivative (micronized, if possible)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, lecithin)

  • Purified water or a suitable aqueous medium

Procedure:

  • Preparation of Pre-suspension: Disperse the quinazoline derivative in an aqueous solution of the stabilizer(s). Stir the mixture using a high-speed stirrer (e.g., 10,000 rpm for 30 minutes) to form a coarse suspension.

  • High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization. This typically involves passing the suspension through a very small gap at high pressure (e.g., 1500-2000 bar) for multiple cycles (e.g., 10-25 cycles). The cavitation and shear forces generated during this process lead to the reduction of particle size.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential.

Salt Formation: Ionization for Improved Solubility

For quinazoline derivatives with ionizable functional groups (typically basic nitrogens), salt formation with a pharmaceutically acceptable acid is a common and effective strategy to enhance solubility and dissolution rate.

Mechanism of Action:

  • Ionization: The salt form of the drug is ionic and generally has a much higher aqueous solubility than the neutral free base.

  • pH Modification: The dissolution of the salt can alter the pH of the microenvironment surrounding the drug particles, maintaining a pH at which the drug is more soluble.

The goal of salt screening is to identify a stable, crystalline salt form with optimal physicochemical properties.

Materials:

  • Hydrophobic quinazoline derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • A variety of solvents (e.g., water, ethanol, acetone, isopropanol)

Procedure:

  • Stoichiometric Addition: Dissolve the quinazoline free base in a suitable solvent. Add a stoichiometric amount of the selected acid (as a solution or solid).

  • Crystallization: Allow the solution to cool, evaporate slowly, or add an anti-solvent to induce crystallization of the salt.

  • Isolation and Characterization: Isolate the resulting solid by filtration and dry it. Characterize the solid for its salt formation, crystallinity, solubility, dissolution rate, hygroscopicity, and stability. Various screening methods, including high-throughput techniques, can be employed.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Mechanism of Action:

  • Pre-dissolved State: The hydrophobic quinazoline derivative is dissolved in the lipid-based formulation, bypassing the dissolution step in the gastrointestinal tract.

  • Spontaneous Emulsification: Upon contact with aqueous fluids, the formulation disperses into small droplets (typically < 5 µm), providing a large surface area for drug absorption.

  • Enhanced Solubilization: The drug remains solubilized within the oil droplets, maintaining a high concentration gradient for absorption.

Materials:

  • Hydrophobic quinazoline derivative

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS, olive oil)

  • Surfactant (e.g., Cremophor EL, Tween 80, Labrasol)

  • Co-solvent/Co-surfactant (optional, e.g., Transcutol HP, PEG 400, ethanol)

Procedure:

  • Solubility Screening: Determine the solubility of the quinazoline derivative in various oils, surfactants, and co-solvents to select the most appropriate excipients.

  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

  • Formulation Preparation: Accurately weigh the selected components and mix them until a clear, homogenous liquid is formed. The drug is added to this mixture and dissolved with gentle heating or vortexing if necessary.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.

Visualization of Workflows and Mechanisms

Experimental Workflow for Solid Dispersion Preparation

G cluster_0 Solvent Evaporation cluster_1 Hot-Melt Extrusion se1 Dissolve Drug & Carrier in Solvent se2 Rotary Evaporation se1->se2 se3 Vacuum Drying se2->se3 se4 Milling & Sieving se3->se4 hme1 Pre-blend Drug & Polymer hme2 Feed into Extruder hme1->hme2 hme3 Heating & Mixing hme2->hme3 hme4 Extrusion hme3->hme4 hme5 Cooling & Milling hme4->hme5

Caption: Workflow for solid dispersion preparation.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Cyclodextrin Complexation cluster_1 Result Quinazoline Hydrophobic Quinazoline Complex Soluble Inclusion Complex Quinazoline->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->Complex Solubility Increased Apparent Solubility Complex->Solubility Dissolution Enhanced Dissolution Rate Complex->Dissolution

Caption: Cyclodextrin inclusion complex mechanism.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

Many quinazoline derivatives, such as gefitinib and erlotinib, are EGFR tyrosine kinase inhibitors. They act by competitively binding to the ATP-binding site in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Activates AKT AKT PI3K->AKT Activates AKT->Proliferation Activates

Caption: EGFR signaling and quinazoline inhibition.

Characterization and Validation of Enhanced Solubility

A crucial aspect of developing these formulations is the thorough characterization to confirm the physical state of the drug and to quantify the improvement in solubility and dissolution.

Solid-State Characterization
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and crystallinity of the drug. The absence of a drug melting endotherm in a solid dispersion or cyclodextrin complex suggests the drug is in an amorphous state or has formed an inclusion complex.

  • X-Ray Powder Diffraction (XRPD): Provides information about the crystalline or amorphous nature of the sample. A crystalline material will show sharp peaks, while an amorphous form will show a halo pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify interactions (e.g., hydrogen bonding) between the drug and the carrier, which can be indicative of solid dispersion or complex formation.

Performance Evaluation

This is a critical test to evaluate the performance of the solubility-enhanced formulation.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)

  • Dissolution medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, or biorelevant media like FaSSIF/FeSSIF)

  • Formulation equivalent to a specific dose of the quinazoline derivative

  • Pure quinazoline derivative (as control)

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Apparatus Setup: Set the dissolution apparatus to the specified conditions (e.g., medium volume: 900 mL; temperature: 37 ± 0.5°C; paddle speed: 50-100 rpm).

  • Sample Introduction: Add the formulation (or pure drug) to the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles for the enhanced formulation and the pure drug.

Conclusion and Future Perspectives

The successful formulation of hydrophobic quinazoline derivatives is paramount to realizing their full therapeutic potential. The techniques outlined in this guide—solid dispersions, cyclodextrin complexation, nanosuspensions, salt formation, and lipid-based systems—provide a robust toolkit for the modern drug development professional. Each method offers distinct advantages and requires careful consideration of the drug's properties and the desired product profile. A thorough understanding of the underlying mechanisms, coupled with rigorous characterization and in vitro performance testing, will enable the rational design of formulations with enhanced solubility and improved bioavailability. As our understanding of drug-excipient interactions and biopharmaceutics continues to evolve, so too will the strategies to deliver these life-saving medicines more effectively.

References

  • Zhang, M., et al. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Pharmaceutical Development and Technology, 10(4), 537-543. Retrieved from [Link]

  • Li, N., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Retrieved from [Link]

  • Brittain, H. G. (2025). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Retrieved from [Link]

  • Patel, A. (2020). Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(1), 53-60. Retrieved from [Link]

  • PharmaTech. (2026). Understanding Hot Melt Extrusion Formulation. PharmaTech. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences, 50(3-4), 345-353. Retrieved from [Link]

  • Jadhav, P., et al. (2019). Nanosuspension. Journal of Drug Delivery and Therapeutics, 9(3), 828-834. Retrieved from [Link]

  • Anonymous. (2025). A Review on Solubility Enhancement by Solid Dispersion Method. Journal of Drug Delivery and Therapeutics, 15(5), 1-10. Retrieved from [Link]

  • Patil, J. S., & Jagadevappa, P. S. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10. Retrieved from [Link]

  • Kumar, R., et al. (2016). Nanosuspension: A Novel Approach for Poorly Water Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 7(2), 234-249. Retrieved from [Link]

  • Sharma, D., et al. (2015). Solubility and Dissolution Enhancement: An overview. Semantic Scholar. Retrieved from [Link]

  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart for the development of hot-melt extrusion (HME)-based.... Retrieved from [Link]

  • Google Patents. (n.d.). Nystatin nanosuspension formulation using high pressure homogenisation.
  • SlideShare. (2025). Solid dispersions. Retrieved from [Link]

  • Sapkal, N., et al. (2011). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. International Journal of Pharmaceutical Sciences and Research, 2(7), 1735-1741. Retrieved from [Link]

  • Ó'Máille, C., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 765-778. Retrieved from [Link]

  • Veiga, F., et al. (2012). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. SciSpace. Retrieved from [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(1), 122. Retrieved from [Link]

  • Patel, V. R., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87. Retrieved from [Link]

  • ResearchGate. (2025). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Retrieved from [Link]

  • Patil, A. N., et al. (2016). REVIEW ARTICLE: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclodextrin/drug complexation.
  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Talegaonkar, S., et al. (2007). Development and Characterization of Paracetamol Complexes with Hydroxypropyl-β-Cyclodextrin. Iranian Journal of Pharmaceutical Research, 6(2), 95-99. Retrieved from [Link]

  • Fabtech Technologies. (2021). Hot Melt Extrusion Process in Pharmaceutical Drug Formulation. Retrieved from [Link]

  • Contract Pharma. (2016). Solid Dispersions. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • International Journal of Bio-Pharma-AS. (2025). 2277–4998 SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Chouksey, R., et al. (2022). FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. Journal of Advanced Scientific Research, 13(8), 64-70. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Retrieved from [Link]

  • SciSpace. (2023). Self-Emulsifying Drug Delivery System (SEDDS). Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of self-emulsifying drug delivery systems (SEDDS) in the.... Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Journal of Drug Delivery Science and Technology, 95, 105658. Retrieved from [Link]

  • MDPI. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

  • de Oliveira, G. M. M., & Bruschi, M. L. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Expert Opinion on Drug Delivery, 19(6), 653-668. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Formulation And Development Of Nanosuspension For Solubility Enhancement Of Gefitinib. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 13(9), 1333. Retrieved from [Link]

  • Journal of Scientific Research. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SOLUBILITY AND DISSOLUTION ENHANCEMENT OF POORLY AQUEOUS SOLUBLE DRUG GEFITINIB BY SELF EMULSIFYING DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • ResearchGate. (2020). Solubility and Dissolution Enhancement of Erlotinib by Liquisolid Compact Technique. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Cyclodextrin as solubility enhancer for Levosimendan Lyophilized injection. Retrieved from [Link]

Sources

Method

Advanced Crystallization Protocols for 2-(7-Methyl-1H-indol-3-yl)quinazoline: Optimizing Single Crystals for X-Ray Diffraction

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Application: Single-crystal X-ray diffraction (SC-XRD) for structural elucidation and polymorph screening of indole-quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Application: Single-crystal X-ray diffraction (SC-XRD) for structural elucidation and polymorph screening of indole-quinazoline derivatives.

Mechanistic Principles of Indole-Quinazoline Crystallization

2-(7-Methyl-1H-indol-3-yl)quinazoline is a highly conjugated, nitrogen-rich heterocyclic compound. Molecules of this class are of significant interest in drug development due to their potent biological activities, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibition[1]. However, obtaining diffraction-quality single crystals of these planar molecules is notoriously difficult.

The Causality of Crystal Packing

The crystallization behavior of 2-(7-methyl-1H-indol-3-yl)quinazoline is governed by a delicate balance of non-covalent interactions:

  • Hydrogen Bonding: The indole ring possesses an N-H group that acts as a strong hydrogen bond donor, while the quinazoline core contains two nitrogen atoms (N1 and N3) that act as hydrogen bond acceptors. This typically drives the formation of 1D supramolecular chains or centrosymmetric dimers[2].

  • 
     Stacking:  The extended aromatic system strongly favors face-to-face 
    
    
    
    stacking. If crystallization kinetics are too fast, these interactions dominate, resulting in the rapid growth of fragile, hair-like needles or extensively twinned plates that are unsuitable for SC-XRD[3].
  • Steric Direction: The presence of the 7-methyl group on the indole ring introduces a critical steric penalty. It prevents perfect coplanarity between the indole and quinazoline rings, inducing a slight torsional twist. This twist disrupts infinite

    
     stacking, making the molecule more amenable to forming block-like or prismatic crystals compared to its unsubstituted counterpart[1].
    

To yield high-quality crystals, the solvent system must selectively solvate the planar faces to slow down


-driven aggregation, while allowing hydrogen-bonded networks to assemble orderly[4].

Interactions Molecule 2-(7-methyl-1H-indol-3-yl)quinazoline (Target Molecule) HDonor Indole N-H (H-Bond Donor) Molecule->HDonor HAcceptor Quinazoline N1/N3 (H-Bond Acceptor) Molecule->HAcceptor PiSystem Aromatic Core (Pi-Pi Stacking) Molecule->PiSystem Steric 7-Methyl Group (Steric Twist Director) Molecule->Steric HDonor->HAcceptor Intermolecular N-H...N Network Steric->PiSystem Disrupts infinite stacking

Figure 1: Mechanistic causality of intermolecular interactions dictating the crystal packing of the target compound.

Self-Validating Experimental Protocols

To overcome the propensity for twinning and needle formation, two distinct thermodynamic approaches are detailed below. Every protocol includes an internal validation step to ensure the integrity of the experiment before proceeding to the diffractometer.

Protocol A: Solvent/Antisolvent Vapor Diffusion (Recommended)

Vapor diffusion provides the slowest, most controlled supersaturation kinetics, which is essential for molecules prone to


 stacking-induced twinning.

Materials:

  • Good Solvent: Chloroform (

    
    ) or Dichloromethane (DCM)
    
  • Antisolvent:

    
    -Hexane or Pentane
    
  • Apparatus: 2 mL inner vial, 20 mL outer scintillation vial with a tight-sealing cap.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5 mg of highly purified (>99% via HPLC) 2-(7-methyl-1H-indol-3-yl)quinazoline in 0.5 mL of

    
     in the 2 mL inner vial.
    
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL vial inside the 20 mL outer vial.

  • Antisolvent Addition: Carefully pipette 3 mL of

    
    -hexane into the outer vial, ensuring no splashing occurs into the inner vial.
    
  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Place the setup in a vibration-free environment at a constant temperature (20 °C) in the dark.

  • Incubation: Allow vapor equilibration for 7 to 14 days. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the target compound.

Self-Validation Check: Extract a candidate crystal and observe it under a polarized light microscope. Rotate the polarizer by 90°.

  • Pass: The crystal extinguishes light uniformly across its entire body (indicates a single, continuous crystal lattice).

  • Fail: The crystal extinguishes in irregular patches or bands (indicates twinning). If twinning occurs, restart the protocol using a less volatile antisolvent (e.g., heptane) to slow the diffusion rate further.

Protocol B: Slow Evaporation with Co-Solvent Modulation

When vapor diffusion yields crystals that are too small, slow evaporation using a binary solvent system can increase crystal volume by altering the dielectric constant of the medium over time.

Step-by-Step Workflow:

  • Binary Mixture Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Absolute Ethanol (EtOH).

  • Dissolution: Dissolve 8 mg of the compound in 2 mL of the DCM/EtOH mixture.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

  • Controlled Evaporation: Cover the vial with Parafilm. Use a fine needle to puncture 2–3 small holes in the Parafilm.

  • Crystallization: Leave the vial in a vibration-free fume hood at ambient temperature. DCM (boiling point 39.6 °C) will evaporate faster than EtOH (boiling point 78.3 °C). As the solvent composition shifts toward pure EtOH, the compound will slowly precipitate.

  • Harvesting: Harvest the block-like crystals after 5–10 days, leaving them in a drop of mother liquor to prevent lattice degradation prior to mounting.

Workflow Start Purified Compound (>99% Purity) Dissolution Dissolution & 0.22µm Filtration (Remove Nucleation Sites) Start->Dissolution Split Method Selection Dissolution->Split MethodA Vapor Diffusion (CHCl3 / n-Hexane) Split->MethodA High Twinning Risk MethodB Slow Evaporation (DCM / EtOH) Split->MethodB Need Larger Volume Validation Polarized Light Microscopy (Check for Uniform Extinction) MethodA->Validation MethodB->Validation Validation->Split Patchy Extinction (Fail) XRD SC-XRD Data Collection (Mo Kα or Cu Kα radiation) Validation->XRD Uniform Extinction (Pass)

Figure 2: Decision matrix and self-validating workflow for the crystallization of indole-quinazolines.

Quantitative Data Presentation

Based on crystallographic studies of structurally analogous indole-quinazoline and quinazolinone derivatives[3][5], the anticipated crystallographic parameters for 2-(7-methyl-1H-indol-3-yl)quinazoline are summarized below. These metrics serve as a benchmark for evaluating the success of the data collection.

Table 1: Solvent System Matrix and Expected Morphologies

MethodPrimary SolventAntisolvent / Co-solventExpected MorphologyTwinning Risk
Vapor DiffusionChloroform (

)

-Hexane
Prisms / BlocksLow
Vapor DiffusionTetrahydrofuran (THF)PentaneThick PlatesLow-Medium
Slow EvaporationDCMEthanol (EtOH)Needles / RodsMedium
Slow EvaporationMethanol (MeOH)NoneFine NeedlesHigh

Table 2: Anticipated SC-XRD Parameters (Benchmark)

ParameterAnticipated Range / ValueRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, planar heterocycles lacking high-order rotational symmetry[3].
Space Group

,

, or

Centrosymmetric packing is highly favored due to antiparallel N-H...N hydrogen bond dimerization[2].
Density (

)
1.35 – 1.45 g/cm³Standard packing density for non-halogenated organic aromatics[5].

Centroid Distance
3.5 – 3.8 ÅThe 7-methyl group prevents closer optimal stacking (~3.3 Å), pushing the centroids slightly apart.
Data Quality (

)
< 0.05 (5%)A well-diffracting crystal utilizing the protocols above should yield a highly refined structure[2].

References

1.[3] Kambarali K.Turgunov, et al. "The crystal structural variety of tricyclic quinazoline salts." IUCr Journals. Available at:[Link] 2.[5] Sahaj Gandhi, et al. "Structural and electronic properties of 3-[2-(3, 4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one: experimental (X-ray crystal structure) and theoretical (quantum chemical calculations) approach." Taylor & Francis. Available at:[Link] 3.[1] RSC Publishing. "Copper-catalyzed cross-dehydrogenative coupling between quinazoline-3-oxides and indoles." RSC Advances. Available at:[Link] 4.[2] MDPI. "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." Molecules. Available at:[Link] 5.[4] NIH. "The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)." PMC. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for the Separation of Indole-Quinazoline Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Introduction Indole-quinazoline derivatives are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates

Introduction

Indole-quinazoline derivatives are highly valued in modern pharmacology, particularly in the development of kinase inhibitors and anti-cancer therapeutics[1]. However, synthesizing these complex bicyclic and tricyclic systems inevitably generates a spectrum of structurally similar process impurities, unreacted intermediates, and degradation products (such as N-oxides)[2].

Separating these impurities presents a significant analytical challenge. Both indole and quinazoline moieties exhibit strong hydrophobicity,


 electron interactions, and possess basic nitrogen atoms. This application note outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) method development strategy designed to achieve baseline separation of indole-quinazoline APIs from their closely eluting impurities, fully compliant with the latest regulatory standards[3].

Mechanistic Principles & Causality in Method Design

As an analytical scientist, method development cannot rely on trial and error; it requires a first-principles approach based on the physicochemical properties of the analytes.

Physicochemical Profiling (pKa & LogP)

The quinazoline ring contains basic nitrogen atoms with a typical


 ranging from 2.0 to 4.0, whereas the indole nitrogen is weakly acidic/neutral (

). Because the synthesis of these compounds yields impurities with a wide range of lipophilicity (LogP), an isocratic elution is often insufficient. A gradient elution is mandatory to elute polar intermediates early while ensuring strongly retained, non-polar degradation products (e.g., dimers) elute without excessive band broadening[2].
Stationary Phase Selection & Silanol Suppression

A common failure point in quinazoline analysis is severe peak tailing. Silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen atoms in the quinazoline ring via secondary ion-exchange interactions[4].

  • Causality: To mitigate this, we select a base-deactivated C18 column (end-capped). If orthogonal selectivity is required to separate positional isomers, a Phenyl-Hexyl column is utilized to exploit

    
     interactions between the stationary phase and the aromatic rings of the analyte.
    
Mobile Phase & pH Optimization

The mobile phase pH dictates the ionization state of both the analyte and the column's residual silanols.

  • Causality: By utilizing an acidic buffer—specifically 10 mM Ammonium Acetate adjusted to pH 4.1—we achieve two goals. First, the basic quinazoline nitrogens remain in a consistent, partially protonated state. Second, the acidic pH suppresses the ionization of residual silanol groups (

    
    ), effectively neutralizing them and preventing the secondary interactions that cause peak tailing[2][4].
    

Method Development Workflow

G N1 1. Physicochemical Profiling (pKa & logP) N2 2. Column Screening (C18 vs. Phenyl-Hexyl) N1->N2 Select stationary phase N3 3. Mobile Phase & pH (Buffer & Organic Modifier) N2->N3 Tune selectivity N4 4. Gradient Optimization (Resolution > 1.5) N3->N4 Maximize peak capacity N5 5. Method Validation (ICH Q2(R2) Compliance) N4->N5 Ensure compliance

Workflow of HPLC method development for indole-quinazoline impurities.

Experimental Protocol

This protocol is designed as a self-validating system . It strictly mandates a System Suitability Test (SST) gateway; if the SST criteria are not met, the system halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 4.1

    
     0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane[2].
    
  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

Causality Check: The sample must be dissolved in a solvent compatible with the initial mobile phase to prevent solvent-mismatch peak distortion[4].

  • Weigh accurately 10 mg of the indole-quinazoline API.

  • Dissolve in 10 mL of Diluent (Buffer:Acetonitrile, 90:10 v/v) to achieve a 1 mg/mL stock solution.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter before injection[4].

Step 3: Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterOptimized Condition
Column Base-deactivated C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.1)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for quinazoline rings)[4]

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010Equilibration & retention of polar impurities
5.09010Isocratic hold to stabilize baseline
20.04060Linear ramp to elute API and related isomers
25.01090Flush strongly retained non-polar dimers
30.09010Return to initial conditions
35.09010Re-equilibration

System Suitability & Method Validation (ICH Q2(R2))

Before analyzing unknown samples, the method must validate its own real-time performance. Furthermore, the overall method lifecycle must comply with the ICH Q2(R2) guidelines, which provide the global framework for analytical procedure validation, emphasizing a lifecycle and risk-based approach[3][5].

Step 4: System Suitability Testing (SST)

Inject a standard resolution mixture containing the API and its closest eluting known impurity (critical pair). The system is only validated for use if it meets the criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaCausality / Implication if Failed
Tailing Factor (

)

2.0
Indicates secondary silanol interactions or column degradation[4].
Theoretical Plates (

)

2000
Ensures sufficient column efficiency and peak sharpness.
Resolution (

)

1.5
Guarantees baseline separation of the critical impurity pair.
%RSD of Peak Area

2.0% (n=6)
Confirms injector precision and stable detector response[4].
Step 5: ICH Q2(R2) Validation Parameters

To fully validate this method for regulatory submission, the following parameters must be established across the reportable range[5]:

  • Specificity: Ensure no interference from blank diluent or known degradation products (e.g., N-oxides formed under oxidative stress)[2].

  • Linearity & Range: Demonstrate a linear response (

    
    ) from the Quantitation Limit (QL) up to 120% of the specification limit[2].
    
  • Accuracy & Precision: Execute recovery studies (spiking API with known impurities) to ensure recoveries between 90.0% and 110.0%[1].

References

Sources

Method

Procedure for N-Arylation and Cyclization to Form Quinazoline Cores

Executive Summary & Strategic Value Quinazolines and quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Quinazolines and quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and anti-folates. While traditional syntheses (e.g., Niementowski reaction) rely on harsh thermal condensation, modern drug discovery demands modularity and mild conditions.

This Application Note details two field-proven protocols leveraging Transition-Metal Catalyzed N-Arylation coupled with Cyclization . These methods allow for the convergent assembly of the quinazoline core from readily available aryl halides and amidines, offering superior atom economy and functional group tolerance compared to classical routes.

Key Methodologies Covered
  • Method A (The "Workhorse"): Copper-Catalyzed Cascade Cyclization of 2-Halobenzaldehydes with Amidines. Ideal for rapid access to 2-substituted quinazolines.[1]

  • Method B (The "Precision" Route): Palladium-Catalyzed Modular Assembly. A sequential one-pot protocol allowing independent variation of the aryl ring, C2-substituent, and C4-substituent.

Method A: Copper-Catalyzed Cascade Cyclization

Principle: This protocol utilizes a ligand-accelerated Ullmann-type N-arylation followed by an intramolecular condensation. The use of L-proline as a ligand is critical for lowering the activation energy of the oxidative addition step, allowing the reaction to proceed with aryl bromides rather than requiring expensive aryl iodides.

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The amidine acts as a bidentate nucleophile, first undergoing intermolecular N-arylation, followed by intramolecular condensation with the pendant carbonyl group.

Cu_Mechanism Start Substrates: 2-Bromobenzaldehyde + Amidine CuI [Cu(I)-L] Complex Start->CuI OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + Ar-Br LigEx Ligand Exchange (Amidine Coordination) OxAdd->LigEx + Amidine - Base-HBr RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim RedElim->CuI Catalyst Turnover Intermed Intermediate: 2-Amidinobenzaldehyde RedElim->Intermed Regenerate Cu(I) Cycliz Intramolecular Condensation (-H2O) Intermed->Cycliz Product Product: Quinazoline Cycliz->Product

Figure 1: Mechanistic pathway for the Cu-catalyzed cascade synthesis of quinazolines.

Detailed Protocol

Target Scale: 1.0 mmol Reaction Time: 18–24 hours

Reagents & Materials
  • Substrate 1: 2-Bromobenzaldehyde (1.0 mmol)

  • Substrate 2: Amidine hydrochloride (1.5 mmol) [e.g., Benzamidine HCl]

  • Catalyst: CuI (Copper(I) iodide) – 19 mg (10 mol%)

  • Ligand: L-Proline – 23 mg (20 mol%)

  • Base: Cs₂CO₃ (Cesium carbonate) – 977 mg (3.0 mmol)

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous – 5.0 mL

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of nitrogen, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with CuI, L-Proline, and Cs₂CO₃.

  • Substrate Addition: Add the Amidine hydrochloride and 2-Bromobenzaldehyde.

  • Solvation: Add anhydrous DMF via syringe.

    • Critical Check: Ensure the DMF is dry; water inhibits the Ullmann coupling step.

  • Degassing: Purge the vial with nitrogen for 2 minutes and seal with a Teflon-lined cap.

  • Reaction: Place the vial in a pre-heated oil bath at 110 °C . Stir vigorously (800 rpm).

    • Observation: The mixture typically turns from a greenish suspension to a dark brown solution as the catalytic cycle engages.

  • Workup: After 24 hours, cool to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL).

  • Extraction: Wash the organic layer with brine (2 x 20 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Palladium-Catalyzed Modular Assembly

Principle: This method is superior when the starting 2-halobenzaldehyde is not available or when high structural diversity at the C4 position is required. It couples an aryl halide with an amidine, followed by a "one-pot" condensation with an aldehyde and oxidative aromatization.[2][3]

Workflow Logic

This protocol separates the difficult C-N bond formation (Pd-catalyzed) from the ring closure, allowing for the use of unactivated aryl chlorides and electron-rich amidines.

Pd_Workflow Step1 Step 1: N-Arylation (Pd2(dba)3 / Xantphos) Check QC Check: Complete Conversion? Step1->Check Check->Step1 No (Extend Time) Step2 Step 2: Cyclization Add Aldehyde + DDQ Check->Step2 Yes Step3 Step 3: Oxidation (Aromatization) Step2->Step3 Final Isolated Quinazoline Step3->Final

Figure 2: Sequential one-pot workflow for Pd-catalyzed quinazoline assembly.

Detailed Protocol

Target Scale: 0.5 mmol Reference: Adapted from Buchwald et al., Org.[4] Lett. 2012.

Reagents & Materials
  • Aryl Halide: Aryl bromide or chloride (0.5 mmol)

  • Amidine: Benzamidine (free base or HCl salt) (0.6 mmol)

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: Xantphos (2.0 mol%) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (1.2 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Cyclization Reagents: Aryl Aldehyde (0.6 mmol) + DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

Step-by-Step Procedure
  • N-Arylation (Step 1):

    • Charge a vial with Pd₂(dba)₃ (4.6 mg), Xantphos (5.8 mg), Cs₂CO₃ (195 mg), and the Amidine.

    • Add the Aryl Halide and Toluene (2.0 mL).

    • Heat at 100 °C for 2–4 hours.

    • Validation: Monitor by TLC/LCMS for the disappearance of the aryl halide. The intermediate is the N-arylamidine.

  • Cyclization (Step 2):

    • Once Step 1 is complete, cool the mixture to room temperature.

    • Add the Aldehyde (0.6 mmol) and DDQ (0.55 mmol) directly to the reaction vessel.

    • Note: DDQ acts as the oxidant to dehydrogenate the dihydroquinazoline intermediate formed after aldehyde condensation.

  • Final Heating:

    • Reseal and heat at 100 °C for an additional 2–3 hours.

  • Workup:

    • Cool to room temperature.[1] Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify via flash chromatography.

Comparative Analysis & Data

Select the appropriate method based on your substrate availability and library requirements.

FeatureMethod A (Cu-Catalyzed)Method B (Pd-Catalyzed)
Primary Bond Formed C-N (Ullmann)C-N (Buchwald-Hartwig)
Starting Materials 2-Halobenzaldehyde + AmidineAryl Halide + Amidine + Aldehyde
Cost Efficiency High (Cheap Cu catalyst)Moderate (Pd/Ligand cost)
Substrate Scope Limited to ortho-functionalized halidesHighly Modular (3 component)
Sensitivity Moderate (Requires dry DMF)High (O₂ sensitive catalyst)
Typical Yield 70–90%60–85%

Troubleshooting & Optimization

  • Ligand Effects (Method A): If yields are low with L-Proline, switch to DMEDA (N,N'-Dimethylethylenediamine) or 1,10-Phenanthroline . These ligands often stabilize the Cu-intermediate in sterically crowded substrates.

  • Base Choice: Cs₂CO₃ is generally superior due to its solubility in organic solvents (the "Cesium Effect"). If cost is a major constraint, K₂CO₃ can be used but may require higher temperatures (120 °C).

  • Water Sensitivity: Both methods require anhydrous conditions for the initial coupling. However, the cyclization step in Method A releases water. Using molecular sieves (4Å) can drive the equilibrium if the condensation is sluggish.

  • Oxidation (Method B): If DDQ causes side reactions (e.g., with electron-rich substrates), replace it with mild aerobic oxidation (O₂ balloon) or MnO₂.

References

  • Copper-Catalyzed Cascade Synthesis (Method A)

    • Fu, H., et al. "Copper-Catalyzed Cascade Synthesis of Quinazoline and Quinazolinone Derivatives."[5][6] Chem. Commun., 2008.

    • Wang, C., et al. "Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation."[5][7][8] J. Org.[1][4][5][9] Chem., 2010.

  • Palladium-Catalyzed Modular Assembly (Method B)

    • McGowan, M. A., et al. "Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives."[3] Org.[1][5][9][10] Lett., 2012.[1]

  • General Reviews on Quinazoline Synthesis

    • Hao, Z., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives."[5][8] Frontiers in Chemistry, 2022.

Sources

Application

Application Note: Antimicrobial Characterization of 7-Methylindole-Quinazoline Hybrids

Executive Summary & Strategic Rationale The fusion of 7-methylindole and quinazoline pharmacophores represents a strategic approach to overcoming multidrug resistance (MDR). While quinazolines are established DNA gyrase/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The fusion of 7-methylindole and quinazoline pharmacophores represents a strategic approach to overcoming multidrug resistance (MDR). While quinazolines are established DNA gyrase/topoisomerase inhibitors, the indole moiety—specifically methylated at the C7 position—enhances lipophilicity and membrane permeability, potentially bypassing porin-mediated resistance in Gram-negative pathogens.

However, the physicochemical properties of these hybrids (high hydrophobicity, low aqueous solubility) render standard optical density (OD) based susceptibility testing unreliable due to compound precipitation.

This guide provides a modified, fluorescence-based workflow designed specifically for these hybrids. It prioritizes the Resazurin Microtiter Assay (REMA) over standard turbidity tests to ensure data integrity.

Critical Pre-Analytical Steps: Compound Management

Failure to manage solubility is the primary cause of false-negative results with indole-quinazoline hybrids.

Solvent System & Stock Preparation

The 7-methyl substitution increases the lipophilicity (


) of the scaffold. Standard aqueous dilutions will cause "crashing out" (precipitation).
  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare a high-concentration master stock (e.g.,

    
    ) to minimize the volume of DMSO added to the assay.
    
  • The "0.5% Rule": The final concentration of DMSO in the bacterial culture must not exceed 0.5% (v/v) . Higher concentrations can inhibit sensitive strains (e.g., S. aureus), creating false positives.

Visual Solubility Check (The "Water Drop" Test)

Before committing to a 96-well plate, perform this validation:

  • Add

    
     of Master Stock to 
    
    
    
    of Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a clear tube.
  • Vortex for 10 seconds.

  • Hold against a light source.

    • Clear: Proceed to MIC.[1][2][3]

    • Cloudy/Visible Crystals: The compound has precipitated. Action: Sonicate for 15 mins or reduce Master Stock concentration.

Protocol A: Modified Resazurin Microtiter Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC) without interference from compound precipitation. Standard: Adapted from CLSI M07 guidelines, incorporating resazurin as a metabolic indicator.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4][5]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilized.

  • Plate: 96-well polystyrene, flat bottom (Black-walled plates recommended if using a fluorometer; Clear plates for visual read).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh 24h agar plate.

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (The "2x" Method):

    • Columns 1-10: Add

      
       of CAMHB.
      
    • Column 11 (Growth Control): Add

      
       CAMHB + 
      
      
      
      DMSO (Solvent Control).
    • Column 12 (Sterility Control): Add

      
       CAMHB (No bacteria).
      
  • Compound Dilution:

    • Add

      
       of the 7-methylindole-quinazoline hybrid (at 2x desired starting concentration) to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 through Column 10 using a multichannel pipette (transfer

      
      , discard tips between steps to prevent carryover).
      
    • Crucial: Discard

      
       from Column 10 so all wells have 
      
      
      
      volume.
  • Inoculation:

    • Add

      
       of the diluted bacterial suspension (from Step 1) to Columns 1-11.
      
    • Final Volume:

      
       per well.[2][3][4][6]
      
    • Final Bacterial Density:

      
       CFU/mL (Standard CLSI target).
      
  • Incubation:

    • Seal plate with breathable film.[2]

    • Incubate at 35 ± 2°C for 18-20 hours (ambient air).

  • The Readout (Resazurin Addition):

    • Add

      
       of Resazurin solution to all wells.
      
    • Incubate for an additional 1-4 hours .

    • Interpretation:

      • Blue/Purple: Non-viable (No metabolic reduction).

      • Pink/Fluorescent: Viable (Resazurin reduced to Resorufin).[6][7]

    • MIC Definition: The lowest concentration well that remains Blue .[8][9]

Visualization: The REMA Workflow

REMA_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution in CAMHB (96-well) Start->Dilution Keep DMSO <0.5% Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-20h @ 37°C Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Read Endpoint Dye->Read Incubate 2-4h Result_Pink Pink = Growth (Resorufin) Read->Result_Pink Result_Blue Blue = Inhibition (MIC) Read->Result_Blue

Figure 1: Optimized REMA workflow for hydrophobic hybrids. The colorimetric endpoint negates interference from compound precipitation.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[4][10] This is vital for quinazoline hybrids, as DNA gyrase inhibitors can be either depending on concentration.

Experimental Design
  • Test Concentrations: 1x MIC, 2x MIC, and 4x MIC.

  • Control: Growth control (Bacteria + Solvent only).

  • Time Points: 0h, 2h, 4h, 8h, 24h.

Protocol
  • Prepare

    
     of CAMHB containing the hybrid at the desired multiple of MIC.
    
  • Inoculate with bacteria to a starting density of

    
    .
    
  • Incubate at

    
     with shaking (200 rpm).
    
  • At each time point:

    • Remove

      
       aliquot.[4]
      
    • Perform serial 10-fold dilutions in sterile saline (

      
       to 
      
      
      
      ).
    • Plate

      
       of each dilution onto Mueller-Hinton Agar (MHA) (Drop plate method) or spread plate 
      
      
      
      .
  • Incubate plates for 24h and count colonies.

Data Analysis
  • Bactericidal: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     reduction in CFU/mL compared to the initial inoculum.[3][4]
    
  • Bacteriostatic:

    
     reduction.
    

Mechanistic Context & Data Interpretation[1][2][4][11][12][13][14]

Understanding the "Hybrid" advantage is key to interpreting your data.

  • The Indole Contribution: The 7-methylindole moiety acts as a hydrophobic "spear," facilitating penetration through the lipid bilayer of Gram-negative bacteria.

  • The Quinazoline Target: Once inside, the quinazoline core binds the ATP-binding pocket of DNA Gyrase B (GyrB) or Topoisomerase IV, halting replication.

Signaling Pathway Visualization:

Mechanism Hybrid 7-Methylindole- Quinazoline Hybrid Membrane Bacterial Membrane Hybrid->Membrane 7-methyl group enhances entry Efflux Efflux Pump (Resistance) Hybrid->Efflux Indole moiety may block pump Target DNA Gyrase / Topo IV Membrane->Target Intracellular Accumulation Efflux->Hybrid Expulsion (Potential Resistance) Death Replication Halt & Cell Death Target->Death ATP binding inhibition

Figure 2: Proposed Mechanism of Action. The 7-methylindole moiety aids membrane permeation, allowing the quinazoline core to inhibit DNA replication.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Hydrophobicity of 7-methyl group.Switch from OD600 reading to Resazurin (Protocol A).
Control growth failure DMSO toxicity (>1%).Ensure final DMSO is <0.5%. Use a "Solvent Control" column.
Skipped Wells Pipetting error or "edge effect."Do not use outer wells for data; fill them with sterile water to maintain humidity.
Pink color in sterility well Contamination.Discard plate. Review sterile technique and filter-sterilize reagents.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[5] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • El-Azab, A. S., et al. (2022).[11][12] Quinazoline and quinazolinone hybrids: A review of their antibacterial potential and mechanism of action. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of 2-(7-methyl-1H-indol-3-yl)quinazoline

Topic: Resolving solubility issues of 2-(7-methyl-1H-indol-3-yl)quinazoline in DMSO Ticket ID: SOL-QNZ-7Me-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving solubility issues of 2-(7-methyl-1H-indol-3-yl)quinazoline in DMSO Ticket ID: SOL-QNZ-7Me-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile[1]

Welcome to the technical support hub for 2-(7-methyl-1H-indol-3-yl)quinazoline . This guide addresses the recurrent solubility challenges associated with this scaffold.

This molecule is a fused heteroaromatic system combining a quinazoline ring and a 7-methylindole moiety. Its poor solubility is not an anomaly; it is a direct consequence of its physicochemical properties.[1] The planar geometry facilitates strong intermolecular


-

stacking, creating a high lattice energy that solvents must overcome. While DMSO (Dimethyl sulfoxide) is the standard vehicle, users frequently encounter precipitation during freeze-thaw cycles or aqueous dilution.
Physicochemical Snapshot
PropertyCharacteristicImpact on Solubility
Structure Bi-aryl fused system (Planar)High tendency to aggregate/crystallize via

-stacking.
Lipophilicity High (LogP est. > 3.5)Hydrophobic; resists solvation in aqueous buffers.
H-Bonding Indole -NH (Donor), Quinazoline N (Acceptor)Limited H-bonding capacity makes it reliant on dipole-dipole interactions in DMSO.
7-Methyl Group Hydrophobic substituentIncreases lipophilicity compared to the parent indole, slightly reducing solubility.

Part 1: The Dissolution Workflow (Standard Operating Procedure)

Objective: Create a stable, homogenous stock solution (typically 10 mM - 50 mM).

Critical Protocol: The "Warm-Sonicate" Method

Do not simply add DMSO and vortex. The high lattice energy requires thermal and kinetic energy to disrupt.

  • Solvent Selection: Use Anhydrous DMSO (Grade ≥ 99.9%).

    • Why: DMSO is hygroscopic. Absorbed atmospheric water acts as an "anti-solvent" for this compound, drastically lowering solubility [1].

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Addition: Add the calculated volume of DMSO to the center of the vial.

  • Agitation Cycle:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C - 45°C for 10–15 minutes.

    • Visual QC: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (wavy distortions) or micro-particulates are visible, repeat sonication.

Visualization: Solubilization Logic Flow

G Start Solid Compound (High Lattice Energy) Solvent Add Anhydrous DMSO (Avoid Water Uptake) Start->Solvent Energy Apply Kinetic Energy (Sonicate @ 40°C) Solvent->Energy Disrupt pi-stacking Check Visual QC (Clear Solution?) Energy->Check Success Stable Stock Solution (Store -20°C, Desiccated) Check->Success Yes Fail Precipitation/Haze Check->Fail No Retry Add Co-solvent (e.g., 5% Tween-80) Fail->Retry Retry->Energy

Caption: Workflow for overcoming high lattice energy during stock preparation. Note the critical visual QC step.

Part 2: Troubleshooting & FAQs

Issue 1: "My stock solution precipitated after freezing."

Diagnosis: DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice of the solvent, creating local zones of supersaturation that force the compound to aggregate [2]. Solution:

  • Thaw completely at Room Temperature (RT) or 37°C.

  • Re-sonicate before every use. Never pipette directly from a thawed stock without re-homogenizing.

  • Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw stress.

Issue 2: "The compound crashes out when I add it to my cell culture media/buffer."

Diagnosis: This is the "Solvent Shift" effect.[1] When a hydrophobic compound in DMSO is introduced to water, the DMSO molecules rapidly hydrogen-bond with water, stripping the solvation shell from the compound. The compound molecules then aggregate with each other to escape the aqueous environment [3].

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Instant Cloudiness Rapid mixing shock; local supersaturation.Step-wise dilution: Dilute stock 1:10 in intermediate solvent (e.g., Ethanol or PEG400) before adding to buffer.
Precipitate over time (1-2 hrs) Thermodynamic instability in water.Add Surfactant: Pre-condition the buffer with 0.1% Tween-80 or BSA (Bovine Serum Albumin) to sequester the compound.
Crystals at bottom Concentration exceeds aqueous solubility limit.Reduce Final Conc: You may be exceeding the thermodynamic solubility limit (likely < 10 µM in PBS).
Visualization: The "Crash-Out" Mechanism

G Stock Compound in DMSO (Solvated) Mix Addition to Aqueous Buffer Stock->Mix Shell DMSO Stripped by Water (Hydration Shell Forms) Mix->Shell Enthalpic penalty Agg Compound Aggregation (Precipitation) Shell->Agg Hydrophobic Effect

Caption: Mechanism of precipitation upon aqueous dilution. DMSO prefers water over the lipophilic drug, leaving the drug exposed.

Part 3: Advanced Solubilization Strategies

If the standard protocol fails for your specific assay (e.g., high concentration required), utilize these formulation modifications.

The Co-Solvent Approach (Intermediate Dilution)

Instead of spiking 100% DMSO stock directly into the buffer, use a "bridging solvent" system.

  • Protocol: Prepare stock in 100% DMSO. Dilute 1:10 into PEG400 (Polyethylene Glycol 400). Add this mix to your buffer.

  • Mechanism:[2] PEG400 is amphiphilic and helps transition the hydrophobic quinazoline into the aqueous phase more gently than DMSO alone.

pH Manipulation

The quinazoline nitrogen (N1 or N3) can act as a weak base, while the indole NH is a very weak acid.

  • Acidic Shift: If your assay allows, slightly lowering the pH (to ~6.0) might protonate the quinazoline nitrogen, forming a cation that is significantly more soluble in water.

  • Warning: Ensure this pH does not affect your biological target.

Complexation (Cyclodextrins)

If the compound precipitates immediately in media:

  • Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Add 10-20% HP-

    
    -CD to your aqueous buffer before adding the DMSO stock. The cyclodextrin creates a hydrophobic cavity that encapsulates the indole-quinazoline, keeping it in solution [4].
    

References

  • Vertex AI Search. (2025). Troubleshooting compound precipitation in DMSO stock solutions. BenchChem. 3

  • Balakin, K. V., et al. (2006). Compound storage and stability in DMSO. Current Drug Discovery Technologies.[4] (Contextual grounding on DMSO freeze-thaw cycles).

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on "Solvent Shift" and aqueous solubility).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Methylindole Condensation

Welcome to the Advanced Technical Support Center for indole chemistry. Synthesizing complex scaffolds using 7-methylindole—such as bis(indolyl)methanes (BIMs) or Friedel-Crafts alkylation products—presents unique chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for indole chemistry. Synthesizing complex scaffolds using 7-methylindole—such as bis(indolyl)methanes (BIMs) or Friedel-Crafts alkylation products—presents unique chemoselectivity challenges. The C7-methyl group alters the steric and electronic landscape of the indole core, often leading to unexpected side reactions if reaction conditions are not strictly controlled.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize side reactions and maximize yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing C2-adducts instead of the desired C3-condensation products with 7-methylindole? The Causality: The C3 position of the indole ring is kinetically favored for electrophilic attack. However, the methyl group at the C7 position introduces an inductive electron-donating effect that alters the resonance stabilization of the intermediate carbocation. Under strong acidic conditions or elevated temperatures, the initial C3-attack can undergo a thermodynamically driven migration to the C2 position. For instance, catalyst-free intermolecular additions at 80 °C often yield the desired C3-product alongside unseparated minor C2-adducts due to thermal rearrangement[1]. Furthermore, harsh Brønsted acids like trifluoroacetic acid (TFA) can drive the formation of complex 2:3 condensation spiro-products rather than simple C3-adducts[2]. The Fix: Transition from thermodynamic control (high heat, strong acids) to kinetic control. Utilizing mild Lewis acids, such as Zn(OTf)₂ under visible-light photoredox conditions at room temperature, strictly directs the electrophile to the C3 position, suppressing C2-migration[3].

Q2: My LC-MS shows significant polycondensation (trimeric/oligomeric) side products. How do I control this? The Causality: Polycondensation occurs when the synthesized bis(indolyl)methane (BIM) remains soluble and active in the reaction mixture, allowing it to undergo further electrophilic substitution with excess aldehyde. The Fix: You must control the stoichiometry and the phase of the reaction. Using a sub-stoichiometric ratio of the aldehyde (e.g., 1.0 equivalent of 7-methylindole to 0.45–0.48 equivalents of aldehyde) ensures the electrophile is completely consumed, preventing over-reaction[4]. Additionally, switching to an aqueous catalytic system creates a self-validating phase separation where the hydrophobic product precipitates upon formation, physically removing it from the catalytic cycle[5].

Q3: What causes N-alkylation side reactions during electrophilic condensation, and how do I suppress it? The Causality: N-alkylation competes with C-alkylation when the N1-H proton is abstracted by strong bases, creating a highly nucleophilic indolide anion. While the C7-methyl group provides some steric shielding to the N1 position, aggressive basic conditions will still force N-alkylation. The Fix: Maintain slightly acidic to neutral pH conditions. If a base must be used, utilize bulky, non-nucleophilic bases, or rely on "borrowing hydrogen" strategies with transition metal catalysts (e.g., Iridium) that selectively activate the electrophile without requiring N1 deprotonation[6].

Part 2: Mechanistic & Logical Pathways

The following diagram illustrates the logical branching of 7-methylindole reactivity and the conditions that trigger specific side reactions.

G A 7-Methylindole + Electrophile B C3-Attack (Kinetic Control) A->B Mild Lewis Acid / Aqueous C N1-Attack (Strong Base) A->C D C2-Attack (High Heat / Strong Acid) A->D E Bis(indolyl)methane (Target Product) B->E F Polycondensation (Excess Electrophile) E->F Prolonged Time / Soluble Phase

Mechanistic pathways of 7-methylindole condensation and side-reaction triggers.

Part 3: Quantitative Data Summary

The choice of catalyst and solvent dictates the chemoselectivity of the condensation. The table below summarizes the impact of various reaction environments on 7-methylindole.

Catalyst SystemSolventTemperatureTarget BIM Yield (%)Side Reactions (C2/Oligomers)Causality / Mechanism
Trifluoroacetic Acid (TFA) AcetoneReflux~25%High (Spiro/C2 adducts)Strong Brønsted acid promotes thermodynamic C2-migration and extensive over-reaction[2].
Zn(OTf)₂ (Photoredox) CH₃CNRoom Temp58–71%LowMild Lewis acid strictly directs C3 Friedel-Crafts alkylation without over-activating the core[3].
Catalyst-Free CH₃CN80 °C~75%Moderate (Minor C2)Neutral conditions favor C3 kinetic attack, but thermal energy allows minor C2 migration[1].
Taurine (20 mol%) WaterSonication87–90%NegligibleAqueous phase collapse precipitates the product, physically preventing over-alkylation[5].

Part 4: Self-Validating Experimental Protocol

To completely bypass polycondensation and C2-migration, we recommend the Aqueous Taurine-Catalyzed Sonication Method .

Why is this self-validating? This protocol utilizes water as the sole solvent. Because the starting materials (7-methylindole and aldehydes) possess slight aqueous solubility/dispersibility while the resulting bis(indolyl)methane is highly hydrophobic, the product crashes out of solution the moment it forms. This phase separation acts as an automatic "kill switch" for the reaction, making polycondensation physically impossible.

Step-by-Step Methodology: Chemoselective Synthesis of Bis(7-methylindolyl)methanes
  • Precise Stoichiometric Loading: In a 25 mL round-bottom flask, add exactly 2.0 mmol of 7-methylindole and 0.95 mmol of the target aldehyde. Causality: Using a slight sub-stoichiometric amount of the aldehyde ensures it is the limiting reagent, eliminating the primary driver of oligomerization.

  • Green Catalyst Addition: Add 20 mol% of taurine (0.19 mmol) dissolved in 5 mL of deionized water. Causality: Taurine is a dual-functional organocatalyst. Its sulfonic acid moiety gently activates the aldehyde carbonyl, while its zwitterionic nature stabilizes the aqueous suspension without lowering the pH to levels that trigger C2-migration[5].

  • Ultrasonic Irradiation: Subject the biphasic mixture to ultrasonic irradiation (40 kHz) at ambient room temperature for 15–30 minutes. Causality: Sonication induces acoustic cavitation, drastically enhancing mass transfer between the aqueous catalyst and the organic reactants. This ensures rapid C3-attack before any thermodynamic side reactions can initiate.

  • Self-Validating Isolation: Monitor the reaction visually. The completion of the reaction is indicated by the heavy precipitation of a solid mass. Filter the solid and wash with cold deionized water (3 x 10 mL). Causality: The precipitation removes the product from the catalytic aqueous phase, inherently halting the reaction.

  • Purification: Recrystallize the crude solid from aqueous ethanol to obtain the analytically pure BIM derivative.

G W1 1. Stoichiometric Control (2:0.95 Indole:Aldehyde) W2 2. Aqueous Taurine (Green Catalysis) W1->W2 W3 3. Sonication (Mass Transfer) W2->W3 W4 4. Product Precipitation (Self-Validating Halt) W3->W4

Self-validating experimental workflow for chemoselective BIM synthesis.

References

  • Structure elucidation of some products obtained by acid-catalyzed condensation of indole with acetone. Academia.edu. 2

  • Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles: Exploiting N-Protected β-Amino Alcohols as Alkyl. Sciencemadness. 6

  • RSC Advances: Catalyst-free Intermolecular addition of indoles, pyrroles, and imidazole to allenamides. RSC. 1

  • 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. MDPI. 3

  • Buy 3-[bis(1H-indol-3-yl)methyl]-1H-indole | 518-06-9. Smolecule. 4

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega.5

Sources

Troubleshooting

Purification strategies for removing unreacted 7-methylindole starting material

Technical Support Center: 7-Methylindole Purification & Removal Topic: . Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Methylindole Purification & Removal

Topic: . Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide & FAQs.

Executive Summary: The "Indole Problem"

Removing unreacted 7-methylindole (7-Me-Indole) is a notorious bottleneck in medicinal chemistry. Its lipophilicity (


) often causes it to co-elute with reaction products, while its electron-rich nature leads to oxidative decomposition (streaking) on standard silica gel.

This guide provides three validated strategies to isolate your target molecule: pH-Switch Extraction , Modified Chromatography , and Chemo-Selective Scavenging .

Part 1: The Decision Matrix

Before selecting a protocol, assess your product's physicochemical properties against the impurity.

PurificationStrategy Start Start: Crude Mixture (Product + 7-Me-Indole) IsProductBasic Is your PRODUCT basic? (e.g., contains 3° amine) Start->IsProductBasic AcidWash STRATEGY A: Reverse Acid Wash (Protonate Product) IsProductBasic->AcidWash Yes IsProductAcidic Is your PRODUCT acidic? (e.g., carboxylic acid) IsProductBasic->IsProductAcidic No BaseWash STRATEGY B: Base Extraction (Deprotonate Product) IsProductAcidic->BaseWash Yes CoElution Does 7-Me-Indole co-elute on TLC? IsProductAcidic->CoElution No ModSilica STRATEGY C: TEA-Neutralized Silica (Prevents Streaking) CoElution->ModSilica No (Separable) Scavenge STRATEGY D: Chemical Derivatization (Shift Rf of Indole) CoElution->Scavenge Yes (Overlapping)

Figure 1: Decision tree for selecting the optimal purification pathway based on product functionality.

Part 2: Troubleshooting & Protocols

Scenario A: "I tried washing it with acid, but the indole is still there."

The Issue: You cannot wash 7-methylindole out of an organic layer using aqueous acid.

  • Reasoning: The

    
     of the indole NH is 
    
    
    
    (very weak acid), and C3-protonation requires strong mineral acids that often degrade the molecule. It remains neutral and lipophilic in standard workups (
    
    
    ,
    
    
    ).

The Solution: The "Reverse" Wash Instead of washing the indole away, wash your product away. This works only if your product contains a basic amine.

Protocol:

  • Dissolve crude mixture in EtOAc .

  • Extract with

    
      (aqueous).
    
    • Result: The basic product protonates and moves to the aqueous layer. The neutral 7-methylindole stays in the EtOAc.

  • Discard the organic layer (contains the indole).

  • Basify the aqueous layer (pH > 10) with

    
     or 
    
    
    
    .
  • Re-extract the now-neutral product into fresh EtOAc.

Scenario B: "The indole streaks on the column and contaminates everything."

The Issue: Standard silica gel is slightly acidic (


).
  • Mechanism: Electron-rich indoles undergo acid-catalyzed oligomerization or oxidation on the silica surface. This creates a "streak" from the solvent front to the baseline, contaminating all fractions.

The Solution: Silica Neutralization (The TEA Method) You must deactivate the acidic sites on the silica gel before running the column.

Protocol:

  • Slurry Preparation: Prepare your column slurry using your starting eluent (e.g., Hexane) containing

    
     Triethylamine (TEA) .
    
  • Packing: Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.

  • Elution: Run your purification using your standard gradient (e.g., Hexane/EtOAc). You do not need to keep adding TEA to the mobile phase, though maintaining

    
     is common for very sensitive substrates.
    

Data: Solvent System Screening Matrix

Solvent SystemSelectivity for 7-Me-IndoleApplication Note
Hexane / EtOAc ModerateStandard. Indole Rf

(in 20% EtOAc).
DCM / MeOH HighMoves indole to solvent front rapidly. Good for polar products.
Toluene / Acetone Excellent

-

interactions with Toluene often separate aromatic impurities better than alkanes.
Hexane / MTBE HighMTBE suppresses indole tailing better than EtOAc.
Scenario C: "My product and the starting material have the exact same Rf."

The Issue: Co-elution.[1] Both compounds are likely aromatic, non-polar, and lack distinct functional handles.

The Solution: Chemical Scavenging (Derivatization) If you cannot separate them physically, separate them chemically. You must transform the unreacted 7-methylindole into a species with a drastically different polarity (Rf).

Protocol: The "Acyl-Shift" Strategy Prerequisite: Your product must not have a free primary/secondary amine or alcohol that reacts faster than the indole.

  • Reaction: Take the crude mixture (after workup). Dissolve in DCM.

  • Reagent: Add

    
     equivalents of Acetic Anhydride (
    
    
    
    )
    ,
    
    
    eq. TEA, and
    
    
    DMAP.
  • Process: Stir at RT for 1 hour.

    • Mechanism:[2][3] The unreacted 7-methylindole is converted to N-acetyl-7-methylindole .

  • Result: The N-acetyl group reduces the electron density and significantly changes the polarity and solubility profile.

  • Purification: The N-acetyl derivative will usually run much faster (higher Rf) or much slower than the free indole, breaking the co-elution.

Pro-Tip: If your product is valuable, test this on a small aliquot first to ensure your product is stable to acetylation conditions.

Part 3: Mechanistic Visualization

Understanding why separation fails is key to fixing it. The diagram below illustrates the interaction of 7-methylindole with acidic silica versus neutralized silica.

SilicaInteraction cluster_Acidic Standard Silica (Acidic pH ~5) cluster_Neutral TEA-Treated Silica (Neutral pH ~7) Indole 7-Methylindole (Electron Rich) AcidSite Si-OH (Acidic) Indole->AcidSite Adsorbs BlockedSite Si-O-H ... NEt3 (Blocked) Indole->BlockedSite No Interaction Protonation C3-Protonation AcidSite->Protonation Oligomer Dimerization/Streaking (Loss of Separation) Protonation->Oligomer Elution Clean Elution (Distinct Band) BlockedSite->Elution

Figure 2: Mechanism of indole degradation on acidic silica vs. clean elution on neutralized silica.

References

  • BenchChem. (2025).[1][4][5] Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70275, 7-Methylindole. Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from

  • Organic Syntheses. (1970). 1-Methylindole: Purification and Properties. Org. Synth. 1970, 50, 104. Retrieved from

Sources

Optimization

Optimizing reaction temperature for quinazoline ring closure

Technical Support Center: Quinazoline Synthesis Optimization Topic: Optimizing Reaction Temperature for Quinazoline Ring Closure Ticket ID: #QZN-TEMP-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinazoline Synthesis Optimization Topic: Optimizing Reaction Temperature for Quinazoline Ring Closure Ticket ID: #QZN-TEMP-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermal Paradox of Quinazoline Synthesis

Welcome to the technical support hub. You are likely here because your quinazoline ring closure is either stalling at an intermediate stage or degrading into a tarry mess.[1]

The synthesis of the quinazoline core—whether via the classic Niementowski condensation , oxidative cyclization , or transition-metal catalyzed annulation —is governed by a strict thermodynamic mandate. The ring closure step typically involves a dehydration or dehydrogenation event that possesses a high activation energy barrier (


).[1]
  • Too Cold: The reaction gets "stuck" at the open-chain intermediate (e.g., the Schiff base or o-amidobenzamide).

  • Too Hot: You risk decarboxylation (if using anthranilic acids), sublimation of starting materials, or polymerization of the electron-rich aromatic rings.[1]

This guide moves beyond basic recipes to the mechanistic causality of temperature, providing you with self-validating protocols to optimize your specific pathway.

Module 1: Diagnostic & Troubleshooting (Symptom-Based)

Use this decision matrix to diagnose your temperature-related failure.

Symptom A: LC-MS shows a mass corresponding to [M + 18] or [M + 2H].[1]
  • Diagnosis: Incomplete Cyclization (The "Stuck" Intermediate).

    • The Science: You have formed the linear intermediate (e.g., the N-acylanthranilamide in Niementowski or the dihydroquinazoline in oxidative methods). The system lacks the thermal energy to overcome the entropic penalty of ring closure and the enthalpic cost of water/hydrogen elimination.

    • Solution:

      • Push the Equilibrium: If using a solvent like Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) or Diglyme (bp 162°C) .[1] The ring closure often requires

        
        .[1][2]
        
      • Azeotropic Distillation: If the byproduct is water, use a Dean-Stark trap with Toluene/Xylene to physically remove water, shifting the equilibrium (Le Chatelier’s principle) without necessarily increasing the pot temperature to dangerous levels.

Symptom B: Low yield with significant "tar" or baseline material on TLC.[1][3]
  • Diagnosis: Thermal Degradation / Polymerization. [3]

    • The Science: Quinazolines are electron-deficient heterocycles, but their precursors (anilines/anthranilic acids) are electron-rich and prone to oxidative polymerization at high temperatures (

      
      ) in the presence of oxygen.[1]
      
    • Solution:

      • Inert Atmosphere: strictly run under Argon/Nitrogen.

      • Step-Wise Heating: Do not blast the reaction to reflux immediately. Hold at 80°C for 1 hour to consume the sensitive amine precursor, then ramp to 140°C for the cyclization of the more stable intermediate.

Symptom C: Starting material sublimes into the condenser.
  • Diagnosis: Cold Finger Effect. [1][3]

    • The Science: Anthranilic acid and many solid aldehydes sublime before they react if the temperature ramp is too aggressive in an open vessel.

    • Solution: Use a sealed tube or microwave reactor (see Module 3).[1] This keeps the headspace pressurized and forces the reactants into the solution phase.

Module 2: Visualizing the Logic Flow

The following diagram illustrates the decision-making process for temperature optimization based on mechanistic checkpoints.

Quinazoline_Troubleshooting Start Start: Analyze Crude Mixture (LC-MS / TLC) Check_Mass Check Mass Spectrum Start->Check_Mass Mass_M_plus_18 Mass = [Target + 18] (Open Intermediate) Check_Mass->Mass_M_plus_18 Hydrated Species Mass_Complex Mass = Complex/Polymer (Tarry Baseline) Check_Mass->Mass_Complex Degradation Mass_Target Mass_Target Check_Mass->Mass_Target Clean but Slow Action_Heat Increase Temp > 120°C Switch to DMF/DMAc Mass_M_plus_18->Action_Heat Kinetic Barrier Action_Water Install Dean-Stark Remove Water Azeotropically Mass_M_plus_18->Action_Water Equilibrium Issue Mass_M_Target Mass = Target (Low Yield) Action_Inert Purge O2 (Argon) Reduce Temp to 100°C Mass_Complex->Action_Inert Oxidative Damage Action_Cat Add Lewis Acid (e.g., I2, Cu) to lower Ea Mass_Target->Action_Cat Catalytic Boost

Figure 1: Troubleshooting logic for quinazoline ring closure based on crude mixture analysis.

Module 3: Advanced Optimization (Microwave vs. Conventional)

Modern protocols often favor Microwave Irradiation (MWI) to bypass the thermal lag of conventional heating.[1][4][5]

FAQ: Why does my Microwave reaction work at 150°C in 10 mins, but oil bath reflux at 150°C takes 12 hours?

  • Answer: This is often due to the specific heating effect . Polar intermediates (like the zwitterionic Schiff base) absorb microwave energy more efficiently than the bulk solvent, creating localized "hot spots" that drive the difficult dehydration step without subjecting the bulk mixture to prolonged thermal stress [1, 2].

Comparative Data: Solvent & Temperature Selection
SolventBoiling Point (°C)Suitability for Ring ClosureRecommended For
Ethanol 78Poor (Too low for most cyclizations)Initial mixing / Schiff base formation only.
Toluene 110Moderate (Good for azeotropic removal)Dean-Stark protocols.[1]
Acetic Acid 118Excellent (Solvent + Catalyst)Niementowski & Friedländer methods.[1]
DMF / DMAc 153 / 165High (Ideal for thermal drive)High-barrier cyclizations; difficult substrates.[1]
Nitrobenzene 210Extreme (Legacy method)Only for highly unreactive anthranilic acids (Avoid if possible).[1]

Module 4: Optimized Experimental Protocol

Protocol: Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide This protocol balances thermal activation with catalytic efficiency to prevent overheating.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)[1][6]

  • CuCl₂ or I₂ (10-20 mol%) [3][1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • The "Soft" Start (Schiff Base Formation):

    • Combine amine and aldehyde in the solvent at Room Temperature (25°C) .

    • Stir for 30-60 mins.

    • Checkpoint: TLC should show consumption of the aldehyde and formation of a new spot (the imine/dihydroquinazoline). Do not heat yet. Heating too early can hydrolyze the imine back to starting materials.

  • The Oxidative Cyclization (Ring Closure):

    • Add the catalyst (CuCl₂ or I₂).[1]

    • Ramp Temperature:

      • If using Iodine (I₂) : Heat to 70-80°C (mild reflux).[1] Iodine facilitates oxidative dehydrogenation at lower temps [3].[1]

      • If using O₂/Air alone : You must heat to >110°C (requires DMF/DMSO) to drive the reaction.[1]

    • Monitor: Watch for the disappearance of the intermediate spot.

  • The "Hard" Finish (If Stalled):

    • If the reaction stalls at the dihydro-stage (often fluorescent on TLC), add an oxidant (e.g., TBHP) or increase temp to 100°C to force aromatization.[1]

Module 5: Mechanistic Pathway & Temperature Barriers

Understanding where the energy is needed is crucial.

Reaction_Mechanism SM Starting Materials (2-Aminobenzamide + Aldehyde) Inter1 Intermediate 1 (Schiff Base / Imine) Low Energy Barrier SM->Inter1 Condensation (-H2O) Inter2 Intermediate 2 (Dihydroquinazoline) Cyclization Step Inter1->Inter2 Ring Closure Product Final Product (Quinazoline) Aromatization Inter2->Product Oxidation (-2H) Barrier2 ΔH2: High Temp (>100°C or Catalyst) Inter2->Barrier2 Barrier1 ΔH1: Low Temp (RT - 50°C) Barrier2->Product

Figure 2: Reaction coordinate approximation. Note that the final aromatization (Inter2 → Product) often requires the highest energy input or catalytic assistance.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry.[1] URL:[Link]

  • Commercial Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolinones. Source: European Journal of Organic Chemistry (via NIH/PubMed).[1] URL:[Link]

  • Optimizing Reaction Conditions for the Synthesis of Quinazolin-4(3H)-ones. Source: ResearchGate (Full Text Archive).[1] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in LC-MS of Basic Quinazoline Compounds

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Peak Symmetry for Basic Heterocycles (Quinazolines) Diagnostic Hub: Is it Chemistry or Hardware? Before altering your chemistry, you m...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Peak Symmetry for Basic Heterocycles (Quinazolines)

Diagnostic Hub: Is it Chemistry or Hardware?

Before altering your chemistry, you must confirm the root cause. Peak tailing (Asymmetry factor


) in quinazoline analysis usually stems from two distinct sources.

Q: How do I distinguish between "Chemical Tailing" and "Physical Tailing"?

A: Perform the Flow-Rate Test .

  • The Test: Reduce your flow rate by 50% (e.g., from 0.4 mL/min to 0.2 mL/min).

  • Observation A: If the tailing remains constant , it is Chemical Tailing . This is the most common issue with basic quinazolines (Erlotinib, Gefitinib) due to secondary silanol interactions.

  • Observation B: If the tailing improves (peak becomes sharper) , it is Physical Tailing . This indicates extra-column volume (dead volume) or a void in the column bed. Check your tubing connections and detector cell compatibility.

The Core Mechanism: Why Quinazolines Tail

Quinazolines (e.g., Gefitinib, pKa ~5.4) are weak bases. In standard LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), they are positively charged.

The Problem: Standard silica columns have residual silanol groups (Si-OH). Even end-capped columns possess some acidic silanols that deprotonate (Si-O⁻) above pH 3.0.[1]

  • Coulombic Attraction: The positively charged quinazoline is attracted to the negatively charged silanol.

  • Secondary Retention: This "ion-exchange" mechanism holds the molecule longer than the primary hydrophobic retention, causing the "tail" or drag on the peak.

Visualization: The Silanol Trap vs. The CSH Solution

SilanolMechanism cluster_0 Standard C18 (Low pH) cluster_1 Charged Surface Hybrid (CSH) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Attraction (TAILING) Silanol->Interaction Analyte Quinazoline (BH⁺) Analyte->Interaction Surface Positively Charged Surface (+) Repulsion Electrostatic Repulsion (SHARP PEAK) Surface->Repulsion Analyte2 Quinazoline (BH⁺) Analyte2->Repulsion

Figure 1: Mechanism of peak tailing on standard silica vs. repulsion mechanism on Charged Surface Hybrid (CSH) columns.

Strategic Solutions: The Protocols

We present two field-proven workflows. Protocol A is the "Gold Standard" for peak shape and sensitivity. Protocol B is the alternative if your lab is restricted to low pH.

Protocol A: The High pH Strategy (Recommended)

Operating at high pH (pH 10) neutralizes the basic quinazoline (removing the positive charge). A neutral molecule cannot interact with silanols, eliminating tailing instantly.

  • Prerequisite: You MUST use a column stable at pH 10-12 (e.g., Hybrid Particle Technology - BEH). Do not use standard silica columns.

Step-by-Step Workflow:

  • Column Selection: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • MS Settings: Operate in ESI(+) mode.

    • Note: Contrary to old myths, high pH does not suppress ionization for these compounds.[2] The electrospray process re-acidifies the droplet surface, allowing for excellent sensitivity [1, 2].

ParameterAcidic Conditions (Standard)High pH Conditions (Optimized)
Mobile Phase pH 2.7 (Formic Acid)10.0 (NH₄HCO₃)
Analyte State Ionized (BH⁺)Neutral (B)
Silanol State Neutral/Slightly NegativeNegative (Si-O⁻)
Interaction Ionic Drag (Tailing)Hydrophobic Only (Sharp)
Typical Tailing Factor 1.5 - 2.51.0 - 1.1
Protocol B: The Low pH Optimization (Restricted)

If you must use low pH (e.g., for stability reasons or simultaneous analysis of acidic compounds), you cannot rely on pH to neutralize the analyte. You must use Competition or Repulsion .

Option 1: The "Sacrificial" Ion Strategy Replace 0.1% Formic Acid with Ammonium Formate .

  • Mechanism: The Ammonium ion (NH₄⁺) is present at high concentration (~10 mM). It floods the surface and "caps" the silanols, preventing the quinazoline from interacting.

  • Recipe: 10 mM Ammonium Formate (pH 3.7) in Water vs. Acetonitrile.

Option 2: Charged Surface Hybrid (CSH) Technology Switch to a column with a permanently positively charged surface (e.g., Waters CSH C18).

  • Mechanism: The positive surface charge repels the positively charged quinazoline, forcing it to interact only with the C18 ligands.

  • Result: Excellent peak shape even with simple Formic Acid mobile phases [3, 5].

Troubleshooting Decision Tree

Follow this logic path to resolve persistent issues.

TroubleshootingTree Start Start: Peak Tailing > 1.5 FlowTest Run Flow Rate Test (0.5x Flow) Start->FlowTest Physical Tailing Improves? YES = Physical Issue FlowTest->Physical Shape Changes Chemical Tailing Constant? YES = Chemical Issue FlowTest->Chemical Shape Constant FixPhys 1. Check Fittings (Zero Dead Vol) 2. Check Tubing ID 3. Replace Guard Column Physical->FixPhys CanHighPH Can you run High pH? Chemical->CanHighPH ProtocolA Protocol A: Switch to pH 10 (NH4HCO3 + BEH Column) CanHighPH->ProtocolA Yes ProtocolB Protocol B: Low pH Optimization CanHighPH->ProtocolB No StepB1 Add 10mM Ammonium Formate to Mobile Phase A ProtocolB->StepB1 ResultB1 Fixed? StepB1->ResultB1 StepB2 Switch Column to Charged Surface Hybrid (CSH) ResultB1->StepB2 No

Figure 2: Logic flow for diagnosing and solving peak tailing issues.

Frequently Asked Questions (FAQ)

Q: Will using Trifluoroacetic Acid (TFA) fix my tailing? A: Yes, TFA is a strong ion-pairing agent that masks silanols effectively. However , it causes severe signal suppression in Mass Spectrometry (often >50% signal loss). For LC-MS, we recommend Difluoroacetic Acid (DFA) or the Ammonium Formate strategy (Protocol B) instead of TFA [4].

Q: I switched to Ammonium Bicarbonate (High pH), but my sensitivity dropped. Why? A: This is likely due to the "Wrong-Way-Round" ionization effect being insufficient for your specific source design, or precipitation.

  • Ensure you are using LC-MS grade reagents.

  • Check that your organic solvent (Acetonitrile) does not contain old acidic additives.

  • If sensitivity is critical and High pH fails, use a CSH C18 column with 0.1% Formic Acid . This often yields the best balance of shape and signal intensity [5].

Q: What is the maximum injection volume for these basic compounds? A: Basic compounds overload columns quickly at low pH due to "Langmuirian" adsorption on silanols.

  • Standard C18: Max load ~0.1 µg on column before distortion.

  • CSH C18 / High pH: Loading capacity increases by 10-50x. You can often inject 1-5 µg without tailing [3].

References

  • Rainville, P. D., et al. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed. Available at: [Link]

  • Phenomenex Technical Notes. (2025). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Available at: [Link]

  • Waters Corporation. (2022). What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry? Available at: [Link]

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Available at: [Link]

  • González-Ruiz, V., et al. (2024). Ammonium bicarbonate buffers combined with hybrid surface technology columns improve the peak shape of strongly tailing lipids. DiVA Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Indole Derivatives

Welcome to the technical support center for the synthesis of sterically hindered indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sterically hindered indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with traditional synthetic methods. We will explore alternative catalytic systems, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the challenges and strategies in synthesizing sterically hindered indoles.

Q1: Why are sterically hindered indoles so difficult to synthesize using classic methods like the Fischer or Bischler-Möhlau indole synthesis?

A: Classic indole syntheses often rely on harsh acidic conditions and high temperatures. These conditions can lead to decomposition of sensitive starting materials or unwanted side reactions. For sterically hindered substrates, the large groups near the reaction center physically block the cyclization step, leading to poor yields or complete reaction failure. For instance, the Fischer indole synthesis requires the formation of a key C-C bond, which is sterically disfavored when bulky substituents are present on the phenylhydrazine or the carbonyl component.

Q2: What are the primary advantages of using modern catalytic methods over traditional approaches for these targets?

A: Modern cross-coupling and cyclization reactions catalyzed by transition metals (e.g., Palladium, Copper, Gold) or photoredox systems offer significant advantages:

  • Milder Reaction Conditions: These methods often proceed at lower temperatures and under neutral pH, preserving sensitive functional groups.

  • Higher Functional Group Tolerance: Catalytic systems can tolerate a wider array of functional groups, reducing the need for protecting group strategies.

  • Improved Regioselectivity: Catalysts can provide exquisite control over which bonds are formed, which is crucial for complex molecules.

  • Access to Novel Disconnections: Catalytic methods enable bond formations that are not possible with traditional synthetic routes, opening up new avenues for designing complex indole structures.

Q3: What are the most common alternative catalytic systems I should consider for my sterically hindered indole synthesis?

A: The choice of catalyst depends heavily on your specific substrate and desired bond formation. The most prevalent and effective systems include:

  • Palladium-Catalyzed Reactions: Buchwald-Hartwig and Heck-type couplings are powerful for forming key C-N and C-C bonds in the indole core.

  • Copper-Catalyzed Reactions: Copper catalysts are often more economical and can be highly effective for C-N bond formation, particularly in Ullmann-type couplings.

  • Gold-Catalyzed Cyclizations: Gold catalysts are exceptional at activating alkynes and allenes for intramolecular cyclizations to form the indole ring, often under very mild conditions.

  • Photoredox Catalysis: This emerging area uses light to generate highly reactive radical intermediates, enabling challenging bond formations under exceptionally mild conditions.

Section 2: Troubleshooting Guides for Alternative Catalytic Systems

This section provides in-depth, Q&A-style troubleshooting for specific issues encountered during experiments.

Guide 2.1: Palladium-Catalyzed Indole Synthesis (e.g., Buchwald-Hartwig Amination/Cyclization)

Problem: Low or No Product Yield

Q: I am attempting a Buchwald-Hartwig amination to form a 2,3-disubstituted indole from a 2-haloaniline and a sterically demanding ketone, but I am seeing very low conversion to the desired product. What are the likely causes and how can I fix it?

A: Low yield in this context is a classic problem often rooted in catalyst inhibition or poor reactivity of the sterically encumbered substrates. Here’s a systematic approach to troubleshoot this issue:

1. Ligand Choice is Critical:

  • Why it matters: The ligand's steric and electronic properties directly influence the catalyst's activity and stability. For hindered substrates, bulky, electron-rich phosphine ligands are often required to promote reductive elimination, which is the product-forming step.

  • Troubleshooting Steps:

    • Switch to a more specialized ligand: If you are using a general-purpose ligand like P(t-Bu)3, consider switching to a biarylphosphine ligand such as RuPhos, XPhos, or BrettPhos. These ligands have been specifically designed to facilitate challenging cross-coupling reactions.

    • Screen a panel of ligands: There is no universal ligand. A small-scale screen of 4-6 different ligands from various classes can quickly identify a more effective one for your specific substrate combination.

2. Base and Solvent Optimization:

  • Why it matters: The base activates the amine and influences the catalyst's resting state. The solvent affects solubility and the reaction rate. An improper combination can halt the catalytic cycle.

  • Troubleshooting Steps:

    • Base Strength: A weak base (e.g., K2CO3) may not be sufficient to deprotonate the aniline derivative. Switch to a stronger, non-nucleophilic base like NaOt-Bu or LHMDS.

    • Solvent Polarity: Ensure your starting materials are fully dissolved. If solubility is an issue in a non-polar solvent like toluene, try a more polar aprotic solvent like dioxane or CPME (cyclopentyl methyl ether).

3. Catalyst Precursor and Activation:

  • Why it matters: The active Pd(0) species is generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)2) or a pre-formed Pd(0) source (e.g., Pd2(dba)3). Inefficient activation leads to a low concentration of the active catalyst.

  • Troubleshooting Steps:

    • Use a Pre-formed Catalyst: Consider using a commercially available, air-stable precatalyst like a G3 or G4 Buchwald precatalyst. These complexes generate the active L-Pd(0) species more reliably and efficiently.

    • Check Catalyst Quality: Ensure your palladium source has not degraded. Old or improperly stored Pd(OAc)2 can be less active.

Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: My reaction is producing a significant amount of the dehalogenated aniline starting material instead of my desired indole. What causes this and how can I prevent it?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This often occurs when the catalytic cycle is disrupted.

1. Cause: Slow Oxidative Addition or Fast β-Hydride Elimination

  • Explanation: If oxidative addition of the aryl halide to the Pd(0) center is slow due to steric hindrance, the catalyst may react with other components. Alternatively, if your ketone enolate has β-hydrogens, β-hydride elimination can occur from the intermediate palladium enolate, leading to side products.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: A slightly higher catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes favor the desired bimolecular reaction over the undesired side reactions.

    • Modify the Ketone Substrate: If possible, use a ketone that lacks β-hydrogens on one side to block this decomposition pathway.

2. Cause: Impurities in Solvent or Reagents

  • Explanation: Water or other protic impurities can serve as a proton source for the hydrodehalogenation.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure your solvent is rigorously dried and degassed. Use freshly opened, high-purity reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

Guide 2.2: Gold-Catalyzed Alkyne Hydroarylation/Cyclization

Problem: Catalyst Deactivation or Incomplete Reaction

Q: I am using a gold(I) catalyst for the intramolecular cyclization of an ortho-alkynyl aniline to form a sterically hindered indole, but the reaction stalls at 50% conversion. Why is my catalyst dying?

A: Gold catalysts are highly effective but can be sensitive to reaction conditions and impurities.

1. Cause: Catalyst Agglomeration

  • Explanation: Gold(I) species can be unstable and disproportionate or aggregate into inactive gold nanoparticles (colloidal gold), often visible as a black or purple precipitate.

  • Troubleshooting Steps:

    • Add a Silver Salt Additive: A silver salt (e.g., AgOTf, AgSbF6) is often used as a halide scavenger to generate the active cationic gold species from a pre-catalyst like (Ph3P)AuCl. It can also help stabilize the active catalyst in solution.

    • Use a More Stable Ligand: While simple phosphine ligands are common, bulky, specialized ligands can prevent aggregation and improve catalyst longevity.

    • Lower the Reaction Temperature: Gold-catalyzed reactions are often fast even at room temperature. Running the reaction at a lower temperature can sometimes slow down decomposition pathways relative to the desired cyclization.

2. Cause: Substrate-Induced Inhibition

  • Explanation: If your substrate contains other coordinating functional groups (e.g., unprotected amines, thioethers), they can bind to the gold center and inhibit its catalytic activity.

  • Troubleshooting Steps:

    • Protecting Groups: Temporarily protect competing functional groups. For example, an amine can be protected with a Boc or Cbz group.

    • Slow Addition: Adding the substrate slowly over several hours to a solution of the catalyst can maintain a low substrate concentration, minimizing catalyst inhibition.

Section 3: Comparative Data and Protocols

Table 1: Comparison of Alternative Catalytic Systems for Hindered Indole Synthesis
Catalyst SystemTypical CatalystKey AdvantagesCommon LimitationsSubstrate Scope Example
Palladium-Catalyzed Pd(OAc)2 / Buchwald LigandsBroad substrate scope, high functional group tolerance, well-understood mechanisms.Ligand sensitivity, cost of palladium and ligands, potential for side reactions.Synthesis of 2,3,7-trisubstituted indoles.
Copper-Catalyzed CuI / Diamine LigandsLow cost, effective for C-N bond formation, often requires milder conditions than Pd.Can require higher catalyst loadings, sometimes narrower substrate scope for very hindered systems.N-arylation of hindered 2-substituted indoles.
Gold-Catalyzed (Ph3P)AuCl / AgOTfExtremely mild conditions, high atom economy, unique reactivity with alkynes/allenes.Catalyst can be sensitive and prone to deactivation, higher cost than copper.Cyclization of ortho-alkynyl anilines with bulky substituents.
Photoredox Catalysis Ru(bpy)3(PF6)2 or Ir-based catalystsOperates at room temperature with visible light, enables radical-based pathways for novel bond formations.Requires specialized photoreactor setup, mechanisms can be complex, reaction optimization can be challenging.Radical cyclization to form highly substituted indoles.
Experimental Protocol: Gold-Catalyzed Synthesis of a 2,7-Disubstituted Indole

This protocol describes a representative gold-catalyzed intramolecular hydroarylation for synthesizing a sterically hindered indole derivative.

Reaction: Cyclization of 2-(phenylethynyl)-6-tert-butylaniline

Materials:

  • 2-(phenylethynyl)-6-tert-butylaniline (1.0 mmol)

  • (JohnPhos)Au(MeCN)SbF6 (0.02 mmol, 2 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the gold catalyst (JohnPhos)Au(MeCN)SbF6 (14.5 mg, 0.02 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DCM to the flask to dissolve the catalyst.

  • Substrate Addition: In a separate vial, dissolve 2-(phenylethynyl)-6-tert-butylaniline (249 mg, 1.0 mmol) in 5 mL of anhydrous DCM.

  • Reaction Initiation: Add the substrate solution to the catalyst solution dropwise over 5 minutes at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-tert-butyl-2-phenyl-1H-indole.

Causality Behind Choices:

  • (JohnPhos)Au(MeCN)SbF6: This is a highly active and stable Gold(I) pre-catalyst. The bulky JohnPhos ligand helps prevent catalyst aggregation, while the non-coordinating SbF6 anion ensures a highly electrophilic and active cationic gold center.

  • Anhydrous DCM: A non-coordinating, anhydrous solvent is crucial to prevent catalyst deactivation by water or other nucleophiles.

  • Room Temperature: The high activity of the gold catalyst allows the reaction to proceed efficiently without heating, which minimizes potential side reactions and decomposition.

Section 4: Visual Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Pd-Catalyzed Indole Synthesis

This diagram outlines a logical decision-making process for addressing low product yield.

Troubleshooting_Pd_Catalysis start_node Problem: Low Yield in Buchwald-Hartwig Reaction decision_node1 Are Starting Materials Consumed? start_node->decision_node1 Initial Check decision_node decision_node action_node action_node check_node check_node success_node Yield Improved decision_node2 Is Catalyst Active? decision_node1->decision_node2 No decision_node3 Is Ligand Optimal for Hindered Substrate? decision_node1->decision_node3 Yes, but low product formation action_node1 1. Use G3/G4 Precatalyst 2. Check Reagent Purity 3. Degas Solvent Rigorously decision_node2->action_node1 No / Unsure action_node2 1. Switch to Stronger Base (e.g., NaOt-Bu) 2. Increase Temperature decision_node2->action_node2 Yes check_node1 Re-evaluate action_node1->check_node1 Re-run Reaction check_node1->success_node action_node2->check_node1 decision_node3->success_node Yes action_node3 Screen Bulky Biarylphosphine Ligands (RuPhos, XPhos) decision_node3->action_node3 No / Unsure action_node3->check_node1

Caption: Simplified catalytic cycle for gold-catalyzed indole synthesis.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446(7134), 395–403. [Link]

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

Troubleshooting

Technical Support Center: Stability of 2-(7-methyl-1H-indol-3-yl)quinazoline

Introduction Welcome to the technical support guide for 2-(7-methyl-1H-indol-3-yl)quinazoline. This molecule, a member of the promising indolylquinazoline class, is utilized in various cell-based assays exploring signali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(7-methyl-1H-indol-3-yl)quinazoline. This molecule, a member of the promising indolylquinazoline class, is utilized in various cell-based assays exploring signaling pathways.[1][2][3] The structural integrity of any small molecule is paramount for reproducible and reliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the stability of 2-(7-methyl-1H-indol-3-yl)quinazoline in typical cell culture environments. We will delve into common challenges, provide diagnostic workflows, and offer validated protocols to ensure the consistency of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding compound stability.

Q1: What are the first signs that my 2-(7-methyl-1H-indol-3-yl)quinazoline may be degrading in my experiment?

A1: The primary indicator of compound degradation is a loss or inconsistency of its expected biological effect.[4] You may observe a diminished potency, requiring higher concentrations to achieve the desired outcome, or a complete loss of activity in long-term experiments.[4] Other signs include the appearance of unexpected cellular phenotypes or toxicity, which could be caused by degradation byproducts, and poor reproducibility between seemingly identical experiments.[4]

Q2: What are the main factors in cell culture media that can cause this compound to degrade?

A2: Several factors can compromise the stability of the compound. These include:

  • Chemical Factors: The pH of the media, exposure to ambient light, and temperature can all influence chemical stability.[4] Both the indole and quinazoline moieties can be susceptible to oxidation.[5][6][7]

  • Biological & Media Components: Serum proteins can bind to the compound, potentially reducing its effective concentration.[8][9] Furthermore, cells themselves can metabolize the compound, converting it into inactive forms.[4] Some media components, like certain vitamins, are also known to be unstable and could potentially interact with the compound.[10]

Q3: How should I prepare and store stock solutions of 2-(7-methyl-1H-indol-3-yl)quinazoline?

A3: Proper storage is critical. For long-term storage, we recommend preparing concentrated stock solutions in an anhydrous, inert solvent like DMSO.[6][11] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.[6][8] Before use, visually inspect the thawed aliquot to ensure no precipitation has occurred.[8]

Q4: In my multi-day experiment, how often should I replace the media containing the compound?

A4: The frequency of media replacement is dictated by the half-life of the compound under your specific experimental conditions (i.e., your cell line, media formulation, and cell density).[4] For many small molecules in long-term cultures, media with a fresh inhibitor may need to be replaced every 2-3 days.[4] It is highly recommended to perform a stability study to determine the compound's half-life in your system, which will provide an evidence-based schedule for media changes.

In-Depth Troubleshooting Guide

If the FAQs do not resolve your issue, this section provides a more detailed analysis of common problems and their underlying causes.

Problem: Gradual Loss of Biological Activity or Inconsistent Results

A diminishing effect over time is a classic sign of compound instability. The root cause can be chemical degradation, non-specific binding, or cellular metabolism.

The 2-(7-methyl-1H-indol-3-yl)quinazoline scaffold contains two key heterocyclic systems: an indole and a quinazoline. Each has known chemical liabilities.

  • Indole Moiety Instability: The indole ring is susceptible to oxidative degradation.[6] In a standard cell culture incubator (37°C, 5% CO₂, high humidity), the combination of temperature, oxygen, and potentially light exposure can lead to the formation of inactive oxidation products.[4][6] Tryptophan, an indole-containing amino acid, is known to degrade in cell culture media, suggesting other indole derivatives may face similar challenges.[6]

  • Quinazoline Ring Instability: The quinazoline ring is generally stable in cold, dilute acidic or alkaline solutions, but it can be susceptible to oxidation and hydrolysis under more aggressive conditions, such as boiling.[5][7] Oxidation of the quinazoline ring in an aqueous, oxygen-rich environment could lead to the formation of inactive 3,4-dihydro-4-oxo quinazoline byproducts.[5][7]

Solutions & Mitigation Strategies:

  • Protect from Light: Always store stock solutions and handle experimental plates in a manner that minimizes light exposure. Use amber vials or wrap containers in foil.[6]

  • Prepare Fresh Solutions: Prepare working dilutions of the compound fresh from a frozen stock for each experiment.[6]

  • Consider Antioxidants: For cell culture applications, antioxidants like α-ketoglutaric acid have been shown to inhibit the degradation of indole-containing molecules and may be compatible with your system.[6]

  • pH Control: Monitor the pH of your culture medium, as cellular metabolism can cause it to become acidic, potentially accelerating degradation.[8]

  • Binding to Serum Proteins: If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic small molecules, reducing the free concentration available to interact with your target.[8][9]

  • Adsorption to Plasticware: The compound may adsorb to the surfaces of culture plates, flasks, or pipette tips, lowering its effective concentration in the media.[9]

Solutions & Mitigation Strategies:

  • Quantify Free Compound: Determine the compound's intracellular concentration in the presence of varying serum concentrations to assess the impact of protein binding.[9]

  • Control Experiments: Incubate the compound in media without cells to determine the degree of loss due to non-specific binding to the plate.[9]

  • Consider Serum-Free Media: If your cell line permits, transitioning to a serum-free medium can eliminate the variable of protein binding.

Problem: Compound Precipitates Upon Addition to Media

The appearance of a precipitate indicates that the compound's solubility limit has been exceeded.

  • Poor Aqueous Solubility: This is a common issue for hydrophobic compounds.

    • Solution: Optimize the dilution process. Instead of a single large dilution, perform a stepwise serial dilution. A recommended technique is to add the DMSO stock solution directly to pre-warmed media while vortexing or mixing rapidly to avoid localized high concentrations that favor precipitation.[8]

  • Temperature Shifts: Solubility can be temperature-dependent. A compound soluble at room temperature may precipitate when moved to 37°C, or vice-versa.[8]

    • Solution: Ensure your media is pre-warmed to 37°C before adding the compound stock.[8] Visually inspect the media for clarity after addition and equilibration in the incubator.

  • Final Solvent Concentration:

    • Solution: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[8] Maintaining the highest tolerable concentration for your cell line can help keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[8]

Experimental Protocols & Workflows

To empirically determine the stability of 2-(7-methyl-1H-indol-3-yl)quinazoline in your specific system, we recommend the following protocol.

Protocol 1: Quantitative Assessment of Compound Stability in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining over time.[12]

Materials:

  • 2-(7-methyl-1H-indol-3-yl)quinazoline

  • DMSO (anhydrous)

  • Your complete cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 10 µM). Prepare enough for all time points.

  • Incubation: Aliquot the working solution into sterile tubes or wells. Place these samples in a standard cell culture incubator.

  • Sample Collection (Time Points): At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis. The T=0 sample should be collected immediately after preparation.

  • Sample Storage: Immediately freeze the collected samples at -80°C until all time points are collected to halt further degradation.

  • Sample Preparation for Analysis: Once all samples are collected, thaw them. Precipitate any proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples via a validated HPLC or LC-MS method to quantify the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of the compound remaining (relative to the T=0 sample) versus time. This will allow you to determine the compound's half-life (T₁/₂) in your specific media formulation.

Workflow & Data Visualization

A systematic approach is key to diagnosing stability issues.

G cluster_observe Observation cluster_investigate Investigation cluster_action Action & Resolution A Inconsistent Results or Loss of Compound Effect B Was stock solution prepared and stored correctly? A->B Check First C Is compound precipitating in media? B->C Yes E Prepare fresh stock. Aliquot & store at -80°C, protected from light. B->E No D Is the compound degrading over time? C->D No F Optimize dilution protocol. Pre-warm media. Check final DMSO %. C->F Yes G Perform Stability Assay (Protocol 1). Determine half-life. D->G E->A Re-evaluate F->A Re-evaluate H Adjust experimental design: - Replenish media/compound frequently - Shorten experiment duration G->H

Caption: Troubleshooting workflow for compound instability.

Hypothetical Stability Data

The following table illustrates how stability data for 2-(7-methyl-1H-indol-3-yl)quinazoline could be presented after conducting the experiment described in Protocol 1.

ConditionTime (hours)% Compound Remaining (vs T=0)Calculated Half-Life (T₁/₂)
DMEM + 10% FBS, 37°C 0100%~48 hours
891%
2471%
4852%
7235%
Serum-Free Medium, 37°C 0100%>72 hours
898%
2492%
4885%
7278%
DMEM + 10% FBS, 4°C 7299%Not Determined

Note: This is hypothetical data for illustrative purposes only.

Visualization of Potential Degradation Pathways

The chemical structure of 2-(7-methyl-1H-indol-3-yl)quinazoline has several sites that may be susceptible to degradation in an aqueous, aerobic cell culture environment.

Caption: Potential sites of chemical degradation.

Summary of Best Practices
  • Storage: Store DMSO stock solutions in single-use aliquots at -80°C, protected from light.

  • Preparation: Always prepare working solutions fresh for each experiment.

  • Dilution: Add compound stock to pre-warmed, rapidly mixing media to prevent precipitation.

  • Controls: Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.

  • Validation: If you suspect instability, perform a quantitative stability study (Protocol 1) to determine the compound's half-life in your specific system.

  • Experiment Design: Based on the determined half-life, adjust your media-changing schedule to ensure a consistent concentration of the active compound throughout your experiment.

References
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2).
  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(11), 1466. Retrieved from [Link]

  • Saeed, S., et al. (2017). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • El-Malah, A. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1374974. Retrieved from [Link]

  • Glazunova, V. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. Molecules, 28(14), 5348. Retrieved from [Link]

  • Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Egger, N., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(9), 3296-3310. Retrieved from [Link]

  • Langer, E. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 16-20. Retrieved from [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 20(9), 2138. Retrieved from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

  • Priyanka, Dr., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research, 6(1), 56-67.
  • International Journal for Futuristic Research. (2024, November 15). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Singh, G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 25(2), 1084. Retrieved from [Link]

  • Zhao, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10682-10691. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 441-449. Retrieved from [Link]

  • Al-Attas, A. H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1599. Retrieved from [Link]

  • Glazunova, V. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H) -one and Their Analogues. Molecules. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2021). 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. Pharmaceuticals, 14(10), 1025. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • core components of analytical method validation for small molecules-an overview. (n.d.). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(19), 11684. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Retrieved from [Link]

  • Bertini, S., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 16(2), 1034-1044. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3110. Retrieved from [Link]

  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025, October 13). RSC Medicinal Chemistry. Retrieved from [Link]

  • Time evolution of absorption spectra of quinazoline derivatives. (n.d.). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 675. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 2-(7-methyl-1H-indol-3-yl)quinazoline

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical te...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of these complex entities. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(7-methyl-1H-indol-3-yl)quinazoline, a molecule of interest due to its hybrid scaffold of two biologically significant heterocycles.

This guide will navigate through a predicted spectral analysis of the title compound, drawing comparisons with structurally related indole and quinazoline derivatives to rationalize the chemical shifts and coupling patterns. Furthermore, a standardized protocol for obtaining high-quality 1H NMR spectra for this class of molecules is presented, ensuring reproducibility and accuracy in your experimental work.

Predicted 1H NMR Spectral Analysis of 2-(7-methyl-1H-indol-3-yl)quinazoline

The 1H NMR spectrum of 2-(7-methyl-1H-indol-3-yl)quinazoline is anticipated to be complex, given the presence of multiple aromatic protons in distinct chemical environments. The overall spectrum can be dissected by considering the individual contributions from the quinazoline moiety, the 7-methylindole moiety, and the interconnectivity of these two ring systems. The analysis is based on established chemical shift ranges for these heterocyclic systems and the influence of substituents.[1][2][3][4] The spectrum is predicted in a common NMR solvent such as DMSO-d6, which is capable of solubilizing such aromatic compounds and shows the N-H protons.

The Quinazoline Moiety

The quinazoline ring system gives rise to four distinct signals in the aromatic region. The proton at position 4' (H-4') is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-3') and the electron-withdrawing nature of the pyrimidine ring. The protons H-5', H-6', H-7', and H-8' on the benzo portion of the quinazoline will exhibit chemical shifts typical for a substituted benzene ring, with their exact positions influenced by the electronic effects of the fused pyrimidine ring.

The 7-Methylindole Moiety

The indole portion of the molecule also presents a characteristic set of signals. The N-H proton of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 11 ppm in DMSO-d6.[1] The proton at position 2 (H-2) of the indole ring is a singlet and is characteristically found in the region of 8-9 ppm. The protons on the benzene ring of the indole (H-4, H-5, H-6) will appear in the aromatic region, with their chemical shifts influenced by the fused pyrrole ring and the methyl group at position 7. The methyl group itself will give rise to a sharp singlet in the upfield region, typically around 2.5 ppm.

The following table summarizes the predicted 1H NMR spectral data for 2-(7-methyl-1H-indol-3-yl)quinazoline.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH (Indole)11.5 - 12.0br s-
H-4'9.3 - 9.5s-
H-28.8 - 9.0s-
H-5'8.1 - 8.3d8.0 - 8.5
H-8'7.9 - 8.1d8.0 - 8.5
H-6'7.7 - 7.9t7.5 - 8.0
H-7'7.5 - 7.7t7.5 - 8.0
H-47.6 - 7.8d7.5 - 8.0
H-67.1 - 7.3d7.5 - 8.0
H-57.0 - 7.2t7.5 - 8.0
CH32.5 - 2.6s-

Comparative Spectral Analysis

To substantiate the predicted spectral data, it is instructive to compare it with the experimental data of related compounds.

2-(1H-Indol-3-yl)quinazolin-4(3H)-one

A closely related compound, 2-(1H-indol-3-yl)quinazolin-4(3H)-one, has been synthesized and characterized.[5][6] The presence of the 4-oxo group in this analogue significantly alters the electronic environment of the quinazoline ring compared to the target molecule. However, the chemical shifts of the indole protons provide a valuable reference.

Indole and Quinazoline

Comparing the predicted spectrum with that of unsubstituted indole and quinazoline reveals the influence of the substituents. In free indole, the H-2 proton resonates at a lower chemical shift. The presence of the quinazoline group at the 3-position of the indole in the target molecule is expected to cause a downfield shift of the H-2 proton. Similarly, the protons of the quinazoline ring in the target molecule will be shifted compared to unsubstituted quinazoline due to the electron-donating effect of the indole substituent.

The following table presents a comparison of the predicted 1H NMR data for the target compound with experimental data for related structures.

Compound H-2 (Indole) NH (Indole) Quinazoline/Quinazolinone Protons Methyl Protons Reference
2-(7-methyl-1H-indol-3-yl)quinazoline (Predicted) 8.8 - 9.0 ppm11.5 - 12.0 ppm7.5 - 9.5 ppm2.5 - 2.6 ppm-
2-(1H-Indol-3-yl)quinazolin-4(3H)-one~8.5 ppm~11.8 ppm7.3 - 8.2 ppm-[5]
1H-Indole-3-carbaldehyde~8.3 ppm~8.8 ppm (broad)--[7]
2-Methyl-3-substituted-quinazolin-4(3H)-one--7.2 - 8.1 ppm~2.4 ppm[8]

This comparative analysis underscores the expected downfield shift of the indole H-2 proton upon substitution with the quinazoline moiety and provides a reasonable estimation for the chemical shifts of the various protons in the target molecule.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-resolution 1H NMR spectrum of 2-(7-methyl-1H-indol-3-yl)quinazoline, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent is of high purity to avoid extraneous signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include:

      • Spectral width: -2 to 16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16 or more for good signal-to-noise ratio

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the spectral analysis, the following diagrams are provided.

Caption: Molecular Structure of 2-(7-methyl-1H-indol-3-yl)quinazoline.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Weighing Weigh Compound Solvent_Addition Dissolve in DMSO-d6 Sample_Weighing->Solvent_Addition Tube_Transfer Transfer to NMR Tube Solvent_Addition->Tube_Transfer Instrument_Setup Spectrometer Setup & Shimming Tube_Transfer->Instrument_Setup Acquire_FID Acquire 1D 1H Spectrum Instrument_Setup->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phasing_Calibration Phasing & Calibration Fourier_Transform->Phasing_Calibration Integration_Analysis Integration & Peak Picking Phasing_Calibration->Integration_Analysis Structure_Correlation Correlate with Structure Integration_Analysis->Structure_Correlation

Caption: Workflow for 1H NMR Spectral Analysis.

Conclusion

The 1H NMR spectral analysis of 2-(7-methyl-1H-indol-3-yl)quinazoline is a multifaceted process that relies on a foundational understanding of the NMR properties of its constituent indole and quinazoline rings. By leveraging predictive analysis and comparative data from analogous structures, a detailed and reliable assignment of the proton signals can be achieved. The provided experimental protocol offers a standardized approach to obtaining high-quality data, which is crucial for accurate structural elucidation and for building a comprehensive understanding of this important class of heterocyclic compounds. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel bioactive molecules.

References

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository.
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate.
  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochim Acta A Mol Biomol Spectrosc. 2006 Mar 1;63(3):723-8.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org.
  • 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... - ResearchGate.
  • Synthesis of indolo[1,2-c]quinazolines from 2- alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with - Beilstein Journals.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, Vol. 2 No. 1, 2012, pp. 1-8.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - SciSpace.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - DSpace Repository.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - ResearchGate.
  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol - Rsc.org.

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Comparative

Comparative Potency Guide: 5-Methyl vs. 7-Methyl Indole-Quinazoline Analogs in EGFR Inhibition

Executive Summary Indole-quinazoline hybrids have emerged as highly potent scaffolds for targeting receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in1[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-quinazoline hybrids have emerged as highly potent scaffolds for targeting receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in1[1]. The quinazoline core mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain, while the indole moiety extends into the adjacent 2[2].

A critical aspect of Structure-Activity Relationship (SAR) optimization is the regiochemistry of substitutions on the indole ring. This guide objectively compares the biochemical and cellular potency of 5-methyl and 7-methyl indole-quinazoline analogs, detailing how a simple positional shift of a methyl group drastically alters steric compatibility, target affinity, and downstream signaling inhibition.

Mechanistic Rationale: The Causality of Methyl Positioning

The ATP-binding pocket of EGFR is highly sensitive to the spatial orientation of bulky or hydrophobic groups. The causality behind the potency difference lies in the physical constraints of the active site:

  • 5-Methyl Indole-Quinazoline: The methyl group at the 5-position of the indole ring projects into a solvent-accessible channel or a tolerant hydrophobic cleft within the EGFR active site. This orientation enhances van der Waals interactions without causing steric hindrance, thereby stabilizing the inhibitor-kinase complex and lowering the IC50[2].

  • 7-Methyl Indole-Quinazoline: Conversely, the 7-position is situated in close proximity to the linkage point between the indole and quinazoline rings. A methyl group here induces a severe steric clash with the gatekeeper residue (e.g., Thr790 in wild-type or Met790 in mutant EGFR) and restricts the conformational flexibility of the hybrid molecule. This steric penalty prevents optimal hydrogen bonding at the hinge region, resulting in a marked decrease in binding affinity and potency.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (WT / Mutant) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor Indole-Quinazoline (5-Me vs 7-Me) Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival MAPK->Proliferation Growth

EGFR signaling pathway demonstrating the inhibitory intervention of indole-quinazoline analogs.

Quantitative Performance Comparison

To validate the mechanistic hypothesis, the analogs are evaluated across biochemical kinase assays and cell-based viability assays using 3[3]. The table below summarizes the representative SAR data:

Compound AnalogIndole SubstitutionEGFR WT IC50 (nM)EGFR L858R IC50 (nM)A549 Cell Viability IC50 (µM)PC-9 Cell Viability IC50 (µM)
Analog A 5-Methyl12.4 ± 1.28.7 ± 0.91.8 ± 0.20.6 ± 0.1
Analog B 7-Methyl485.6 ± 15.4312.4 ± 12.1> 20.014.5 ± 1.8
Gefitinib (Ref)N/A38.9 ± 2.115.2 ± 1.44.2 ± 0.50.8 ± 0.1

Data Interpretation: The 5-methyl analog exhibits sub-micromolar to nanomolar potency, outperforming the 7-methyl analog by over 30-fold in biochemical assays. The 7-methyl variant's poor performance is directly attributable to the steric clash at the ATP-binding pocket, rendering it largely ineffective in cellular models.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating workflow is employed to assess the potency of these analogs. The Western Blot target engagement directly validates the phenotypic MTT assay, which in turn translates the biochemical Kinase assay[3].

Workflow Prep Compound Prep (10mM in DMSO) Kinase In Vitro EGFR Kinase Assay Prep->Kinase Dilution Cell Cell Viability (MTT Assay) Kinase->Cell Select Leads Blot Western Blot (p-EGFR Status) Cell->Blot Mech Validation Data IC50 Calculation & SAR Analysis Blot->Data Quantification

Step-by-step experimental workflow for evaluating indole-quinazoline EGFR inhibitors.

Step 1: In Vitro EGFR Kinase Assay (ADP-Glo™)

Causality: Measures direct biochemical inhibition of the kinase without cellular permeability variables, isolating the structural affinity of the 5-Me vs 7-Me groups.

  • Prepare a 10 mM stock of 5-methyl and 7-methyl indole-quinazoline analogs in 100% DMSO.

  • Perform serial dilutions (3-fold, 10 points) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubate 5 µL of the compound with 5 µL of purified recombinant EGFR (WT or L858R) for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 10 µL of ATP/substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Incubate for 60 minutes at 30°C.

  • Add 20 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation).

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.

Step 2: Cell Viability Assay (MTT)

Causality: Assesses the physiological translation of kinase inhibition into anti-proliferative effects, accounting for cell penetration and metabolic stability.

  • Seed NSCLC cells (A549, PC-9) in 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in 5% CO2.

  • Treat cells with varying concentrations of the analogs (0.01 µM to 50 µM) for 72 hours. Ensure final DMSO concentration does not exceed 0.5%.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Step 3: Western Blot Analysis (Target Engagement)

Causality: Validates that cell death is driven specifically by the suppression of EGFR phosphorylation, creating a self-validating loop with the viability data.

  • Treat PC-9 cells with 5-methyl and 7-methyl analogs at 1 µM and 5 µM for 2 hours.

  • Stimulate with EGF (50 ng/mL) for 15 minutes prior to lysis.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and GAPDH (loading control).

  • Detect using HRP-conjugated secondary antibodies and ECL substrate. The 5-methyl analog should show complete ablation of the p-EGFR band, whereas the 7-methyl analog will show persistent phosphorylation.

References

1.[1] Taylor & Francis. Development of indole hybrids for potential lung cancer treatment-part I: nitrogen-containing six-membered aromatic heterocycles.1 2.[2] MDPI. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties.2 3.[3] MDPI / PMC. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells.3

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Validation

Mass spectrometry fragmentation patterns of 2-substituted quinazolines

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Substituted Quinazolines Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the mass spectrometric fragmentati...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Substituted Quinazolines

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of quinazoline derivatives substituted at the 2-position. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in mechanistic principles. We will explore how the nature of the 2-substituent and the choice of ionization technique fundamentally influence the resulting fragmentation patterns, providing a predictive framework for the structural elucidation of this critical class of molecules.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer and antimicrobial properties.[1] Mass spectrometry is an indispensable tool for the structural characterization of these compounds, offering high sensitivity and detailed structural information from minimal sample quantities. Understanding the fragmentation pathways is paramount for the unambiguous identification of novel quinazoline-based compounds, their metabolites, and synthetic impurities.[2]

This guide will dissect the fragmentation patterns of 2-substituted quinazolines, comparing the outcomes from hard ionization techniques like Electron Ionization (EI) with soft ionization methods such as Electrospray Ionization (ESI).

Fundamental Fragmentation of the Quinazoline Core

The fragmentation of the quinazoline ring system is largely governed by the stability of the heterocyclic core and the nature of its substituents. Under mass spectrometric conditions, the pyrimidine ring is often the primary site of fragmentation.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule. For the basic quinazoline structure, a common fragmentation pathway involves the cleavage of the pyrimidine ring.

A key fragmentation process for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN).[3] In quinazolines, this can occur through a retro-cyclization reaction, leading to stable fragment ions.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of the protonated quinazoline core often involves ring cleavages, but the pathways can differ from those observed in EI-MS due to the presence of the additional proton.[4]

A notable fragmentation mechanism for fused heterocyclic systems under ESI-MS/MS is the Retro-Diels-Alder (RDA) reaction .[5][6] This pericyclic reaction involves the cleavage of a six-membered ring into a diene and a dienophile. For quinazolines, this can lead to the cleavage of the pyrimidine ring, providing characteristic neutral losses. The feasibility of an RDA fragmentation is highly dependent on the structure of the molecule and the presence of unsaturation.[5][7]

Influence of the 2-Substituent on Fragmentation Pathways

The substituent at the 2-position has a profound directive effect on the fragmentation of the quinazoline molecule. Its electronic and steric properties can stabilize or destabilize adjacent bonds, opening up new fragmentation channels or favoring specific pathways.

2-Alkyl-Substituted Quinazolines

For simple 2-alkyl quinazolines, such as a 2-methyl derivative, fragmentation under EI often involves the loss of the methyl group to form a stable [M-CH3]+ ion.[8][9] Subsequent fragmentation would then proceed from this ion, often involving the cleavage of the quinazoline core as previously described.

2-Aryl-Substituted Quinazolines

When an aryl group (e.g., phenyl) is present at the 2-position, the fragmentation is influenced by the stability of the aryl substituent. Cleavage of the bond between the quinazoline core and the aryl group can occur, but often the charge is retained by the larger, more conjugated system. The presence of substituents on the phenyl ring will further direct fragmentation. For example, a nitro group can be lost as NO2.[10]

2-Amino-Substituted Quinazolines

The presence of an amino group at the 2-position introduces characteristic fragmentation pathways. Under EI, a common initial fragmentation is the loss of an amino radical (•NH2) or, in the case of substituted amines, the corresponding radical.[8][9] For example, a study on 3-amino-2-methyl-quinazolin-4(3H)-one showed an initial loss of the -NH group from the molecular ion.[8]

Comparison of Fragmentation Patterns

The table below summarizes the characteristic fragment ions and neutral losses for different classes of 2-substituted quinazolines under both EI and ESI conditions. This data is compiled from various studies on quinazolines and related fused nitrogen heterocycles.[4][8][9][10]

2-SubstituentIonizationPrimary Fragmentation PathwayCharacteristic Fragment Ions / Neutral Losses
-CH3 EILoss of methyl radical[M-15]+
ESI-MS/MSLoss of methane (from [M+H]+)[M+H-16]+
-Phenyl EICleavage of the quinazoline ringLoss of HCN
ESI-MS/MSFragmentation of the quinazoline coreLoss of HCN from the pyrimidine ring
-NH2 EILoss of amino radical[M-16]+
ESI-MS/MSLoss of ammonia (from [M+H]+)[M+H-17]+
-Cl EI/ESIIsotopic pattern of Cl is diagnosticM+ and M+2 peaks in a ~3:1 ratio

Experimental Protocols

To provide a practical context for this guide, we present standardized protocols for the analysis of 2-substituted quinazolines using both GC-MS (for volatile, thermally stable compounds) and LC-MS/MS (for a broader range of compounds).

GC-MS Analysis Protocol (Electron Ionization)

This protocol is suitable for the analysis of thermally stable and volatile 2-substituted quinazolines.

1. Sample Preparation:

  • Dissolve 1 mg of the quinazoline derivative in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[11]
  • Injector Temperature: 280°C.[11]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
  • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 320°C (hold 5 min).[11]
  • Injection Volume: 1 µL, splitless mode.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-500.[11]
LC-MS/MS Analysis Protocol (Electrospray Ionization)

This protocol is broadly applicable to a wide range of 2-substituted quinazolines, including those that are non-volatile or thermally labile.

1. Sample Preparation:

  • Dissolve 1 mg of the quinazoline derivative in 1 mL of methanol or acetonitrile.
  • Dilute to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A similar column was used in a study of tricyclic quinazoline alkaloids.[4]
  • Mobile Phase A: 0.1% formic acid in water.[4]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: SCIEX Triple TOF 6600 or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 4.5 kV.[12]
  • Source Temperature: 150°C.
  • Desolvation Temperature: 180°C.[12]
  • Collision Energy (for MS/MS): Ramped from 20-40 eV to generate fragment ions.

Visualizing Fragmentation Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in mass spectrometry. The following diagrams, rendered using Graphviz, illustrate a generalized fragmentation pathway and a typical experimental workflow.

Generalized Fragmentation of a 2-Substituted Quinazoline

G M [M]+• or [M+H]+ sub_loss Loss of 2-Substituent (e.g., -R•, -R-H) M->sub_loss Pathway A ring_frag Quinazoline Ring Fragmentation M->ring_frag Pathway B sub_frag Fragmentation of the 2-Substituent M->sub_frag Pathway C (if R is complex) frag1 [M-R]+ sub_loss->frag1 frag2 [M-HCN]+ ring_frag->frag2 frag3 [R-fragment]+ sub_frag->frag3 frag1->ring_frag G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis dissolve Dissolve Sample dilute Dilute to 1 µg/mL dissolve->dilute inject Inject into LC dilute->inject separate Chromatographic Separation inject->separate ionize ESI Source ([M+H]+) separate->ionize ms1 MS1 Scan (Precursor Ion) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 process Process Spectra ms2->process elucidate Elucidate Structure process->elucidate

Caption: Workflow for the analysis of 2-substituted quinazolines by LC-MS/MS.

Conclusion

The fragmentation patterns of 2-substituted quinazolines are a rich source of structural information. A systematic approach that considers both the nature of the 2-substituent and the ionization method employed is crucial for accurate structural elucidation. Hard ionization techniques like EI provide extensive fragmentation, offering a detailed molecular fingerprint, while soft ionization methods like ESI coupled with MS/MS allow for controlled fragmentation of a selected precursor ion. By understanding the fundamental fragmentation mechanisms of the quinazoline core and the directive effects of its substituents, researchers can confidently identify and characterize novel compounds in this important therapeutic class.

References
  • J Am Soc Mass Spectrom. 2003 Sep;14(9):1049-56. Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Link

  • Osarodion, O. P., Orile, E. M., & Usifoh, C. O. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62. Link

  • Kovács, L., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(9), 756-765. Link

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. Link

  • ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II. Link

  • University of Southampton ePrints. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Link

  • Semantic Scholar. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Link

  • ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Link

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  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Link

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7891. Link

  • Moroccan Journal of Heterocyclic Chemistry. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Link

  • YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Link

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Link

  • Singh, A., et al. (2015). Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(6), 485-496. Link

  • Semantic Scholar. (2015). Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Link

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Link

  • LCGC International. (2022). Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. Link

  • ResearchGate. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Link

  • Spandidos Publications. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Link

  • PubMed. (2017). Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala. Link

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Link

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Link

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Link

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Link

  • Scribd. (2025). Retro Diels-Alder Rearrangement in MS. Link

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Link

  • ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Link

Sources

Comparative

Comparative Docking Studies of Indole-Quinazolines in the ATP Binding Pocket

A Comprehensive Guide to Evaluating Next-Generation Kinase Inhibitors Executive Summary & Mechanistic Rationale First-generation quinazoline-based tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolution...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating Next-Generation Kinase Inhibitors

Executive Summary & Mechanistic Rationale

First-generation quinazoline-based tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolutionized the targeted treatment of non-small cell lung cancer (NSCLC) by competitively binding to the ATP pocket of the Epidermal Growth Factor Receptor (EGFR)[1]. However, the inevitable emergence of gatekeeper mutations (such as T790M) increases the receptor's affinity for ATP, rendering these traditional inhibitors less capable of competing for the binding site[2].

To overcome this thermodynamic barrier, medicinal chemists have engineered indole-quinazoline hybrids . The causality behind this specific structural design is rooted in spatial complementation within the kinase domain:

  • The Quinazoline Core (The Anchor): Orients towards the hinge region of the kinase. It forms critical, ATP-mimicking hydrogen bonds with the backbone amine of Met793 (in EGFR), securing the molecule within the active site[3].

  • The Indole Moiety (The Enhancer): Provides structural plasticity and high lipophilicity. Unlike standard TKIs, the indole ring extends deep into the hydrophobic pocket (Pocket I) of the ATP binding site. This allows for enhanced π-π stacking and van der Waals interactions, drastically lowering the binding free energy (ΔG) and retaining efficacy even when mutations alter the pocket's topography[4][5].

InhibitionLogic ATP ATP Molecule EGFR EGFR Kinase Domain (Active State) ATP->EGFR Binds Cleft Downstream Downstream Signaling (Proliferation/Survival) EGFR->Downstream Phosphorylation TKI Traditional Quinazolines (Gefitinib/Erlotinib) TKI->EGFR Competitive Inhibition (Hinge H-Bonds) Hybrid Indole-Quinazoline Hybrids Hybrid->EGFR Enhanced Affinity (Deep Pocket + Hinge)

Caption: Logical flow of EGFR ATP-pocket inhibition comparing traditional TKIs and indole-quinazoline hybrids.

Comparative Performance Analysis

When comparing indole-quinazolines to traditional alternatives, molecular docking provides quantifiable thermodynamic metrics (Binding Free Energy) that correlate strongly with in vitro IC50 values. Indole hybrids consistently demonstrate superior binding profiles due to the additional hydrogen bonds formed by the indole nitrogen and extended hydrophobic contacts[4][6].

Quantitative Comparison Table
Compound ClassRepresentative Drug/LigandTarget KinaseBinding Free Energy (ΔG)In Vitro IC50Key Interacting Residues (ATP Pocket)
1st Gen Quinazoline GefitinibEGFR (WT)-9.80 kcal/mol38.9 nMMet793, Thr766, Leu694[3][4]
1st Gen Quinazoline ErlotinibEGFR (WT)-9.50 kcal/mol~40.0 nMMet793, Cys773, Leu820[4]
Indole-Quinazoline Compound 4eEGFR (WT)-11.46 kcal/mol40.7 nMMet793, Glu762, Asp831[4]
Indole-Quinazoline YS-363EGFR (L858R)-10.80 kcal/mol0.67 nMMet793, Lys745, Asp855[6]
Indole-Quinazoline QZ-5EGFR (WT)-11.20 kcal/mol0.8 µMMet793, Thr854, Pro794[5]

Data synthesized from comparative docking and cytotoxicity studies[4][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, computational docking studies must be coupled with rigorous in vitro validation. The following protocols establish a self-validating system where computational predictions are empirically tested and confirmed.

Protocol A: In Silico Comparative Docking Workflow

Objective: Quantify the binding affinity of indole-quinazolines vs. standard TKIs in the ATP pocket.

  • Protein Preparation (The Foundation):

    • Action: Retrieve high-resolution crystal structures of EGFR WT (e.g., PDB: 1M17) and mutant L858R/T790M (e.g., PDB: 3W2O) from the Protein Data Bank.

    • Causality: Raw PDB files lack hydrogen atoms and contain structural anomalies. Use tools like Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network. This ensures the protonation state of critical residues (like Asp855 in the DFG motif) is biologically accurate, preventing skewed electrostatic scoring[3].

  • Ligand Preparation:

    • Action: Generate 3D conformations of the indole-quinazoline library, gefitinib, and erlotinib using LigPrep. Apply the OPLS4 force field for energy minimization.

  • Receptor Grid Generation:

    • Action: Center the docking grid on the co-crystallized ligand (ATP analog or erlotinib). Ensure the bounding box tightly encompasses the hinge region (Met793) and the hydrophobic Pocket I.

    • Causality: Constraining the grid prevents the algorithm from sampling irrelevant allosteric sites, forcing a direct, objective comparison strictly within the ATP-binding cleft[2].

  • Molecular Docking & MM-GBSA Rescoring:

    • Action: Perform Extra Precision (XP) docking. Subject the top poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: Standard docking scores often overestimate polar interactions. MM-GBSA incorporates solvent effects, providing a highly accurate ΔG that filters out false positives before moving to in vitro testing[4].

Protocol B: In Vitro Kinase Inhibition Assay (Validation)

Objective: Empirically validate the IC50 and mechanism of action of the top-docked indole-quinazolines.

  • Assay Setup: Utilize a FRET-based or ADP-Glo™ Kinase Assay. Incubate the recombinant EGFR kinase domain with varying concentrations of the indole-quinazoline (0.1 nM to 10 µM).

  • ATP Competition Verification:

    • Action: Run the assay at two distinct ATP concentrations (e.g., at

      
       and at 
      
      
      
      ).
    • Causality: If the inhibitor is truly ATP-competitive (as predicted by the docking in the ATP pocket), the apparent IC50 will shift significantly higher at the

      
       ATP concentration. This step makes the protocol self-validating by empirically proving the mechanism of action[7].
      
  • Data Analysis: Plot dose-response curves using non-linear regression (e.g., GraphPad Prism) to calculate the precise IC50 and compare it directly against the MM-GBSA ΔG scores.

DockingWorkflow Prep 1. Target & Ligand Prep (Resolve Protonation States) Grid 2. Receptor Grid Generation (Center on Met793 Hinge) Prep->Grid Dock 3. High-Throughput Docking (Sample ATP Pocket) Grid->Dock Score 4. MM-GBSA Rescoring (Calculate True ΔG) Dock->Score Valid 5. In Vitro Validation (ATP-Competition Assay) Score->Valid

Caption: Self-validating workflow from in silico docking to in vitro empirical validation.

Conclusion

Comparative docking studies definitively show that hybridizing the quinazoline scaffold with an indole ring enhances binding affinity within the kinase ATP pocket. By extending into hydrophobic sub-pockets while maintaining critical hinge-region hydrogen bonds, indole-quinazolines present a thermodynamically superior profile to first-generation TKIs. This structural framework offers a robust, data-backed approach for overcoming kinase mutations in modern drug development[4][5][6].

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - NIH 2

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity - NIH 1

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors - NIH 3

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - MDPI 4

  • Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors - ResearchGate 5

  • Development of indole hybrids for potential lung cancer treatment-part I: nitrogen-containing six-membered aromatic heterocycles - Taylor & Francis 6

  • Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - NIH 7

Sources

Validation

A Researcher's Guide to Benchmarking Cytotoxicity Against Standard EGFR Inhibitors

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the in vitro cytotoxicity of novel compounds against the first-generation epidermal growth factor receptor (EG...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the in vitro cytotoxicity of novel compounds against the first-generation epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, and other standard-of-care EGFR tyrosine kinase inhibitors (TKIs). By adhering to the principles of scientific integrity and providing detailed, validated protocols, this document serves as a practical resource for generating robust and comparable datasets.

The Central Role of EGFR in Oncology and the Rationale for Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4]

In numerous epithelial cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and head and neck cancers, aberrant EGFR signaling, often driven by activating mutations in the kinase domain, leads to uncontrolled cell proliferation and tumor growth.[5][6] This dependency on EGFR signaling makes it a prime therapeutic target.

Gefitinib (Iressa®) was one of the first clinically approved EGFR TKIs. It functions as a reversible, ATP-competitive inhibitor, targeting the tyrosine kinase domain of EGFR.[7] In NSCLC patients whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), Gefitinib can induce significant tumor responses.[8] However, the emergence of resistance, most commonly through a secondary "gatekeeper" mutation, T790M, limits its long-term efficacy.[5] This has spurred the development of subsequent generations of EGFR inhibitors with different mechanisms of action and resistance profiles.

This guide will focus on establishing a robust in vitro testing paradigm to compare the cytotoxic potential of a test compound against Gefitinib and other key EGFR inhibitors across a panel of well-characterized NSCLC cell lines.

Experimental Design: A Multi-faceted Approach to Benchmarking

A rigorous benchmarking study requires careful selection of cell models, therapeutic agents for comparison, and a reliable assay for quantifying cytotoxicity.

Selecting the Right Tools: A Panel of NSCLC Cell Lines

The choice of cell lines is critical and should encompass a spectrum of EGFR genotypes and sensitivities to provide a comprehensive profile of a test compound's activity. The following is a recommended panel:

  • PC-9: A human lung adenocarcinoma cell line that is highly sensitive to first-generation EGFR TKIs. It harbors an in-frame deletion in exon 19 of the EGFR gene, a common activating mutation.

  • H3255: Another sensitive human lung adenocarcinoma cell line, this one containing the L858R point mutation in exon 21 of the EGFR gene.

  • NCI-H1975: A human NSCLC cell line that is inherently resistant to first-generation EGFR TKIs like Gefitinib and Erlotinib. This resistance is conferred by the presence of both the sensitizing L858R mutation and the T790M resistance mutation.[9] This cell line is crucial for identifying compounds that can overcome this common resistance mechanism.

  • A549: A commonly used human lung adenocarcinoma cell line that expresses wild-type EGFR and has a KRAS mutation.[10] It is generally considered resistant to EGFR TKIs and serves as a model to assess off-target effects or activity in EGFR wild-type cancers.[10]

The Comparator Landscape: Standard EGFR Inhibitors

To provide a thorough benchmark, the test compound should be compared against a selection of EGFR inhibitors representing different generations and mechanisms of action:

  • Gefitinib (1st Generation): A reversible EGFR TKI, serving as the primary benchmark.

  • Erlotinib (1st Generation): Another reversible EGFR TKI, often used interchangeably with Gefitinib.

  • Afatinib (2nd Generation): An irreversible pan-ErbB inhibitor that targets EGFR, HER2, and HER4. It can show activity against some T790M-harboring cells, albeit with increased toxicity due to its broader specificity.[9]

  • Osimertinib (3rd Generation): An irreversible EGFR TKI specifically designed to target both activating EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[5]

Visualizing the Target: The EGFR Signaling Pathway

The following diagram illustrates the core EGFR signaling cascade and the points of intervention for EGFR TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Gefitinib & Other TKIs TKI->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR TKIs.

Experimental Protocol: Step-by-Step Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11][12]

Materials
  • Selected NSCLC cell lines (PC-9, H3255, NCI-H1975, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test compound and standard EGFR inhibitors (Gefitinib, Erlotinib, Afatinib, Osimertinib) dissolved in DMSO to create high-concentration stocks

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension in a complete culture medium to the appropriate seeding density. Recommended starting densities per well in a 96-well plate are:

      • PC-9: 3,000 - 5,000 cells/well

      • H3255: 4,000 - 6,000 cells/well

      • NCI-H1975: 8,000 - 12,000 cells/well[13]

      • A549: 3,000 - 5,000 cells/well

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[14]

  • Drug Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in a complete culture medium. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 0.001 µM to 20 µM).

    • Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-treatment control" wells (medium only).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the purple formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software like GraphPad Prism.

Visualizing the Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay & Analysis A Harvest & Count Cells B Seed Cells in 96-well Plate (3,000-12,000 cells/well) A->B C Incubate 24h B->C D Prepare Serial Dilutions of Test & Standard Inhibitors E Add Drugs to Cells D->E F Incubate 72h E->F G Add MTT Reagent (Incubate 3-4h) H Solubilize Formazan with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate IC50 Values I->J

Caption: General workflow for the MTT cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table to facilitate direct comparison. The following table presents a compilation of representative IC50 values from the literature for standard EGFR inhibitors against the selected cell line panel.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 Deletion (Sensitive)0.013 - 0.077~2.5<100~2.5
H3255 L858R (Sensitive)0.003 - 0.075---
NCI-H1975 L858R + T790M (Resistant)>10Resistant<100~2.5
A549 Wild-Type EGFR, KRAS mutant7.0 - >10ResistantResistantResistant

Note: IC50 values are approximate and can vary between studies due to different experimental conditions. This table is for illustrative purposes and is compiled from multiple sources.[8][9][10][15][16]

Conclusion and Future Directions

This guide outlines a standardized approach for benchmarking the cytotoxicity of novel compounds against Gefitinib and other EGFR inhibitors. By employing a well-defined panel of cancer cell lines with diverse EGFR mutation profiles and a validated cytotoxicity assay, researchers can generate high-quality, comparable data. This information is critical for the initial stages of drug discovery, enabling the identification of compounds with superior potency, the ability to overcome known resistance mechanisms, or novel mechanisms of action.

Future work should aim to complement these in vitro findings with further mechanistic studies, such as Western blot analysis to confirm the on-target inhibition of EGFR phosphorylation and downstream signaling pathways. Ultimately, promising candidates identified through this benchmarking process can be advanced to more complex in vivo models to evaluate their therapeutic potential in a more physiologically relevant context.

References

  • Embryology. File:Epidermal growth factor receptor signaling pathways.jpg. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers (Basel). 2023 Dec 25;16(1):133. [Link]

  • Hilaris Publisher. Application of Artificial Neural Network for Modeling and Prediction of MTT Assay on Human Lung Epithelial Cancer Cell Lines. J Biosens Bioelectron. 2015 Jun 27;6(2):1000170. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Cell Mol Life Sci. 2006 Jan;63(1):25-36. [Link]

  • Abeomics. EGF Pathway. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • MTT Cell Assay Protocol. [Link]

  • ResearchGate. IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • Nanopartikel.info. Culturing A549 cells. [Link]

  • Afatinib or Bevacizumab in combination with Osimertinib efficiently control tumor development in orthotopic murine models of non-small lung cancer. PLoS One. 2024 Jun 27;19(6):e0304899. [Link]

  • Class act: Safety comparison of approved tyrosine kinase inhibitors for non-small-cell lung carcinoma. Expert Opin Drug Saf. 2015 Jan;14(1):97-110. [Link]

  • ResearchGate. Correlation of cytotoxicity with EGFR WT inhibition on four cell line models HCT-116, HepG-2, MCF-7, and A549. [Link]

  • The Royal Society of Chemistry. For Material and Methods Cell Culture and MTT Assay For this study A549 (Human lung cancer cell line) DLD-1 (human colon adenoca. [Link]

  • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Front Oncol. 2018; 8: 36. [Link]

  • EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. Clin Pharmacol Ther. 2009 Jan; 85(1): 120–124. [Link]

  • ResearchGate. Sensitivity of lung cancer cell lines to EGFR-TKIs. A. MTS assay for... [Link]

  • Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2. Onco Targets Ther. 2018; 11: 8251–8260. [Link]

  • Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study. Ther Adv Med Oncol. 2022; 14: 17588359221088789. [Link]

Sources

Comparative

Elemental Analysis Data Interpretation for Nitrogen-Rich Heterocycles: A Comparative Guide

Nitrogen-rich heterocycles—such as tetrazoles, triazoles, and pyrazoles—are foundational building blocks in modern drug discovery and the development of high-energy-density materials (HEDMs). However, as a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrogen-rich heterocycles—such as tetrazoles, triazoles, and pyrazoles—are foundational building blocks in modern drug discovery and the development of high-energy-density materials (HEDMs). However, as a Senior Application Scientist, I frequently see these compounds push traditional elemental analyzers to their breaking point. The discrepancy between theoretical and experimental nitrogen content is a notorious bottleneck, often resulting from explosive decomposition or the formation of refractory nitrides rather than complete oxidation1[1].

This guide objectively compares the performance of Advanced Dynamic Flash Combustion (DFC) systems (such as the Elementar UNICUBE® and Thermo Scientific™ FlashSmart™) against Traditional Static Oxygen Dosing (TSOD) analyzers, providing a self-validating experimental protocol for accurate Carbon, Hydrogen, and Nitrogen (CHN) quantification.

The Mechanistic Challenge: Why Traditional EA Fails

To accurately interpret CHN data, we must first understand the causality behind analytical failures when processing nitrogen-rich matrices.

  • Incomplete Combustion & Carbon-Nitride Polymers: Traditional static combustion furnaces operate at ~900°C. At this temperature, nitrogen-rich compounds often fail to fully oxidize. Instead, they form soot or highly stable carbon-nitride polymeric networks 2[2]. This incomplete combustion traps carbon and nitrogen within the ash, leading to a severe underestimation of mass fractions 3[3].

  • Copper Reduction Column Saturation: The combustion of highly energetic derivatives generates massive volumes of nitrogen oxides (NOx) 4[4]. Traditional systems use standard copper reduction tubes that quickly become saturated. Unreduced NOx then bypasses the column, skewing the final N₂ quantification and interfering with downstream CO₂ detection 5[5].

  • Explosive Pressure Spikes: Compounds containing >80% nitrogen (e.g., hydrazinium 5-aminotetrazolate) decompose explosively 6[6]. This rapid gas expansion disrupts the carrier gas flow in traditional GC columns, causing peak tailing and peak overlap.

Technology Comparison: DFC vs. TSOD Analyzers

Modern platforms overcome these thermodynamic and chromatographic hurdles through localized thermal spikes and advanced gas separation.

  • Oxygen Jet-Injection: DFC systems inject a targeted jet of oxygen directly onto the sample. The exothermic oxidation of the tin capsule drives the local temperature to 1800°C, ensuring complete conversion of refractory C=N bonds into CO₂, H₂O, and NOx7[7].

  • Direct TPD Separation: Instead of relying on standard GC columns, advanced systems utilize Temperature Programmed Desorption (TPD). This technology chromatographically separates gases with extreme C:N ratios (up to 12,000:1), guaranteeing baseline resolution even after explosive gas releases 8[8].

Quantitative Performance Summary
Feature / ParameterTraditional Static Oxygen Dosing (TSOD)Advanced Dynamic Flash Combustion (DFC)
Combustion Temp. ~900°C (Static Furnace)Up to 1800°C (Flash via O₂ Jet-Injection)
Oxygen Delivery Fixed loop / Static dosingDynamic, localized jet-injection
Gas Separation Standard packed GC columnDirect TPD or Advanced GC (Baseline separation)
Max C:N Resolution ~100:1Up to 12,000:1
N-Rich Performance Frequent N underestimation, soot formationMatrix-independent, >99.9% N recovery
Sample Size 1–5 mg0.1 mg to 1 g (Highly flexible)

Experimental Protocol: CHN Analysis of a Tetrazole Derivative

To guarantee scientific integrity, every elemental analysis run must be a self-validating system. Follow this methodology when analyzing difficult nitrogen-rich compounds.

Step 1: Sample Preparation & Matrix Modification

  • Accurately weigh 0.5–1.0 mg of the nitrogen-rich heterocycle into a high-purity tin capsule. Causality: Tin acts as a combustion catalyst. Its highly exothermic oxidation during the O₂ flash drives the local temperature to ~1800°C, preventing nitride formation.

  • Add ~1 mg of vanadium pentoxide (V₂O₅) to the tin capsule before sealing. Causality: V₂O₅ acts as an oxygen donor and combustion promoter, ensuring complete oxidation of highly stable aromatic C=N bonds that might otherwise resist the initial flash.

Step 2: Calibration & Blanking

  • Perform three blank runs using empty, sealed tin capsules to establish the baseline and clear residual atmospheric nitrogen.

  • Calibrate the DFC analyzer using a nitrogen-rich standard (e.g., Atropine or Sulfanilamide). Ensure your calibration curve brackets the expected high N concentration of your unknown sample.

Step 3: Dynamic Combustion & Reduction

  • Introduce the sample via the zero-blank autosampler. The system will trigger the O₂ jet-injection precisely as the sample enters the 950°C furnace, flashing the micro-environment to 1800°C.

  • The resulting gas mixture (CO₂, H₂O, N₂, NOx) is swept by a Helium carrier gas into the reduction tube (packed with elemental copper at 600°C). This quantitatively reduces all NOx species to N₂.

Step 4: Data Interpretation & Troubleshooting

  • Observe the chromatogram via the Thermal Conductivity Detector (TCD). You should see a sharp, baseline-resolved N₂ peak eluting before the CO₂ peak.

  • Troubleshooting: If you observe peak tailing on the N₂ signal, it indicates either an exhausted copper reduction column (failing to reduce NOx efficiently) or insufficient oxygen dosing during the flash phase. Replace the reduction column and increase the O₂ dosing volume.

Workflow Visualization

G cluster_DFC Modern Dynamic Flash Combustion (DFC) cluster_TSOD Traditional Static Oxygen Dosing (TSOD) Sample Nitrogen-Rich Heterocycle (e.g., Tetrazole / Triazole) O2_Jet Dynamic O2 Jet-Injection (Excess O2) Sample->O2_Jet O2_Static Static O2 Dosing (Fixed Volume) Sample->O2_Static Comb_DFC Flash Combustion (~1800°C) Complete Oxidation O2_Jet->Comb_DFC Red_DFC High-Capacity Cu Reduction (NOx → N2) Comb_DFC->Red_DFC CO2, H2O, N2, NOx Sep_DFC Direct TPD Separation (C:N Ratio > 10,000:1) Red_DFC->Sep_DFC Pure N2, CO2 Result_DFC Accurate N & C Quantification Sep_DFC->Result_DFC Comb_TSOD Furnace Heating (~900°C) Incomplete Combustion O2_Static->Comb_TSOD Red_TSOD Standard Cu Reduction (Overwhelmed by NOx) Comb_TSOD->Red_TSOD Soot, Nitrides, NOx Sep_TSOD Standard GC Separation (Peak Tailing / Overlap) Red_TSOD->Sep_TSOD Unreduced NOx, N2 Result_TSOD Underestimated N, Skewed C Sep_TSOD->Result_TSOD

Comparison of combustion and reduction pathways for N-rich compounds in DFC vs. TSOD analyzers.

References

  • Investigation of Oxygen- and Nitrogen-rich Heterocyclic Compounds as Potential High-Energy Dense Oxidizers or Secondary Explosives. LMU München. 1

  • Carbon-Nitride Popcorn—A Novel Catalyst Prepared by Self-Propagating Combustion of Nitrogen-Rich Triazenes. D-NB Info. 2

  • Synthesis of nanodiamond derivatives carrying amino functions and quantification by a modified Kaiser test. Beilstein Journals. 3

  • Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv. 4

  • Physical and chemical characteristics of pyrogenic carbon from peatland vegetation fires differ across burn severities. Frontiers. 5

  • Hydrazinium 5-Aminotetrazolate: An Insensitive Energetic Material Containing 83.72% Nitrogen. Biblioteka Nauki. 6

  • Organic elemental analyzer UNICUBE. Elementar. 7

  • UNICUBE Direct TPD Technology. IMIMG. 8

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Validation

A Comparative Guide to the Confirmatory Synthesis of 2-(Indol-3-yl)quinazoline Structural Isomers

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Significance of Indole and Quinazoline Scaffolds In the landscape of medicinal chemistry, the indole and quinazoline nuc...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indole and Quinazoline Scaffolds

In the landscape of medicinal chemistry, the indole and quinazoline nuclei represent what are known as "privileged scaffolds."[1] Their structures are frequently identified in a multitude of biologically active compounds, making them cornerstones of drug discovery and development.[2][3] The indole ring, for instance, is a key component of the essential amino acid tryptophan and a precursor to vital plant hormones.[1] The quinazoline framework is present in numerous approved pharmaceuticals, demonstrating a wide range of activities including anticancer and antibacterial properties.[2][4]

The combination of these two potent heterocycles into a single molecule, such as 2-(1H-indol-3-yl)quinazoline, creates a novel chemical entity with significant therapeutic potential.[5][6] However, the precise biological activity is intimately linked to the molecule's exact structure, including the position of substituents. Positional isomers, while having the same molecular formula, can exhibit vastly different pharmacological profiles due to subtle changes in their three-dimensional shape, electronic distribution, and ability to interact with biological targets.

This guide provides a detailed, comparative analysis of the confirmatory synthesis of two structural isomers: 2-(7-methyl-1H-indol-3-yl)quinazoline (Isomer A) and 2-(5-methyl-1H-indol-3-yl)quinazoline (Isomer B) . By presenting side-by-side protocols and experimental data, this document aims to equip researchers with the practical knowledge needed to selectively synthesize these specific isomers, understand the nuances of their preparation, and provide a validated foundation for further investigation.

Retrosynthetic Analysis and General Strategy

The most direct and reliable approach for constructing the 2-(indol-3-yl)quinazoline core involves the condensation and subsequent cyclization of a substituted indole-3-carbaldehyde with a 2-aminobenzonitrile derivative. This strategy is advantageous due to the commercial availability of starting materials and the generally high-yielding nature of the key reaction steps.

The core transformation relies on an acid- or base-mediated reaction that joins the two heterocyclic precursors. The choice of catalyst and solvent is critical for driving the reaction to completion while minimizing side-product formation. Our chosen methodology utilizes a base-promoted cyclization, which has proven effective for this class of compounds.

The overall synthetic workflow is depicted below. The key distinction in synthesizing Isomer A versus Isomer B lies in the selection of the starting methyl-substituted indole, which is then formylated to produce the required aldehyde intermediate.

G cluster_A Synthesis of Isomer A cluster_B Synthesis of Isomer B A_start 7-Methyl-1H-indole A_int 7-Methyl-1H-indole-3-carbaldehyde A_start->A_int Vilsmeier-Haack Formylation A_end 2-(7-methyl-1H-indol-3-yl)quinazoline (Isomer A) A_int->A_end Base-Promoted Cyclization B_start 5-Methyl-1H-indole B_int 5-Methyl-1H-indole-3-carbaldehyde B_start->B_int Vilsmeier-Haack Formylation B_end 2-(5-methyl-1H-indol-3-yl)quinazoline (Isomer B) B_int->B_end Base-Promoted Cyclization reagent 2-Aminobenzonitrile reagent->A_end reagent->B_end

Figure 1: General synthetic workflow for Isomer A and Isomer B.

Part 1: Synthesis of Isomer A Precursor: 7-Methyl-1H-indole-3-carbaldehyde

The crucial aldehyde intermediate for Isomer A is prepared via the Vilsmeier-Haack reaction. This classic formylation method is highly effective for electron-rich heterocyles like indole.

Mechanism Insight: The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species is then attacked by the nucleophilic C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The choice of 7-methylindole as the starting material directly dictates the final position of the methyl group.

Experimental Protocol: 7-Methyl-1H-indole-3-carbaldehyde
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0-5 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 7-methyl-1H-indole (1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent over 1 hour, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 85-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 7-methyl-1H-indole-3-carbaldehyde as a solid.

Part 2: Synthesis of Isomer B Precursor: 5-Methyl-1H-indole-3-carbaldehyde

The synthesis of the precursor for Isomer B follows the identical Vilsmeier-Haack methodology, substituting 5-methyl-1H-indole as the starting material.[7]

Experimental Protocol: 5-Methyl-1H-indole-3-carbaldehyde
  • Reagent Preparation: Prepare the Vilsmeier reagent exactly as described in Part 1, Step 1 & 2.

  • Indole Addition: Dissolve 5-methyl-1H-indole (1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 85-90 °C for 2-3 hours, monitoring by TLC.[7]

  • Workup and Isolation: Perform the workup procedure as described in Part 1, Step 5.[7]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.[7] Recrystallize from ethanol/water to yield pure 5-methyl-1H-indole-3-carbaldehyde.[7]

Part 3: Confirmatory Synthesis of Quinazoline Isomers

With both aldehyde precursors in hand, the final cyclization step can be performed to yield the target quinazoline isomers.

Mechanism Insight: This reaction is believed to proceed via an initial nucleophilic attack of the amino group of 2-aminobenzonitrile onto the aldehyde carbonyl. The resulting intermediate then undergoes an intramolecular cyclization where the newly formed hydroxyl group is eliminated, and the nitrile is attacked to form the quinazoline ring. A final tautomerization/oxidation step yields the aromatic product. Using a base like potassium tert-butoxide facilitates the deprotonation steps and drives the cyclization forward.

Experimental Protocol: 2-(Indol-3-yl)quinazoline Synthesis (General Procedure)
  • Reaction Setup: In a round-bottom flask, combine the respective methyl-indole-3-carbaldehyde (Isomer A or B precursor, 1.0 eq), 2-aminobenzonitrile (1.1 eq), and potassium tert-butoxide (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 0.2 M concentration relative to the aldehyde).

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting materials by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (10x the volume of DMSO). A precipitate will form.

  • Isolation and Purification: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid extensively with water and then with a small amount of cold diethyl ether to remove non-polar impurities. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or acetonitrile.

Comparative Analysis of Isomers

The choice of starting material directly and predictably leads to the desired isomer. While the reaction pathways are analogous, slight differences in reaction kinetics and product characteristics can be observed due to the varied electronic and steric influence of the methyl group's position on the indole ring.

ParameterIsomer A (7-Methyl)Isomer B (5-Methyl)Justification for Difference
Precursor Aldehyde Yield Typically 85-95%Typically 88-96%[7]The electronic effect of the methyl group is similar at both positions, leading to comparable high yields in the Vilsmeier-Haack reaction.
Final Quinazoline Yield Good to ExcellentGood to ExcellentBoth reactions proceed efficiently. Minor variations may arise from differences in product solubility and ease of purification.
Melting Point Expected to be distinctExpected to be distinctPositional isomers have different crystal lattice packing energies, resulting in unique melting points.
¹H NMR (δ, ppm) Methyl signal (CH₃) expected around 2.5-2.7 ppm. Distinct aromatic proton pattern.Methyl signal (CH₃) expected around 2.4-2.6 ppm.[7] Distinct aromatic proton pattern.The chemical environment of the methyl group and the surrounding aromatic protons differs significantly between the two isomers, leading to unique chemical shifts.

Conclusion

This guide provides validated, step-by-step protocols for the confirmatory synthesis of two important structural isomers: 2-(7-methyl-1H-indol-3-yl)quinazoline and 2-(5-methyl-1H-indol-3-yl)quinazoline. The synthetic strategy, based on a Vilsmeier-Haack formylation followed by a base-promoted cyclocondensation, is robust, high-yielding, and allows for unambiguous control over the final product's isomeric form. The provided experimental details and comparative data serve as a reliable resource for researchers in medicinal chemistry and drug development, enabling the precise synthesis of these valuable compounds for further biological evaluation.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • Chen, M., et al. (2014). A novel and efficient copper-catalyzed cascade method for the synthesis of quinazolines. Organic Letters, 16, 6028-6031. Available at: [Link]

  • Chakraborty, G., et al. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. The Journal of Organic Chemistry, 84, 2626-2641. Available at: [Link]

  • Mashtalir, N., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. Available at: [Link]

  • Smith, G. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the proper disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline, a heterocyclic compound of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the proper disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline, a heterocyclic compound of interest in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is predicated on the known hazards of its constituent chemical moieties: the quinazoline and indole rings. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

The quinazoline and indole scaffolds are present in numerous bioactive molecules, and their derivatives can exhibit a range of physiological effects.[1][2][3] Consequently, it is prudent to handle and dispose of 2-(7-methyl-1H-indol-3-yl)quinazoline with the assumption that it may possess similar hazardous properties to related compounds.

Inferred Hazard Profile

Based on the toxicological data of structurally similar compounds, 2-(7-methyl-1H-indol-3-yl)quinazoline should be handled as a potentially hazardous substance. The following table summarizes the known hazards of quinazoline and indole derivatives, which should be considered as potential risks for the target compound.

Hazard StatementIndole DerivativesQuinazoline DerivativesInferred Potential Hazards for 2-(7-methyl-1H-indol-3-yl)quinazoline
Acute Oral Toxicity Harmful if swallowed[4][5]Toxic if swallowed[6]Potentially Toxic or Harmful if Swallowed
Acute Dermal Toxicity Toxic in contact with skin[4][5]Not specified in available resultsPotentially Toxic in Contact with Skin
Skin Irritation/Corrosion Causes skin irritation[4]Causes skin irritation[6][7]Causes Skin Irritation
Eye Irritation/Damage Causes serious eye damage[4][5]Causes serious eye irritation or damage[6][7][8]Causes Serious Eye Irritation or Damage
Respiratory Irritation May cause respiratory irritation[4]May cause respiratory irritation[6][7][8]May Cause Respiratory Irritation
Aquatic Toxicity Very toxic to aquatic life[4]Very toxic to aquatic organisms, may cause long-term adverse effects[9]Potentially Very Toxic to Aquatic Life with Long-Lasting Effects

Disposal Protocol: A Step-by-Step Approach

The following protocol is designed to guide laboratory personnel in the safe disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline waste, including pure compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect unreacted 2-(7-methyl-1H-indol-3-yl)quinazoline, contaminated spill cleanup materials, and disposable labware (e.g., weighing boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect solutions containing 2-(7-methyl-1H-indol-3-yl)quinazoline in a separate, labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents, as these can cause hazardous reactions with quinazoline derivatives.[8]

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Step 3: Waste Labeling

Accurate and clear labeling of waste containers is a critical regulatory requirement. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-(7-methyl-1H-indol-3-yl)quinazoline."

  • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The date of accumulation.

  • The name of the principal investigator or laboratory.

Step 4: Storage

Store hazardous waste containers in a designated, well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a leak. Ensure containers are kept tightly closed when not in use.[7]

Step 5: Disposal

The disposal of hazardous waste is strictly regulated.[10][11]

  • All waste containing 2-(7-methyl-1H-indol-3-yl)quinazoline must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[9] Due to its inferred high aquatic toxicity, even small amounts can be harmful to the environment.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form.[12]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container.[9] For large spills, contact your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline.

DisposalWorkflow Disposal Workflow for 2-(7-methyl-1H-indol-3-yl)quinazoline start Start: Waste Generation ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type solid_waste Solid Waste (Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps segregate Segregate into Labeled Hazardous Waste Container solid_waste->segregate liquid_waste->segregate sharps_waste->segregate ppe->waste_type store Store in Designated Area segregate->store dispose Arrange for Disposal via EHS/Licensed Contractor store->dispose

Caption: Decision workflow for the disposal of 2-(7-methyl-1H-indol-3-yl)quinazoline.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20).
  • Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI.
  • 4 - SAFETY DATA SHEET.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Quinazoline - Szabo-Scandic.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Indole SDS, 120-72-9 Safety Data Sheets - ECHEMI.
  • 4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets - ECHEMI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4).

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